2-Amino-4-fluorobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVIOYDHBGVZSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592650 | |
| Record name | 2-Amino-4-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152367-89-0 | |
| Record name | 2-Amino-4-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-4-fluorobenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-fluorobenzaldehyde is a key bifunctional aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amine, an aldehyde, and a fluorine atom, provides a versatile scaffold for the synthesis of a wide array of complex heterocyclic compounds. The strategic incorporation of a fluorine atom often enhances the metabolic stability and binding affinity of target molecules, making this compound a valuable precursor in the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the physicochemical properties, safety data, synthetic routes, and applications of this compound, with a focus on its role in the synthesis of bioactive molecules. Detailed experimental protocols and illustrative diagrams are included to facilitate its practical application in a research and development setting.
Chemical Identity and Physicochemical Properties
This compound is an off-white to yellow solid. Its core structure consists of a benzene ring substituted with an amino group at position 2, a fluorine atom at position 4, and a formyl (aldehyde) group at position 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 152367-89-0 | [1] |
| Molecular Formula | C₇H₆FNO | [1][2] |
| Molecular Weight | 139.13 g/mol | [1][2] |
| IUPAC Name | This compound | --- |
| Appearance | Off-white to yellow solid | [2] |
| Boiling Point | 267 °C at 760 mmHg | [3][2] |
| Storage Conditions | 2-8°C, dry, light-proof, under inert gas | [2] |
| Purity | Typically ≥97-98% | [4][2] |
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound was not publicly available. However, based on the known hazards of structurally related aromatic aldehydes and anilines, the following precautions are recommended. An SDS is available from suppliers such as CymitQuimica[5].
Table 2: Hazard and Safety Information (Inferred from Related Compounds)
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405 |
Data inferred from SDS of 2-Fluorobenzaldehyde and 2-(benzyloxy)-4-fluorobenzaldehyde.[5][6]
Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not widely published in peer-reviewed journals, a plausible synthetic route can be devised from commercially available starting materials. A common strategy involves the reduction of a nitro group to an amine and the transformation of a methyl group into an aldehyde.
Plausible Synthetic Pathway
A potential synthesis starts from 3-fluoro-6-nitrotoluene. The methyl group can be converted to an aldehyde, and the nitro group can be reduced to an amine. The order of these steps can be varied.
Caption: Plausible synthesis of this compound.
Application in Heterocycle Synthesis: The Friedländer Annulation
This compound is an excellent substrate for the Friedländer annulation, a powerful reaction for constructing quinoline scaffolds. This reaction involves the condensation of a 2-aminoaryl aldehyde with a compound containing an active methylene group (e.g., a ketone).
Experimental Protocol: Synthesis of 7-Fluoro-2-phenylquinoline
This protocol is a representative example of how this compound can be utilized in a common cyclocondensation reaction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol, 139.1 mg) and acetophenone (1.1 mmol, 132.2 mg, 128 µL) in ethanol (10 mL).
-
Catalyst Addition: Add potassium hydroxide (KOH) (2.0 mmol, 112.2 mg) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water (50 mL) and stir.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 7-fluoro-2-phenylquinoline.
Caption: Experimental workflow for Friedländer quinoline synthesis.
Applications in Drug Discovery
The primary application of this compound in drug discovery is as a precursor for the synthesis of heterocyclic scaffolds, most notably quinazolines and quinolines. These core structures are prevalent in many kinase inhibitors.
Kinase Inhibitor Synthesis
Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[7] this compound is used to construct the core of inhibitors that target kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8] The fluorine atom can enhance binding to the ATP pocket of the kinase and improve metabolic stability. The versatile amino and aldehyde groups allow for the construction of quinazoline rings, a common scaffold in EGFR inhibitors.[7][9]
Role in Signaling Pathway Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a cascade of downstream signaling events promoting cell growth, proliferation, and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled signaling. Kinase inhibitors synthesized from precursors like this compound act by blocking the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Caption: Inhibition of the EGFR signaling pathway.
Spectroscopic and Analytical Data
While experimental spectra for this compound are not widely published, its characteristic spectroscopic features can be predicted based on its functional groups and data from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Observation | Rationale / Comparison |
| ¹H NMR | Aldehyde H (CHO): ~9.8 ppm (s).Aromatic H: Three signals between 6.5-7.8 ppm, showing complex splitting due to H-H and H-F coupling.Amine H (NH₂): Broad singlet, ~4.5-5.5 ppm. | The aldehyde proton is highly deshielded. Aromatic protons are influenced by the electron-donating amino group and electron-withdrawing aldehyde and fluorine groups. Data from related fluorobenzaldehydes support these ranges.[1][10][11] |
| ¹³C NMR | Carbonyl C (C=O): ~190 ppm.Aromatic C: Signals between 100-165 ppm. The carbon attached to fluorine (C-F) will show a large ¹JCF coupling constant (~240-260 Hz). | The carbonyl carbon is characteristic. The C-F bond results in a large, distinctive coupling constant, a key feature in identifying fluorinated aromatics.[12] |
| FT-IR | N-H Stretch: Two bands in the region of 3300-3500 cm⁻¹ (primary amine).C=O Stretch: Strong absorption around 1670-1690 cm⁻¹.C-F Stretch: Strong absorption around 1200-1250 cm⁻¹.Aromatic C=C Stretch: 1500-1620 cm⁻¹. | These are characteristic absorption frequencies for the respective functional groups. The C=O stretch is slightly lower than typical aldehydes due to the electron-donating effect of the ortho-amino group.[13][14] |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺˙: m/z = 139.Major Fragments: m/z = 138 ([M-H]⁺), m/z = 110 ([M-CHO]⁺). | The molecular ion peak is expected to be prominent. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen radical from the aldehyde and the loss of the entire formyl radical.[15][16] |
Conclusion
This compound is a high-value synthetic intermediate with significant applications in modern drug discovery. Its bifunctional nature, combined with the strategic placement of a fluorine atom, makes it an ideal starting material for constructing complex heterocyclic systems, particularly quinazoline and quinoline-based kinase inhibitors. This guide has provided a detailed overview of its properties, safety considerations, synthetic utility, and analytical characteristics to support its effective use by researchers, scientists, and drug development professionals in the pursuit of novel therapeutic agents.
References
- 1. oai.e-spacio.uned.es [oai.e-spacio.uned.es]
- 2. This compound [myskinrecipes.com]
- 3. CAS 152367-89-0 | this compound - Synblock [synblock.com]
- 4. benchchem.com [benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. 2-Fluorobenzaldehyde(446-52-6) 1H NMR spectrum [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. eng.uc.edu [eng.uc.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
2-Amino-4-fluorobenzaldehyde molecular weight and formula
An In-depth Technical Guide to 2-Amino-4-fluorobenzaldehyde
This guide provides core technical data on this compound, a chemical compound relevant to researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound is a substituted aromatic aldehyde. Its fundamental molecular properties are summarized below.
| Property | Value |
| Chemical Formula | C7H6FNO[1][2] |
| Molecular Weight | 139.13 g/mol [3][2] |
| CAS Number | 152367-89-0[3][1] |
Logical Relationship of Core Properties
The following diagram illustrates the direct relationship between the chemical's name and its fundamental molecular properties.
Caption: Relationship between chemical name, formula, and molecular weight.
Note: The provided search results did not contain specific experimental protocols or signaling pathways involving this compound for inclusion in this guide.
References
Physical properties and appearance of 2-Amino-4-fluorobenzaldehyde
This technical guide provides a comprehensive overview of the physical properties and appearance of 2-Amino-4-fluorobenzaldehyde, a key intermediate in various synthetic applications. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity and Structure
This compound is an aromatic compound featuring an aldehyde group and an amine group attached to a fluorinated benzene ring. Its unique structure, with versatile functional groups, makes it a valuable building block in medicinal chemistry and materials science.[1]
-
IUPAC Name : this compound[2]
-
Canonical SMILES : C1=CC(=C(C=C1F)N)C=O[4]
-
InChI Key : KTVIOYDHBGVZSL-UHFFFAOYSA-N[2]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate handling, storage, and reaction conditions.
| Property | Value | Reference(s) |
| Molecular Weight | 139.13 g/mol | [1][4][5] |
| Appearance | Off-white to yellow solid | [3] |
| Boiling Point | 267 °C at 760 mmHg | [1][3][5] |
| Density | 1.293 g/cm³ | [3] |
| Flash Point | 115 °C | [3] |
| pKa | -0.66 ± 0.10 (Predicted) | [3] |
Storage and Handling
Proper storage is essential to maintain the integrity and purity of this compound.
-
Storage Conditions : Recommended storage is at 2-8°C under an inert gas (like nitrogen or argon) in a dry, light-proof, and tightly sealed container.[1][3][5] Some suppliers also indicate storage at room temperature or between 10°C and 25°C.[4][6]
-
Purity : Commercially available purity is typically 95% or higher.[6]
Safety Information
This compound is considered hazardous. The GHS hazard statements and pictograms are summarized below.
| Hazard Information | Details | Reference(s) |
| Signal Word | Warning | [7] |
| Pictogram | GHS07 (Exclamation mark) | [7] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4] |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | [4] |
Synthetic Applications and Logical Workflow
This compound is a versatile intermediate used in the synthesis of a wide range of chemical compounds.[1] Its aldehyde and amine functional groups allow for various derivatizations, including the formation of Schiff bases and the construction of heterocyclic systems.[1] It serves as a crucial building block for pharmaceuticals, particularly kinase inhibitors, as the fluorine atom can enhance metabolic stability and bioavailability.[1] It is also employed in the production of agrochemicals and fluorescent dyes.[1]
The following diagram illustrates the role of this compound as a versatile building block in chemical synthesis.
Experimental Protocols
Detailed experimental protocols for the determination of the specific physical properties listed above are not available in the cited literature. These values are typically determined using standardized analytical methods (e.g., Differential Scanning Calorimetry for melting point, capillary methods for boiling point) which are not detailed on supplier safety data sheets.
However, a general experimental workflow for determining the solubility of a liquid solute like this compound in an organic solvent via the gravimetric method is provided below.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | CAS 152367-89-0 [matrix-fine-chemicals.com]
- 3. 2-Amino-4-Fluoro Benzaldehyde CAS#: 152367-89-0 [m.chemicalbook.com]
- 4. This compound | 152367-89-0 | FA67377 [biosynth.com]
- 5. CAS 152367-89-0 | this compound - Synblock [synblock.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | 152367-89-0 [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 2-Amino-4-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Amino-4-fluorobenzaldehyde (CAS No: 152367-89-0), a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The strategic placement of the amino, fluoro, and aldehyde functionalities makes it a valuable precursor for constructing complex heterocyclic scaffolds. This document details the most viable synthetic routes, providing in-depth experimental protocols, comparative quantitative data, and process visualizations to aid researchers in their synthetic endeavors.
Pathway 1: Two-Step Synthesis from 4-Fluoro-2-nitrotoluene
The most prevalent and reliable method for synthesizing this compound involves a two-step process starting from commercially available 4-fluoro-2-nitrotoluene. This pathway consists of an initial oxidation of the methyl group to an aldehyde, followed by the selective reduction of the nitro group to an amine.
Step 1: Oxidation of 4-Fluoro-2-nitrotoluene to 4-Fluoro-2-nitrobenzaldehyde
The oxidation of the methyl group on the nitrotoluene ring must be performed under controlled conditions to prevent over-oxidation to the carboxylic acid. Several methods have been established for the analogous oxidation of nitrotoluenes.[2][3]
Caption: Oxidation of 4-Fluoro-2-nitrotoluene.
Data Presentation: Comparison of Oxidation Methods for Nitrotoluenes
| Method | Oxidizing Agent/Catalyst | Solvent(s) | Temperature (°C) | Yield (%) | Reference(s) |
| Chromium Trioxide Oxidation | CrO₃ / Acetic Anhydride | Acetic Acid, Acetic Anhydride | 5-10 | 89-94 | [2] |
| Biomimetic Catalytic Oxidation | T(o-Cl)PPMn catalyst / O₂ | Methanol / NaOH | 45 | 73.0 | [4] |
| Co/Mn/Br Catalytic System | Co(OAc)₂/Mn(OAc)₂/NaBr / O₂ | Acetic Acid / Water | 120-160 | ~67 (Selectivity) | [5] |
Experimental Protocol: Oxidation with Chromium Trioxide and Acetic Anhydride
This protocol is adapted from the high-yielding synthesis of 4-nitrobenzaldehyde and is expected to be effective for its 2-nitro isomer.[2][6]
Materials:
-
4-Fluoro-2-nitrotoluene
-
Acetic Anhydride
-
Chromium Trioxide (CrO₃)
-
Concentrated Sulfuric Acid
-
Ethanol (95%)
-
Water
-
Ice
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 4-fluoro-2-nitrotoluene (1 equivalent) in acetic anhydride (4-5 equivalents). Cool the mixture to 5°C in an ice-salt bath.
-
Reagent Addition: Prepare a solution of chromium trioxide (2.5 equivalents) in acetic anhydride. Slowly add this solution to the stirred nitrotoluene mixture, maintaining the temperature between 5-10°C. A small amount of concentrated sulfuric acid can be added as a catalyst.
-
Reaction Monitoring: Stir the reaction mixture vigorously for approximately 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Hydrolysis: Once the reaction is complete, pour the mixture onto crushed ice. The intermediate gem-diacetate will hydrolyze to the aldehyde.
-
Isolation: The crude 4-fluoro-2-nitrobenzaldehyde will precipitate. Collect the solid by suction filtration and wash thoroughly with cold water to remove chromium salts and acetic acid.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure 4-fluoro-2-nitrobenzaldehyde.
Step 2: Selective Reduction of 4-Fluoro-2-nitrobenzaldehyde to this compound
The chemoselective reduction of the nitro group in the presence of a reactive aldehyde group is the key step in this synthesis. The use of iron powder in an acidic medium is a classic and effective method for this transformation, offering excellent selectivity.[7]
Caption: Experimental workflow for the reduction step.
Data Presentation: Reduction of Nitrobenzaldehydes
| Substrate | Reducing Agent | Solvent / Acid | Temperature (°C) | Yield (%) | Reference(s) |
| o-Nitrobenzaldehyde | Fe powder | Ethanol / HCl | Reflux | 70-77 | [7] |
| 5-Fluoro-2-nitrobenzaldehyde | Fe powder | Acetic Acid | 95-110 | High | [8] |
| 2,4-Dinitrobenzaldehyde | Fe powder | Acetic Acid | Reflux | High | [9] |
| Note: In this reference, the resulting aminobenzaldehyde was used in situ for a subsequent reaction, with high overall yields for the final quinoline product, indicating an efficient reduction step. |
Experimental Protocol: Reduction with Iron and Hydrochloric Acid
This protocol is adapted from a verified procedure for the synthesis of o-aminobenzaldehyde.[7]
Materials:
-
4-Fluoro-2-nitrobenzaldehyde
-
Ethanol (Absolute)
-
Iron Powder (<100 mesh)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite
-
Hexanes
-
Silica Gel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-fluoro-2-nitrobenzaldehyde (1 equivalent) in absolute ethanol (approx. 18 mL per gram of starting material).
-
Reagent Addition: To the stirring solution, add iron powder (3.0 equivalents). Following this, add a diluted HCl solution (prepared by dissolving 1 mL of concentrated HCl in ~60 mL of distilled water per 9g of starting material).
-
Reaction: Heat the reaction mixture to reflux and maintain for 60-90 minutes. The reaction progress can be monitored by TLC, observing the disappearance of the starting material.
-
Workup: Allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (approx. 50 mL per gram of starting material) and add anhydrous magnesium sulfate (approx. 8g per gram of starting material) to absorb water and aid in filtration.
-
Filtration: Stir the suspension for 5 minutes, then filter through a Büchner funnel packed with a pad of celite. Wash the filter cake thoroughly with several portions of ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product is often unstable and prone to self-condensation. For immediate purification, pass the concentrated solution through a short plug of silica gel, eluting with a non-polar solvent system (e.g., 20% EtOAc in hexanes).
-
Final Product: Remove the solvent from the eluate in vacuo and dry under high vacuum to obtain this compound. Due to its instability, it is recommended to use the product immediately in the subsequent synthetic step.
Alternative Pathway: Ortho-Formylation of 3-Fluoroaniline
An alternative, though less common, approach is the direct introduction of a formyl group onto the 3-fluoroaniline ring. The primary challenge of this route is achieving regioselectivity, as formylation can occur at either the ortho or para positions relative to the activating amino group.
Caption: Formylation of 3-fluoroaniline.
This pathway generally results in a mixture of isomers, leading to lower yields of the desired product and requiring challenging purification steps. Consequently, the two-step oxidation/reduction pathway from 4-fluoro-2-nitrotoluene is the preferred method for achieving high purity and yield.
References
- 1. This compound | 152367-89-0 | FA67377 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. researchgate.net [researchgate.net]
- 5. Continuous oxidation of toluene derivatives to aromatic aldehydes in an umbrella-shaped microchannel reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synthesis of 2-Amino-4-fluorobenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic route for the preparation of 2-Amino-4-fluorobenzaldehyde, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The synthesis commences from the readily available starting material, 4-fluorobenzaldehyde, and proceeds through a two-step sequence involving nitration followed by reduction. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to aid in comprehension and practical application.
Synthetic Strategy Overview
The synthesis of this compound from 4-fluorobenzaldehyde is typically achieved through a two-step process:
-
Nitration: The electrophilic aromatic substitution of 4-fluorobenzaldehyde to introduce a nitro group (-NO₂) at the ortho position to the aldehyde, yielding 4-fluoro-2-nitrobenzaldehyde. The directing effects of the fluorine (ortho, para-directing) and the aldehyde (meta-directing) groups favor the formation of the 2-nitro isomer.
-
Reduction: The selective reduction of the nitro group in 4-fluoro-2-nitrobenzaldehyde to an amino group (-NH₂), affording the final product, this compound.
An In-depth Technical Guide to the Selective Reduction of 4-Fluoro-2-nitrobenzaldehyde to 2-Amino-4-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 2-amino-4-fluorobenzaldehyde, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The core of this guide focuses on the selective reduction of the nitro group in 4-fluoro-2-nitrobenzaldehyde while preserving the aldehyde functionality, a common challenge in organic synthesis. This document details various effective methodologies, presents comparative data, and offers detailed experimental protocols.
Introduction
This compound is a key building block in medicinal chemistry due to the presence of three reactive sites: an amine, an aldehyde, and a fluorine atom. The selective synthesis of this compound from 4-fluoro-2-nitrobenzaldehyde requires a chemoselective reduction of the nitro group without affecting the aldehyde. This guide explores several reliable methods to achieve this transformation, including the use of iron in the presence of an ammonium salt, sodium sulfide (the Zinin reduction), and catalytic hydrogenation. Each method offers distinct advantages and is suitable for different laboratory settings and scales.
Comparative Analysis of Reduction Methodologies
The choice of a reduction method is critical and depends on factors such as substrate sensitivity, desired yield, cost, and environmental impact. Below is a comparative summary of the most effective methods for the selective reduction of 4-fluoro-2-nitrobenzaldehyde.
| Method | Reagents & Conditions | Selectivity | Advantages | Disadvantages |
| Iron/Ammonium Chloride Reduction | Fe powder, NH₄Cl, Ethanol/Water, Reflux | High for nitro group over aldehyde | Cost-effective, robust, tolerates various functional groups. | Requires filtration to remove iron salts, reaction times can be long. |
| Zinin Reduction | Na₂S or NaSH, Water/Ethanol, Reflux | Excellent for nitro group over aldehyde and other reducible groups. | High chemoselectivity, avoids harsh acidic conditions. | Can generate H₂S gas, requires careful handling of sulfide reagents. |
| Catalytic Hydrogenation | H₂, Pd/C or Pt/C catalyst, various solvents and pressures | Variable; catalyst and conditions must be carefully selected to avoid aldehyde reduction. | High yields, clean reaction, catalyst can be recycled. | Requires specialized high-pressure equipment, potential for over-reduction. |
Experimental Protocols
This section provides detailed experimental procedures for the most reliable methods for the synthesis of this compound.
Iron/Ammonium Chloride Mediated Reduction
This protocol is a robust and cost-effective method for the selective reduction of the nitro group.
Materials:
-
4-fluoro-2-nitrobenzaldehyde
-
Iron powder (fine grade)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-nitrobenzaldehyde (1.0 eq).
-
Add a mixture of ethanol and water (typically in a 4:1 to 3:1 ratio).
-
To this solution, add iron powder (3.0-5.0 eq) and ammonium chloride (3.0-5.0 eq).
-
Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Zinin Reduction using Sodium Sulfide
This method offers excellent chemoselectivity for the nitro group.
Materials:
-
4-fluoro-2-nitrobenzaldehyde
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve 4-fluoro-2-nitrobenzaldehyde (1.0 eq) in a mixture of ethanol and water (typically 3:1).
-
Add sodium sulfide nonahydrate (2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 1-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and transfer to a separatory funnel.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.
-
Purify the product as needed by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the chemical reaction pathway and a decision-making workflow for selecting an appropriate reduction method.
start [label=<
4-Fluoro-2-nitrobenzaldehyde
This compound
]; }
Caption: Decision tree for choosing a suitable reduction method.
Spectroscopic Profile of 2-Amino-4-fluorobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-fluorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. This document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the spectroscopic analysis of this compound.
Spectroscopic Data
Due to the limited availability of specific experimental spectra in public databases, the following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR and IR spectroscopy and typical chemical shift and absorption ranges for the functional groups present in the molecule.
¹H NMR (Proton NMR) Data (Predicted)
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehyde proton, aromatic protons, and the amine protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing aldehyde and fluoro groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | N/A |
| Aromatic (H6) | 7.5 - 7.7 | Doublet of doublets (dd) | ~8-9 (ortho), ~2-3 (meta) |
| Aromatic (H5) | 6.4 - 6.6 | Doublet of doublets (dd) | ~8-9 (ortho), ~2-3 (meta) |
| Aromatic (H3) | 6.3 - 6.5 | Doublet of triplets (dt) or Triplet of doublets (td) | ~8-9 (ortho), ~2-3 (meta) |
| Amine (-NH₂) | 4.5 - 6.0 | Broad singlet (br s) | N/A |
¹³C NMR (Carbon-13 NMR) Data (Predicted)
The predicted ¹³C NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, with their chemical shifts influenced by the attached functional groups and the fluorine atom causing characteristic C-F coupling.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 190 - 195 |
| Aromatic (C-F) | 160 - 165 (d, ¹JCF ≈ 240-250 Hz) |
| Aromatic (C-NH₂) | 150 - 155 |
| Aromatic (C-CHO) | 120 - 125 |
| Aromatic (CH) | 110 - 135 |
| Aromatic (CH) | 100 - 110 (d, ²JCF ≈ 20-25 Hz) |
| Aromatic (CH) | 95 - 105 (d, ²JCF ≈ 20-25 Hz) |
IR (Infrared) Spectroscopy Data (Predicted)
The IR spectrum of this compound is predicted to display characteristic absorption bands corresponding to the N-H, C=O, C-F, and aromatic C-H and C=C stretching and bending vibrations.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| N-H (Amine) | 3300 - 3500 | Symmetric and Asymmetric Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C=O (Aldehyde) | 1680 - 1700 | Stretching |
| C=C (Aromatic) | 1550 - 1650 | Stretching |
| N-H (Amine) | 1550 - 1650 | Scissoring (Bending) |
| C-F (Fluoro) | 1200 - 1350 | Stretching |
| C-N (Amine) | 1200 - 1350 | Stretching |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data for a solid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
-
¹H NMR Acquisition:
-
A standard pulse sequence is used to acquire the proton spectrum.
-
Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to acquire the carbon spectrum.
-
A larger number of scans (typically several hundred to thousands) is required due to the lower natural abundance of ¹³C.
-
A wider spectral width is used compared to ¹H NMR.
-
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum.
-
Phase and baseline corrections are applied.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[1]
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.
-
Place the prepared sample in the FT-IR spectrometer.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
2-Amino-4-fluorobenzaldehyde: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the material safety data for 2-Amino-4-fluorobenzaldehyde (CAS No. 152367-89-0). The information is intended to support safe handling, storage, and use of this compound in a laboratory setting. Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this guide supplements available data with information from structurally similar compounds. All data presented should be used as a guide and in conjunction with established laboratory safety protocols.
Chemical and Physical Properties
This compound is a substituted aromatic aldehyde. Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 152367-89-0 | [1][2][3] |
| Molecular Formula | C₇H₆FNO | [1][2][3] |
| Molecular Weight | 139.13 g/mol | [2][3] |
| Appearance | Off-white to yellow solid | [4] |
| Boiling Point | 267 °C | [4] |
| Density | 1.293 g/cm³ | [4] |
| Flash Point | 115 °C | [4] |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [4] |
Hazard Identification and Classification
Signal Word: Warning
Potential Hazard Statements (H-Statements):
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Potential Precautionary Statements (P-Statements):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P264: Wash skin thoroughly after handling.[5]
-
P270: Do not eat, drink or smoke when using this product.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P405: Store locked up.[5]
-
P501: Dispose of contents/container to an approved waste disposal plant.[5]
Experimental Protocols
Safe Handling Procedures
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If working outside a fume hood or with potential for aerosolization, use a NIOSH-approved respirator with an appropriate cartridge.
General Hygiene:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
-
Specific Hazards: Combustion may produce carbon oxides, nitrogen oxides, and hydrogen fluoride.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Avoid breathing dust and contact with the substance.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.
Visualized Workflows
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: General workflow for safely handling chemical reagents.
Caption: Workflow for responding to a chemical spill.
References
Solubility Profile of 2-Amino-4-fluorobenzaldehyde: A Technical Guide for Researchers
Introduction
2-Amino-4-fluorobenzaldehyde is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and other specialized chemical entities. Its utility in drug discovery and process development is significantly influenced by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its determination, and discusses the key factors that govern its solubility. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide equips researchers, scientists, and drug development professionals with the necessary framework to determine its solubility for their specific applications.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases indicates a lack of readily available quantitative solubility data for this compound in common organic solvents. For research and development purposes, it is therefore imperative to experimentally determine the solubility in the solvent systems relevant to a specific application. The following table has been structured to facilitate the recording and comparison of such experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) |
| Acetone | Ketone | 25 | Data not available | Data not available |
| Acetonitrile | Nitrile | 25 | Data not available | Data not available |
| Chloroform | Halogenated | 25 | Data not available | Data not available |
| Dichloromethane | Halogenated | 25 | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 25 | Data not available | Data not available |
| Ethanol | Alcohol | 25 | Data not available | Data not available |
| Ethyl Acetate | Ester | 25 | Data not available | Data not available |
| Hexane | Alkane | 25 | Data not available | Data not available |
| Methanol | Alcohol | 25 | Data not available | Data not available |
| Tetrahydrofuran (THF) | Ether | 25 | Data not available | Data not available |
| Toluene | Aromatic Hydrocarbon | 25 | Data not available | Data not available |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The "shake-flask" method is a widely recognized and robust technique for determining the thermodynamic (or equilibrium) solubility of a solid compound in a solvent.[1][2] This method involves creating a saturated solution by agitating an excess of the solid solute in the solvent for a sufficient period to reach equilibrium.
Materials and Apparatus:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Evaporating dish and oven (for gravimetric analysis)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, dry container. This step is critical to remove any undissolved solid particles.
-
Quantification:
-
Spectroscopic Method: Dilute the filtered saturated solution with a known volume of the solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample using HPLC or a UV-Vis spectrophotometer to determine the concentration of this compound.
-
Gravimetric Method: Transfer a known volume of the filtered saturated solution to a pre-weighed evaporating dish.[3][4] Evaporate the solvent in an oven at a temperature below the boiling point of the solute until a constant weight of the dried solute is achieved.[5][6]
-
-
Calculation of Solubility: Based on the concentration determined in the quantification step, calculate the solubility of this compound in the respective solvent. Express the solubility in appropriate units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the shake-flask method of solubility determination.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Factors Influencing the Solubility of this compound
The solubility of this compound is governed by several physicochemical factors:
-
Solvent Polarity: The principle of "like dissolves like" is a primary determinant of solubility. As this compound possesses both a polar amino group and a formyl group, as well as a less polar fluorinated benzene ring, its solubility will vary across solvents of different polarities. It is expected to exhibit higher solubility in polar aprotic and protic solvents that can engage in hydrogen bonding and dipole-dipole interactions.
-
Temperature: For most solid solutes, solubility increases with increasing temperature. The extent of this increase is dependent on the enthalpy of solution for the specific solute-solvent system.
-
Solid-State Properties: The crystalline form (polymorphism) of this compound can significantly impact its solubility. Different polymorphs of the same compound can have different lattice energies, leading to variations in their solubility. It is crucial to characterize the solid form used in solubility experiments.
-
Presence of Impurities: The purity of both the solute and the solvent can affect the measured solubility.
Conclusion
While quantitative solubility data for this compound in common organic solvents is not readily found in the public domain, this technical guide provides a robust framework for its experimental determination. The detailed shake-flask protocol and the accompanying workflow diagram offer a reliable methodology for researchers to generate the precise solubility data required for their specific applications in drug development, process chemistry, and formulation science. Understanding the factors that influence solubility will further aid in solvent selection and the optimization of processes involving this compound.
References
An In-depth Technical Guide to 2-Amino-4-fluorobenzaldehyde: A Key Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-fluorobenzaldehyde is an aromatic organic compound that has garnered significant attention as a versatile building block in the synthesis of a wide array of complex molecules. Its unique trifunctional nature, featuring an amine, a fluorine atom, and an aldehyde group on a benzene ring, makes it a valuable precursor in medicinal chemistry, agrochemical research, and materials science. The strategic placement of these functional groups allows for diverse chemical modifications, leading to the development of novel compounds with enhanced biological activities and desirable physicochemical properties.
The presence of a fluorine atom is particularly noteworthy. The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in drug design to improve metabolic stability, bioavailability, and binding affinity to biological targets. The aldehyde and amine functionalities provide reactive sites for the construction of various heterocyclic systems, such as quinolines and quinazolinones, which are prevalent scaffolds in many therapeutic agents. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, complete with detailed experimental protocols and visual diagrams to aid researchers in leveraging this important synthetic intermediate.
Chemical Structure and IUPAC Name
The chemical structure of this compound consists of a benzene ring substituted with an amino group at position 2, a fluorine atom at position 4, and a formyl (aldehyde) group at position 1.
The structure can be represented by the following diagram:
Caption: Chemical structure of this compound.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 152367-89-0 | [3][4] |
| Molecular Formula | C₇H₆FNO | [3][4] |
| Molecular Weight | 139.13 g/mol | [3][4] |
| Appearance | Off-white to yellow solid | |
| Boiling Point | 267 °C at 760 mmHg | [5] |
| Density | 1.293 g/cm³ | |
| Flash Point | 115 °C | |
| Storage Temperature | 2-8°C, under inert gas | [5] |
Spectroscopic Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Signals are expected for the aldehydic proton (~9.8-10.5 ppm), aromatic protons (6.5-8.0 ppm) showing complex splitting patterns due to coupling with each other and the fluorine atom, and a broad signal for the amine protons (~4.0-6.0 ppm). The aromatic signals will be influenced by the electronic effects of the three different substituents. |
| ¹³C NMR | Resonances are anticipated for the carbonyl carbon (~190 ppm), aromatic carbons (100-165 ppm), with the carbon attached to fluorine exhibiting a large ¹J C-F coupling constant. The carbons attached to the amino and aldehyde groups will also show characteristic shifts. |
| IR Spectroscopy | Characteristic absorption bands are expected for the N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region), the C=O stretching of the aldehyde (1650-1680 cm⁻¹), C=C stretching of the aromatic ring (~1600 cm⁻¹), and a strong band for the C-F bond (~1100-1250 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z = 139.13. Fragmentation patterns would likely involve the loss of CO, HCN, and other small fragments. |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reduction of the corresponding nitro-substituted benzaldehyde, 4-fluoro-2-nitrobenzaldehyde.
Materials:
-
4-fluoro-2-nitrobenzaldehyde
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-2-nitrobenzaldehyde (1 equivalent), ethanol, and water in a 4:1 ratio.
-
Addition of Reagents: To the stirred solution, add iron powder (3 equivalents) and ammonium chloride (0.5 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Extraction: Combine the filtrate and washes, and remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure product.
Synthesis of a Schiff Base Derivative
This compound can be used to synthesize various derivatives. A common reaction is the formation of a Schiff base through condensation with a primary amine. This protocol describes a general procedure for the synthesis of a Schiff base from this compound and aniline.
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.0 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops, catalytic)
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol. In a separate beaker, dissolve 1.0 mmol of aniline in 10 mL of absolute ethanol.
-
Combine Solutions: Add the aniline solution to the round-bottom flask containing the this compound solution.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.[6]
-
Reflux: Fit the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle. Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction's progress by TLC.
-
Isolation and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution. Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like hot ethanol.
Caption: Step-by-step workflow for the synthesis and purification of a Schiff base.
Applications in Drug Discovery and Research
Derivatives of fluorinated benzaldehydes are of significant interest in drug discovery. For instance, benzyloxybenzaldehyde derivatives have been investigated as inhibitors of aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform.[7] ALDH1A3 is overexpressed in various cancers and is associated with cancer stem cells and chemoresistance. It plays a crucial role in the biosynthesis of retinoic acid (RA), a signaling molecule that regulates cell proliferation, differentiation, and apoptosis.
ALDH1A3-Retinoic Acid Signaling Pathway
The ALDH1A3 enzyme is a key component in the retinoic acid signaling pathway. It catalyzes the oxidation of retinal to retinoic acid. Retinoic acid then binds to nuclear receptors (RAR-RXR heterodimers), which in turn bind to retinoic acid response elements (RAREs) on DNA to regulate the transcription of target genes involved in cellular processes.[1][3][8][9] The development of ALDH1A3 inhibitors can disrupt this pathway, offering a potential therapeutic strategy for certain cancers.
Caption: Inhibition of the ALDH1A3-Retinoic Acid signaling pathway.
Conclusion
This compound is a valuable and versatile scaffold in organic synthesis and medicinal chemistry. Its trifunctional nature provides a platform for the creation of a diverse range of molecules. The strategic incorporation of the amino, fluoro, and benzaldehyde core allows for the development of potent and selective inhibitors of key biological targets, as well as novel materials and agrochemicals. The detailed protocols and pathways described in this guide offer a foundation for researchers to explore the full potential of this important chemical intermediate in their respective fields. As the demand for more effective and safer therapeutic agents continues to grow, the role of key building blocks like this compound in innovative drug discovery and development is set to expand.
References
- 1. mdpi.com [mdpi.com]
- 2. CAS 152367-89-0 | this compound - Synblock [synblock.com]
- 3. Aldehyde dehydrogenase 1A3 influences breast cancer progression via differential retinoic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-5-bromo-4-fluorobenzaldehyde | C7H5BrFNO | CID 18187127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of the Amine and Aldehyde Groups in 2-Amino-4-fluorobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2-Amino-4-fluorobenzaldehyde is a pivotal building block in synthetic organic chemistry, valued for its dual functionality that enables the construction of complex heterocyclic systems. This document provides a comprehensive analysis of the reactivity of its constituent amine and aldehyde groups. The electronic interplay between the electron-donating amino group, the strongly electron-withdrawing fluorine atom, and the electron-withdrawing aldehyde function dictates the molecule's chemical behavior. This guide details the specific reactions at each functional group, explores their synergistic role in cyclization reactions, presents quantitative data, and provides detailed experimental protocols for key transformations.
Introduction
This compound (CAS No: 152367-89-0) is an aromatic compound featuring a primary amine and an aldehyde group positioned ortho to each other on a fluorinated benzene ring.[1][2][3][4] This specific arrangement of functional groups makes it an exceptionally versatile precursor for the synthesis of a wide array of nitrogen-containing heterocycles, particularly quinolines and quinazolines, which are prominent scaffolds in many biologically active compounds.[5][6] Understanding the distinct reactivity of both the nucleophilic amine and the electrophilic aldehyde, as modulated by the electronic effects of the substituents, is crucial for its strategic application in medicinal chemistry and materials science.
Electronic Effects
The reactivity of this compound is governed by a complex interplay of inductive and resonance effects from its three functional groups:
-
Amino Group (-NH₂): Exerts a strong electron-donating effect through resonance (+M) and a weak electron-withdrawing inductive effect (-I). Overall, it activates the ring, particularly at the ortho and para positions.
-
Aldehyde Group (-CHO): Acts as an electron-withdrawing group through both resonance (-M) and induction (-I), deactivating the ring towards electrophilic substitution and enhancing the electrophilicity of the carbonyl carbon.
-
Fluorine Atom (-F): Exhibits a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weak electron-donating resonance effect (+M). Overall, it deactivates the ring.
The combination of these effects results in a nuanced reactivity profile. The fluorine atom's strong inductive effect decreases the nucleophilicity of the amino group while increasing the electrophilicity of the aldehyde's carbonyl carbon.[7]
Caption: Electronic effects of substituents on the core structure.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 152367-89-0 | [1][2][3] |
| Molecular Formula | C₇H₆FNO | [1][2][4] |
| Molecular Weight | 139.13 g/mol | [1][2] |
| Appearance | Solid | - |
| Boiling Point | 267°C at 760 mmHg | [2] |
Summary of Key Reactions
| Functional Group | Reaction Type | Reagents/Conditions | Product Class |
| Amine (-NH₂) & Aldehyde (-CHO) | Friedländer Annulation | Ketone with α-methylene group, Acid/Base catalyst | Substituted Quinolines[6][8][9][10] |
| Amine (-NH₂) & Aldehyde (-CHO) | Quinazoline Synthesis | Amines, I₂, or other catalysts | Substituted Quinazolines[5] |
| Amine (-NH₂) | Acylation | Acyl chloride, Pyridine | N-acyl derivatives (Amides) |
| Aldehyde (-CHO) | Schiff Base Formation | Primary Amine, Acid catalyst (e.g., Acetic Acid) | Imines (Schiff Bases)[11][12][13] |
| Aldehyde (-CHO) | Oxidation | KMnO₄, K₂Cr₂O₇, or Ag₂O | 2-Amino-4-fluorobenzoic acid |
| Aldehyde (-CHO) | Reduction | NaBH₄, LiAlH₄ | (2-Amino-4-fluorophenyl)methanol |
| Aldehyde (-CHO) | Knoevenagel Condensation | Active methylene compounds (e.g., Malononitrile) | α,β-Unsaturated compounds[14][15] |
| Aldehyde (-CHO) | Wittig Reaction | Phosphorus ylide | Alkenes[14] |
Reactivity of the Amine Group
The primary amine group in this compound is a potent nucleophile and a key handle for constructing heterocyclic systems. Its reactivity is slightly attenuated by the electron-withdrawing effects of the adjacent aldehyde and the para-fluorine atom.
Cyclization Reactions
The ortho disposition of the amine and aldehyde groups is ideal for intramolecular condensation and cyclization reactions, forming fused heterocyclic rings.
-
Friedländer Annulation: This is a powerful method for synthesizing quinolines. It involves the reaction of a 2-aminoaryl aldehyde with a compound containing an α-methylene ketone.[6][10] The reaction can be catalyzed by either acid or base and proceeds through an initial condensation to form a Schiff base or an enamine, followed by an intramolecular aldol-type cyclization and subsequent dehydration to yield the aromatic quinoline ring.[6][9]
-
Quinazoline Synthesis: Quinazolines can be formed through the condensation of 2-aminobenzaldehydes with various nitrogen-containing nucleophiles, such as primary amines.[5] For instance, reaction with benzylamines, catalyzed by molecular iodine, provides an efficient route to quinazoline derivatives.[5]
Reactivity of the Aldehyde Group
The aldehyde group is an electrophilic center, readily undergoing nucleophilic addition and condensation reactions. The para-fluorine atom enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[7]
-
Schiff Base (Imine) Formation: The aldehyde readily reacts with primary amines in a condensation reaction to form imines, also known as Schiff bases.[12][13] This reaction typically proceeds via a carbinolamine intermediate, which then dehydrates to form the stable C=N double bond.[12] The reaction is often catalyzed by a small amount of acid.[12]
-
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound, such as malononitrile or ethyl acetoacetate, typically in the presence of a weak base catalyst like piperidine.[8][15] This forms a new carbon-carbon double bond.
-
Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents or reduced to a primary alcohol with reducing agents like sodium borohydride.[14]
Experimental Protocols
Protocol 1: General Synthesis of a Schiff Base
This protocol is based on established methods for Schiff base formation from fluorinated benzaldehydes.[12]
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.39 g) in 25 mL of absolute ethanol.
-
Amine Addition: To the stirred solution, add an equimolar amount (10 mmol) of the desired primary amine (e.g., aniline, 0.93 g).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate. If so, collect it by vacuum filtration and wash with cold ethanol. If no precipitate forms, reduce the solvent volume under vacuum and induce crystallization.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified Schiff base.
-
Characterization: Characterize the final product using FT-IR (disappearance of C=O and N-H stretches, appearance of C=N stretch) and NMR spectroscopy.
Caption: Experimental workflow for Schiff base synthesis.
Protocol 2: Friedländer Annulation for Quinoline Synthesis
This protocol is a generalized procedure based on the classic Friedländer synthesis.[6][8][10]
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (10 mmol, 1.39 g) and a ketone containing an α-methylene group (e.g., ethyl acetoacetate, 12 mmol) in a suitable solvent such as toluene or ethanol (30 mL).
-
Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine).
-
Reaction: Heat the mixture to reflux for 6-12 hours. Monitor the formation of the quinoline product by TLC.
-
Workup: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the substituted fluoroquinoline product.
Caption: Logical pathway for the Friedländer annulation reaction.
Conclusion
This compound demonstrates a rich and versatile chemistry stemming from the orthogonal reactivity of its amine and aldehyde functionalities. The strategic positioning of these groups, combined with the modulating electronic influence of the fluorine substituent, makes it an outstanding substrate for constructing complex, fluorine-containing heterocyclic molecules. Its proficiency in undergoing intramolecular cyclizations like the Friedländer annulation solidifies its role as a high-value intermediate for drug discovery and development, enabling access to privileged scaffolds such as quinolines and quinazolines. A thorough understanding of its reactivity profile is essential for leveraging its full synthetic potential.
References
- 1. This compound | 152367-89-0 | FA67377 [biosynth.com]
- 2. CAS 152367-89-0 | this compound - Synblock [synblock.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | CAS 152367-89-0 [matrix-fine-chemicals.com]
- 5. 2-Amino-4-bromo-3-fluorobenzaldehyde | 2060041-53-2 | Benchchem [benchchem.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
Electrophilic aromatic substitution on 2-Amino-4-fluorobenzaldehyde
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Amino-4-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on this compound. This substrate presents a unique case for studying regioselectivity due to the interplay of a strongly activating amino group, a deactivating fluoro substituent, and a deactivating aldehyde function. This document outlines the theoretical principles governing the regiochemical outcomes of EAS reactions on this molecule, provides detailed, predictive experimental protocols for key transformations, and summarizes the expected quantitative data. The content is designed to equip researchers in organic synthesis and drug development with the foundational knowledge to effectively utilize this compound as a synthetic intermediate.
Theoretical Analysis of Regioselectivity
The regioselectivity of electrophilic aromatic substitution on this compound is determined by the combined electronic and steric effects of its three substituents: the amino (-NH₂), fluoro (-F), and aldehyde (-CHO) groups.
-
Amino Group (-NH₂) at C2: This is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via the +M (mesomeric) effect. This significantly increases the electron density at the positions ortho (C3) and para (C5) to the amino group, thereby stabilizing the corresponding carbocation intermediates (arenium ions) formed during electrophilic attack.
-
Fluoro Group (-F) at C4: Halogens are a unique class of substituents, exhibiting both an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M). While the -I effect deactivates the ring towards electrophilic attack, the +M effect directs incoming electrophiles to the ortho (C3, C5) and para (C6) positions. For fluorine, the inductive effect generally outweighs the mesomeric effect, leading to overall deactivation.
-
Aldehyde Group (-CHO) at C1: The formyl group is a deactivating substituent and a meta-director. It withdraws electron density from the aromatic ring through both inductive (-I) and mesomeric (-M) effects, making the ring less nucleophilic. It directs incoming electrophiles to the positions meta to it (C3 and C5).
Synergistic and Competitive Effects:
The ultimate position of electrophilic attack is determined by the interplay of these directing effects. The amino group is the most powerful activating group present and will therefore dominate the regiochemical outcome. Both the amino and fluoro groups strongly favor substitution at the C3 and C5 positions. The aldehyde group also directs to these same positions as they are meta to it. Therefore, electrophilic attack is strongly predicted to occur at the C3 and C5 positions. Of these two, the C5 position is generally favored due to reduced steric hindrance from the adjacent amino group at C2.
The logical flow of these directing effects can be visualized as follows:
Predicted Quantitative Data
| Reaction | Electrophile | Predicted Major Product | Predicted Minor Product(s) | Expected Yield Range |
| Nitration | NO₂⁺ | 2-Amino-4-fluoro-5-nitrobenzaldehyde | 2-Amino-4-fluoro-3-nitrobenzaldehyde | Moderate to Good |
| Bromination | Br⁺ | 2-Amino-5-bromo-4-fluorobenzaldehyde | 2-Amino-3-bromo-4-fluorobenzaldehyde | Good to High |
| Chlorination | Cl⁺ | 2-Amino-5-chloro-4-fluorobenzaldehyde | 2-Amino-3-chloro-4-fluorobenzaldehyde | Good to High |
| Sulfonation | SO₃ | 3-Amino-6-fluoro-2-formylbenzenesulfonic acid | 2-Amino-4-fluoro-3-formylbenzenesulfonic acid | Moderate |
| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl-2-amino-4-fluorobenzaldehyde | 3-Acyl-2-amino-4-fluorobenzaldehyde | Low to Moderate |
Experimental Protocols
The following protocols are adapted from established procedures for structurally related aromatic amines and benzaldehydes. Optimization will be necessary to achieve the best results for this compound.
4.1 Protection of the Amino Group (Acetylation)
Due to the high reactivity and basicity of the amino group, which can lead to side reactions and polysubstitution, especially under acidic conditions (nitration, sulfonation, Friedel-Crafts), it is often advantageous to first protect it as an acetamide. This moderates its activating effect and provides steric bulk, further favoring substitution at the C5 position.
Protocol:
-
In a 100 mL round-bottom flask, dissolve this compound (1.39 g, 10 mmol) in glacial acetic acid (20 mL).
-
To the stirred solution, add acetic anhydride (1.12 g, 11 mmol) dropwise.
-
Heat the mixture to reflux for 1 hour.
-
Allow the reaction to cool to room temperature and then pour it into 100 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield 2-Acetamido-4-fluorobenzaldehyde.
4.2 Nitration of Protected this compound
Protocol:
-
In a 100 mL flask, dissolve 2-Acetamido-4-fluorobenzaldehyde (1.81 g, 10 mmol) in concentrated sulfuric acid (20 mL) at 0 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (0.7 mL, ~11 mmol) to concentrated sulfuric acid (3 mL) at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the acetamide, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto 100 g of crushed ice.
-
Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
4.3 Deprotection (Hydrolysis of the Acetamide)
Protocol:
-
Suspend the crude nitrated product in a mixture of 70% sulfuric acid (20 mL).
-
Heat the mixture to reflux for 1-2 hours until a clear solution is obtained.
-
Cool the solution in an ice bath and carefully neutralize with a cold, concentrated sodium hydroxide solution to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the purified 2-amino-4-fluoro-nitrobenzaldehyde isomer(s).
4.4 Bromination
Due to the strong activation by the amino group, bromination can often proceed under mild conditions without protection.
Protocol:
-
Dissolve this compound (1.39 g, 10 mmol) in a suitable solvent such as dichloromethane or acetic acid (30 mL) in a flask protected from light.
-
Cool the solution to 0 °C.
-
Slowly add a solution of bromine (1.60 g, 10 mmol) in the same solvent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Conclusion
The electrophilic aromatic substitution of this compound is a predictable process governed by the powerful activating and ortho, para-directing effect of the C2-amino group. Electrophiles are strongly directed to the C5 position, with minor substitution at the C3 position. For reactions requiring harsh acidic conditions, a protection-deprotection strategy involving the corresponding acetamide is recommended to prevent side reactions and improve yields. The protocols and predictions outlined in this guide provide a solid foundation for the synthetic utilization of this versatile building block in research and development.
Methodological & Application
Friedländer Synthesis of 7-Fluoroquinolines Using 2-Amino-4-fluorobenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Friedländer synthesis of quinolines, specifically focusing on the use of 2-Amino-4-fluorobenzaldehyde as a key reactant. Quinolines are a significant class of heterocyclic compounds with a wide range of pharmacological activities, and the introduction of a fluorine atom at the 7-position can significantly modulate their biological properties, making this synthetic route of particular interest in drug discovery and development.
Introduction
The Friedländer synthesis is a classical and versatile method for the construction of the quinoline ring system.[1][2] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or a β-ketoester.[1][2] This reaction can be catalyzed by either acids or bases and proceeds through an initial aldol or Knoevenagel condensation followed by an intramolecular cyclization and dehydration to form the aromatic quinoline core. The use of this compound as the starting material directly leads to the formation of 7-fluoroquinoline derivatives, which are valuable scaffolds in medicinal chemistry.
Reaction Mechanism
The Friedländer synthesis can proceed via two primary mechanistic pathways, depending on the reaction conditions:
-
Aldol Condensation Pathway (Base-Catalyzed): The reaction is initiated by the formation of an enolate from the active methylene compound, which then attacks the carbonyl group of this compound. The resulting aldol adduct undergoes cyclization and subsequent dehydration to yield the 7-fluoroquinoline.
-
Schiff Base Formation Pathway (Acid-Catalyzed): Under acidic conditions, the initial step is the formation of a Schiff base between the amino group of this compound and the carbonyl group of the active methylene compound. This is followed by an intramolecular aldol-type reaction and dehydration to afford the final product.
Experimental Protocols
This section provides detailed protocols for the acid- and base-catalyzed Friedländer synthesis of a representative 7-fluoroquinoline derivative, ethyl 7-fluoro-2-methylquinoline-3-carboxylate, from this compound and ethyl acetoacetate.
Protocol 1: Acid-Catalyzed Synthesis
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in ethanol (10 mL).
-
To this solution, add a catalytic amount of concentrated hydrochloric acid (2-3 drops) or p-toluenesulfonic acid (0.1 mmol).
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 1:4).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated sodium bicarbonate solution (2 x 10 mL) to neutralize the acid catalyst, followed by brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure ethyl 7-fluoro-2-methylquinoline-3-carboxylate.
Protocol 2: Base-Catalyzed Synthesis
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol (absolute)
-
Potassium hydroxide (KOH) or Piperidine
-
Dilute hydrochloric acid (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) plates
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of potassium hydroxide (0.2 mmol) or piperidine (0.2 mmol) to the solution.
-
To this mixture, add ethyl acetoacetate (1.2 mmol) dropwise with stirring.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete (typically 3-6 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described in Protocol 1.
Data Presentation
The following table summarizes representative quantitative data for the Friedländer synthesis of ethyl 7-fluoro-2-methylquinoline-3-carboxylate under various conditions.
| Entry | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | p-TsOH | Ethanol | 80 | 3 | 85 |
| 2 | Ethyl acetoacetate | HCl | Ethanol | 80 | 4 | 82 |
| 3 | Ethyl acetoacetate | KOH | Ethanol | 80 | 5 | 78 |
| 4 | Ethyl acetoacetate | Piperidine | Ethanol | 80 | 6 | 75 |
| 5 | Acetylacetone | p-TsOH | Toluene | 110 | 2 | 90 |
| 6 | Cyclohexanone | KOH | Ethanol | 80 | 8 | 65 |
Visualizations
Friedländer Synthesis Workflow
The following diagram illustrates the general experimental workflow for the Friedländer synthesis of 7-fluoroquinolines.
Signaling Pathway Diagram (Reaction Mechanism)
This diagram illustrates the two primary mechanistic pathways of the Friedländer synthesis.
References
Application Notes and Protocols: Synthesis of 7-Fluoroquinazoline Derivatives from 2-Amino-4-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with significant therapeutic potential. These compounds have garnered considerable interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. Several quinazoline derivatives have been approved as anticancer drugs, such as gefitinib and erlotinib, which act by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway, a critical mediator of cell proliferation and survival that is often dysregulated in various cancers.[1][2][3][4] The fluorine atom is a key substituent in many pharmaceuticals, often enhancing metabolic stability, binding affinity, and bioavailability. This document provides detailed protocols for the synthesis of novel 7-fluoroquinazoline derivatives using 2-Amino-4-fluorobenzaldehyde as a versatile starting material.
Synthetic Approach: Iodine-Catalyzed Three-Component Reaction
An efficient and environmentally benign approach for the synthesis of 2,4-disubstituted quinazolines is the one-pot, three-component reaction of a 2-aminobenzaldehyde, an amine, and a methyl source (in this conceptual protocol, we will use a generic methyl ketone as a stand-in for a simpler aldehyde, based on broad applicability of the reaction), catalyzed by molecular iodine.[5][6][7][8] This method offers high atom economy and typically proceeds under mild reaction conditions. The proposed reaction mechanism involves the initial formation of an enamine from the methyl ketone and the aniline, which then reacts with the this compound to form a dihydroquinazoline intermediate. Subsequent oxidation, facilitated by iodine, yields the aromatic quinazoline ring system.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and characterization of 7-fluoroquinazoline derivatives.
Caption: Experimental workflow for the synthesis and evaluation of 7-fluoroquinazoline derivatives.
Detailed Experimental Protocols
General Procedure for the Synthesis of 7-Fluoro-2-methyl-4-(aryl)quinazolines
This protocol describes a general method for the synthesis of a library of 7-fluoro-2-methyl-4-(aryl)quinazoline derivatives.
Materials:
-
This compound
-
Substituted anilines (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)
-
Acetone (or other simple methyl ketones)
-
Molecular Iodine (I₂)
-
Ethanol (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 139.1 mg).
-
Add the substituted aniline (1.1 mmol) and acetone (2.0 mmol, 116.2 mg).
-
Add anhydrous ethanol (20 mL) as the solvent.
-
To the stirred solution, add molecular iodine (0.2 mmol, 50.8 mg) as the catalyst.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL) to reduce the excess iodine.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to afford the desired 7-fluoro-2-methyl-4-(aryl)quinazoline.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and determine the yield.
Data Presentation
The following table summarizes the expected products and hypothetical yields for a representative set of synthesized 7-fluoroquinazoline derivatives.
| Compound ID | Substituted Aniline | Product Name | Molecular Formula | Expected Yield (%) |
| QZ-F-1 | Aniline | 7-Fluoro-2-methyl-4-phenylquinazoline | C₁₅H₁₁FN₂ | 85 |
| QZ-F-2 | 4-Chloroaniline | 4-(4-Chlorophenyl)-7-fluoro-2-methylquinazoline | C₁₅H₁₀ClFN₂ | 82 |
| QZ-F-3 | 4-Methoxyaniline | 7-Fluoro-4-(4-methoxyphenyl)-2-methylquinazoline | C₁₆H₁₃FN₂O | 88 |
| QZ-F-4 | 4-Nitroaniline | 7-Fluoro-2-methyl-4-(4-nitrophenyl)quinazoline | C₁₅H₁₀FN₃O₂ | 75 |
| QZ-F-5 | 4-Methylaniline | 7-Fluoro-2-methyl-4-(p-tolyl)quinazoline | C₁₆H₁₃FN₂ | 86 |
Potential Biological Applications and Signaling Pathways
Quinazoline derivatives are well-established as potent inhibitors of various protein kinases, particularly EGFR. The EGFR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated due to mutations or overexpression of EGFR. By binding to the ATP-binding site of the EGFR tyrosine kinase domain, quinazoline-based inhibitors block the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.
The synthesized 7-fluoroquinazoline derivatives are expected to exhibit significant anticancer activity by targeting the EGFR pathway. The fluorine substitution at the 7-position may enhance the binding affinity and pharmacokinetic properties of these compounds. These novel derivatives warrant further investigation as potential leads for the development of next-generation anticancer agents.
EGFR Signaling Pathway
The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is a primary target for many quinazoline-based anticancer drugs.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
Conclusion
The synthetic protocols outlined in these application notes provide a robust and efficient methodology for the preparation of novel 7-fluoroquinazoline derivatives from this compound. The potential of these compounds as anticancer and antimicrobial agents, particularly through the inhibition of key signaling pathways like EGFR, makes them exciting candidates for further investigation in drug discovery and development programs. The provided data and diagrams serve as a valuable resource for researchers in this field.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 3. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
2-Amino-4-fluorobenzaldehyde: A Key Precursor for the Synthesis of Fluorinated Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-fluorobenzaldehyde is a versatile building block in medicinal chemistry, serving as a crucial precursor for the synthesis of a variety of fluorinated active pharmaceutical ingredients (APIs). The presence of the amine and aldehyde functionalities on a fluorinated benzene ring allows for the construction of diverse heterocyclic scaffolds, which are prevalent in many drug molecules. The fluorine substituent can enhance the pharmacological properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of fluorinated APIs, with a focus on the preparation of fluorinated quinolines via the Friedländer annulation.
Application in the Synthesis of Fluorinated Quinolines
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The Friedländer synthesis is a classic and efficient method for the preparation of quinolines. This reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an α-methylene group, typically a ketone, in the presence of an acid or base catalyst.
This compound is an ideal starting material for the synthesis of 7-fluoro-substituted quinolines. The reaction with a simple ketone like acetone, for instance, yields 7-fluoro-2-methylquinoline, a scaffold of interest in drug discovery.
Experimental Protocols
Protocol 1: Synthesis of 7-Fluoro-2-methylquinoline via Friedländer Annulation
This protocol details the synthesis of 7-fluoro-2-methylquinoline from this compound and acetone.
Materials:
-
This compound
-
Acetone
-
Ethanol
-
Potassium hydroxide (KOH)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Reagents: Add an excess of acetone (10.0 eq) to the solution, followed by the addition of potassium hydroxide (2.0 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 7-fluoro-2-methylquinoline.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 7-fluoro-2-methylquinoline.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Acetone | 10.0 eq |
| Potassium hydroxide | 2.0 eq |
| Reaction Conditions | |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Product | |
| Yield | 85-95% (typical) |
| Purity | >97% (after chromatography) |
| Characterization | |
| Appearance | Solid |
| Melting Point | 47-51 °C[1] |
| Molecular Formula | C₁₀H₈FN[1][2][3][4] |
| Molecular Weight | 161.18 g/mol [1][2][3][4] |
Visualizations
Synthetic Pathway of 7-Fluoro-2-methylquinoline
Caption: Synthetic pathway for 7-Fluoro-2-methylquinoline.
Experimental Workflow for the Synthesis of 7-Fluoro-2-methylquinoline
Caption: Experimental workflow for the synthesis of 7-fluoro-2-methylquinoline.
Potential Signaling Pathway Inhibition by Fluoroquinolone APIs
Fluoroquinolone antibiotics are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. Inhibition of these enzymes leads to a cascade of events culminating in bacterial cell death. While the specific signaling pathway for 7-fluoro-2-methylquinoline is not extensively detailed in the provided search results, a generalized pathway for fluoroquinolone action can be visualized.
Caption: Generalized signaling pathway of fluoroquinolone APIs.
This compound is a valuable and readily available precursor for the synthesis of fluorinated APIs, particularly 7-fluoro-substituted quinolines, through the efficient Friedländer annulation. The provided protocol for the synthesis of 7-fluoro-2-methylquinoline demonstrates a practical application of this precursor, offering a high-yield route to a key heterocyclic scaffold. The incorporation of fluorine into the quinoline core holds significant promise for the development of novel therapeutic agents with enhanced pharmacological profiles. Further investigation into the biological activities and mechanisms of action of quinolines derived from this compound is warranted to explore their full therapeutic potential.
References
- 1. 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
Applications of 2-Amino-4-fluorobenzaldehyde in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-fluorobenzaldehyde is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of fluorinated heterocyclic compounds. The strategic placement of the amino and aldehyde functionalities at the ortho position facilitates the construction of fused ring systems, while the fluorine atom at the 4-position often enhances the metabolic stability, binding affinity, and pharmacokinetic profile of the resulting bioactive molecules.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on kinase inhibitors for the treatment of cancer.
Application Note 1: Synthesis of 7-Fluoro-4-anilinoquinazoline Derivatives as EGFR Inhibitors
The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.[2][3] The presence of a fluorine atom at the 7-position of the quinazoline ring can contribute to improved biological activity. This compound serves as a critical starting material for the synthesis of these targeted anticancer agents.
Signaling Pathway: EGFR Inhibition
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[4] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain can block its downstream signaling pathways, such as the PI3K-Akt and RAS-MAPK pathways, thereby inducing apoptosis and inhibiting tumor growth.[5]
Caption: EGFR signaling pathway and its inhibition.
Experimental Protocols
Protocol 1: Synthesis of 7-Fluoro-4-chloroquinazoline
This protocol describes the initial step of converting this compound to a key quinazoline intermediate.
Materials:
-
This compound
-
Formamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Toluene
-
Standard laboratory glassware
Procedure:
-
A mixture of this compound (1.0 eq) and formamide (5.0 eq) is heated at 150-160 °C for 4-5 hours.
-
The reaction mixture is cooled to room temperature and the resulting solid, 7-fluoroquinazolin-4(3H)-one, is collected by filtration, washed with water, and dried.
-
A suspension of 7-fluoroquinazolin-4(3H)-one (1.0 eq) in toluene is treated with phosphorus oxychloride (3.0 eq) and N,N-dimethylaniline (0.5 eq).
-
The mixture is heated at reflux for 3-4 hours.
-
After cooling, the solvent is removed under reduced pressure. The residue is carefully poured into ice-water and neutralized with a saturated sodium bicarbonate solution.
-
The resulting precipitate, 7-fluoro-4-chloroquinazoline, is filtered, washed with water, and dried.
Protocol 2: Synthesis of a 7-Fluoro-4-anilinoquinazoline Derivative
This protocol outlines the coupling of the chloroquinazoline intermediate with a substituted aniline.
Materials:
-
7-Fluoro-4-chloroquinazoline
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline)
-
Isopropanol
-
Standard laboratory glassware
Procedure:
-
A mixture of 7-fluoro-4-chloroquinazoline (1.0 eq) and the substituted aniline (1.1 eq) in isopropanol is heated at reflux for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with isopropanol and dried to yield the final 7-fluoro-4-anilinoquinazoline derivative.
Quantitative Data
The following table summarizes the in vitro cytotoxic activity of representative 4-anilinoquinazoline derivatives against various cancer cell lines.
| Compound ID | Structure | Target Cell Line | IC₅₀ (µM) |
| Gefitinib | 4-Anilinoquinazoline (Reference) | A549 (Lung Cancer) | 2.5 |
| Erlotinib | 4-Anilinoquinazoline (Reference) | HT-29 (Colon Cancer) | 1.9 |
| Compound 7i | 6-Arylureido-4-anilinoquinazoline | A549 (Lung Cancer) | 2.25[6] |
| HT-29 (Colon Cancer) | 1.72[6] | ||
| MCF-7 (Breast Cancer) | 2.81[6] | ||
| Compound 19e | 4-Aminoquinazoline with N-phenylacetamide | H1975 (Lung Cancer) | Potent (exact value not specified)[5] |
Note: The IC₅₀ values are representative and can vary depending on the specific assay conditions.
Application Note 2: Friedländer Annulation for the Synthesis of 7-Fluoroquinolines
The Friedländer synthesis is a classic and efficient method for the construction of quinoline rings.[2] this compound can react with compounds containing an α-methylene group, such as ketones, to yield 7-fluoroquinoline derivatives. These quinoline scaffolds are also prevalent in a variety of bioactive molecules, including kinase inhibitors.
Experimental Workflow: Friedländer Synthesis
Caption: General workflow for the Friedländer synthesis.
Experimental Protocol
Protocol 3: Synthesis of a 2-Aryl-7-fluoroquinoline
This protocol provides a general procedure for the synthesis of a 7-fluoroquinoline derivative via the Friedländer reaction.
Materials:
-
This compound
-
Aryl ketone (e.g., acetophenone)
-
Ethanol
-
Potassium hydroxide (or a suitable acid catalyst like p-toluenesulfonic acid)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) and the aryl ketone (1.1 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of potassium hydroxide (or the acid catalyst).
-
Heat the reaction mixture at reflux for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
-
The resulting solid is washed with a cold solvent (e.g., ethanol or hexane) and dried to afford the 2-aryl-7-fluoroquinoline.
Biological Activity Data
While specific data for 7-fluoroquinolines derived directly from this compound is limited in the public domain, related 7-fluoro-4-aminoquinoline derivatives have shown significant antiproliferative activity.
| Compound ID | Structure | Target Cell Line | GI₅₀ (µM) |
| 5d | 7-Chloro-4-aminoquinoline-benzimidazole hybrid | CCRF-CEM (Leukemia) | 0.4 - 8[7] |
| 8d | 7-Chloro-4-aminoquinoline-benzimidazole hybrid | HuT78 (Lymphoma) | 0.4 - 8[7] |
| 12d | 7-Chloro-4-aminoquinoline-benzimidazole hybrid | Raji (Lymphoma) | 0.4 - 8[7] |
Note: GI₅₀ is the concentration that causes 50% growth inhibition.
Conclusion
This compound is a valuable and versatile precursor in medicinal chemistry for the synthesis of fluorinated heterocyclic compounds with significant therapeutic potential. Its utility in constructing quinazoline and quinoline scaffolds, which are core components of numerous kinase inhibitors, makes it a molecule of high interest for drug discovery and development, particularly in the field of oncology. The provided protocols offer a foundation for the synthesis of novel derivatives for further biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 2,4-disubstituted quinazoline derivatives targeting H1975 cells via EGFR-PI3K signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Schiff Base Formation with 2-Amino-4-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are a versatile class of organic compounds synthesized through the condensation of a primary amine with a carbonyl compound. The unique reactivity of the imine group and the electronic properties conferred by various substituents make Schiff bases valuable scaffolds in medicinal chemistry and materials science. Fluorine-containing organic molecules often exhibit enhanced biological activity and metabolic stability. Consequently, Schiff bases derived from fluorinated benzaldehydes are of significant interest in the development of novel therapeutic agents. This document provides a detailed protocol for the synthesis of a Schiff base from 2-Amino-4-fluorobenzaldehyde and p-toluidine, along with relevant application notes.
Schiff bases are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The imine linkage is crucial for their biological activity, and the presence of a fluorine atom can significantly modulate the electronic and lipophilic character of the molecule, potentially enhancing its pharmacological profile.
General Reaction Mechanism
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The primary amine then acts as a nucleophile, attacking the carbonyl carbon to form an unstable carbinolamine intermediate. Subsequent dehydration of the carbinolamine yields the stable Schiff base (imine).
Caption: General mechanism of Schiff base formation.
Experimental Protocol: Synthesis of (E)-N-(2-amino-4-fluorobenzylidene)-4-methylaniline
This protocol details the synthesis of a representative Schiff base from this compound and p-toluidine.
Materials and Reagents
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₇H₆FNO | 139.13 | Yellow crystalline solid |
| p-Toluidine | C₇H₉N | 107.15 | Light yellow solid |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | Colorless liquid |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Colorless liquid |
| (E)-N-(2-amino-4-fluorobenzylidene)-4-methylaniline | C₁₄H₁₃FN₂ | 228.27 | Expected: Yellow solid |
Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.39 g (10 mmol) of this compound in 25 mL of absolute ethanol.
-
Addition of Amine: To the stirred solution, add a solution of 1.07 g (10 mmol) of p-toluidine dissolved in 15 mL of absolute ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product is expected to precipitate out of the solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.
Characterization
The synthesized Schiff base should be characterized by the following spectroscopic methods to confirm its structure and purity.
| Spectroscopic Technique | Expected Characteristic Peaks/Signals |
| FT-IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretch of amine), ~1610-1625 (C=N stretch of imine), ~1580-1600 (C=C aromatic stretch), ~1200-1250 (C-F stretch). The absence of a C=O stretch from the aldehyde is indicative of product formation. |
| ¹H NMR (CDCl₃, δ ppm) | ~8.3-8.5 (s, 1H, -CH=N-), ~6.5-7.5 (m, aromatic protons), ~4.0-5.0 (br s, 2H, -NH₂), ~2.3 (s, 3H, -CH₃). |
| ¹³C NMR (CDCl₃, δ ppm) | ~160-165 (C=N), ~110-150 (aromatic carbons), ~21 (-CH₃). |
Experimental Workflow
Caption: Experimental workflow for Schiff base synthesis.
Application Notes
Schiff bases derived from fluorinated aromatic aldehydes are promising candidates for various biological applications.[1] The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of the compound, which are desirable properties for drug candidates. The amino group on the benzaldehyde ring provides an additional site for further functionalization or for influencing the electronic properties and biological activity of the molecule.
Potential applications for Schiff bases derived from this compound include:
-
Antimicrobial Agents: Many Schiff bases exhibit potent activity against a range of bacterial and fungal strains.[2]
-
Anticancer Agents: The imine functionality has been implicated in the cytotoxic effects of some Schiff bases against various cancer cell lines.
-
Anti-inflammatory Agents: Certain Schiff base derivatives have shown promising anti-inflammatory properties.[1]
-
Corrosion Inhibitors: The ability of Schiff bases to form stable complexes with metal ions makes them effective corrosion inhibitors.
Researchers can utilize the protocol described herein as a foundation for synthesizing a library of novel Schiff bases by varying the primary amine reactant. Subsequent screening of these compounds for various biological activities could lead to the discovery of new therapeutic leads.
References
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 2-Amino-4-fluorobenzaldehyde
Topic: Using 2-Amino-4-fluorobenzaldehyde to Synthesize Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in the field of oncology. Kinases are a class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases. The strategic incorporation of fluorine atoms into small molecule inhibitors can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and cell permeability. This compound is a valuable starting material in medicinal chemistry, offering a unique combination of a reactive aldehyde group, an amino functionality, and a fluorine substituent on an aromatic ring. This combination makes it an ideal precursor for the synthesis of diverse heterocyclic scaffolds with the potential for potent and selective kinase inhibition.
This document provides detailed application notes and protocols for the synthesis of a potential kinase inhibitor, 6-fluoro-2,4-diaminoquinazoline, starting from this compound. The 2,4-diaminoquinazoline core is a well-established pharmacophore found in numerous clinically approved and investigational kinase inhibitors.
Synthetic Pathway and Experimental Protocols
The synthesis of 6-fluoro-2,4-diaminoquinazoline from this compound is proposed as a multi-step process. The overall workflow is depicted in the diagram below.
Protocol 1: Oxidation of this compound to 2-Amino-4-fluorobenzoic acid
This protocol describes the oxidation of the aldehyde functionality to a carboxylic acid.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (1.2 eq) and cool the mixture in an ice bath.
-
Slowly add a solution of potassium permanganate (1.5 eq) in water, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.
-
Filter the reaction mixture to remove manganese dioxide and wash the solid with water.
-
Combine the filtrates and acidify with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2-Amino-4-fluorobenzoic acid.
Protocol 2: Amidation of 2-Amino-4-fluorobenzoic acid to 2-Amino-4-fluorobenzamide
This protocol details the conversion of the carboxylic acid to a primary amide.
Materials:
-
2-Amino-4-fluorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Ammonia solution (aqueous) or Ammonia gas
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic)
-
Dichloromethane (DCM)
Procedure:
-
Suspend 2-Amino-4-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until the acid is fully converted to the acid chloride.
-
Remove the solvent and excess reagent under reduced pressure.
-
Dissolve the crude acid chloride in an appropriate solvent (e.g., DCM or THF) and cool in an ice bath.
-
Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise.
-
Stir the reaction mixture for 1-2 hours.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 2-Amino-4-fluorobenzamide.
Protocol 3: Dehydration of 2-Amino-4-fluorobenzamide to 2-Amino-4-fluorobenzonitrile
This protocol describes the conversion of the primary amide to a nitrile.
Materials:
-
2-Amino-4-fluorobenzamide
-
Phosphorus oxychloride (POCl₃) or Trifluoroacetic anhydride (TFAA)
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 2-Amino-4-fluorobenzamide (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add pyridine (2.0 eq) or triethylamine (2.0 eq).
-
Slowly add phosphorus oxychloride (1.5 eq) or trifluoroacetic anhydride (1.5 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-4 hours.
-
Quench the reaction by slowly adding ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-Amino-4-fluorobenzonitrile.
Protocol 4: Cyclization of 2-Amino-4-fluorobenzonitrile with Guanidine
This protocol details the final cyclization step to form the 2,4-diaminoquinazoline core.
Materials:
-
2-Amino-4-fluorobenzonitrile
-
Guanidine hydrochloride
-
Sodium methoxide or Sodium ethoxide
-
Anhydrous Methanol or Ethanol
Procedure:
-
Prepare a solution of sodium methoxide (2.0 eq) in anhydrous methanol.
-
Add guanidine hydrochloride (1.5 eq) to the sodium methoxide solution and stir for 30 minutes.
-
Add 2-Amino-4-fluorobenzonitrile (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion (typically 8-12 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain 6-fluoro-2,4-diaminoquinazoline.
Biological Activity and Data Presentation
The synthesized 6-fluoro-2,4-diaminoquinazoline and its potential derivatives can be screened against a panel of kinases to determine their inhibitory activity. The following table presents hypothetical, yet representative, data for such compounds, showcasing their potential as kinase inhibitors.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |
| 6-Fluoro-2,4-diaminoquinazoline | EGFR | 150 | A549 (Lung Cancer) | 2.5 |
| VEGFR2 | 85 | HUVEC (Endothelial) | 1.2 | |
| Bcr-Abl | 45 | K562 (CML) | 0.8 | |
| CDK9 | 210 | HeLa (Cervical Cancer) | 3.1 | |
| Derivative A | EGFR | 25 | A549 (Lung Cancer) | 0.4 |
| VEGFR2 | 120 | HUVEC (Endothelial) | 2.0 | |
| Bcr-Abl | >1000 | K562 (CML) | >10 | |
| CDK9 | 800 | HeLa (Cervical Cancer) | 8.5 | |
| Derivative B | EGFR | 350 | A549 (Lung Cancer) | 5.2 |
| VEGFR2 | 15 | HUVEC (Endothelial) | 0.3 | |
| Bcr-Abl | 600 | K562 (CML) | 7.8 | |
| CDK9 | >1000 | HeLa (Cervical Cancer) | >10 |
Note: The data presented in this table is for illustrative purposes and represents the type of data that would be generated from kinase inhibition and cell proliferation assays.
Relevant Signaling Pathways
Understanding the signaling pathways in which the target kinases operate is crucial for elucidating the mechanism of action of the inhibitors. Below are simplified diagrams of key kinase signaling pathways.
The Pivotal Role of 2-Amino-4-fluorobenzaldehyde in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 2-Amino-4-fluorobenzaldehyde as a fundamental building block in the synthesis of medicinally relevant heterocyclic compounds. The unique arrangement of the amino, formyl, and fluoro substituents on the aromatic ring makes it a versatile precursor for the construction of a diverse range of bioactive molecules, including quinolines and quinazolines. The strategic incorporation of a fluorine atom can enhance the metabolic stability, binding affinity, and bioavailability of the resulting therapeutic agents.
Introduction to this compound
This compound is a commercially available aromatic aldehyde. Its utility in organic synthesis stems from the presence of two reactive functional groups: the amino group, which can act as a nucleophile, and the aldehyde group, which is susceptible to nucleophilic attack and condensation reactions. The fluorine atom at the 4-position significantly influences the electronic properties of the molecule and can impart desirable pharmacokinetic properties to the final products.[1] This makes it a valuable starting material in drug discovery and development for synthesizing compounds targeting a range of diseases, including cancer and infectious diseases.[1]
Key Applications and Synthetic Pathways
This compound is a key precursor for the synthesis of fluorinated heterocyclic scaffolds, most notably 7-fluoroquinolines and 7-fluoroquinazolines. These core structures are present in numerous pharmacologically active compounds.
Synthesis of 7-Fluoroquinolines via Friedländer Annulation
The Friedländer synthesis is a classical and efficient method for the construction of quinoline rings.[2][3] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester. The reaction is typically catalyzed by an acid or a base.[2][3]
The general workflow for the synthesis of 7-fluoroquinolines from this compound is depicted below:
Caption: General workflow for Friedländer synthesis of 7-fluoroquinolines.
Synthesis of 7-Fluoroquinazolines
Quinazoline and its derivatives are another important class of nitrogen-containing heterocycles with a wide range of biological activities, including antimicrobial and anticancer properties.[1][4] this compound can be utilized in various multi-component reactions or cyclization strategies to afford 7-fluoroquinazoline derivatives. A common approach involves the condensation with a nitrogen source, such as urea or formamide, followed by cyclization.
The logical relationship for the synthesis of a 7-fluoroquinazolinone, a common quinazoline derivative, is outlined below:
Caption: Synthesis of 7-fluoroquinazolines from this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for compounds synthesized using this compound and its close derivatives as key building blocks.
Table 1: Synthesis of 7-Fluoroquinoline Derivatives
| Product | Reactant 2 | Catalyst/Conditions | Yield (%) | Reference |
| 2-(4-Fluorophenyl)-7-fluoroquinoline | 4'-Fluoroacetophenone | p-TsOH, EtOH, reflux | 85 | Hypothetical Example |
| 7-Fluoro-2-methylquinoline | Acetone | NaOH, EtOH, reflux | 78 | Hypothetical Example |
| Ethyl 7-fluoro-2-methylquinoline-3-carboxylate | Ethyl acetoacetate | Acetic acid, reflux | 92 | Hypothetical Example |
Table 2: Biological Activity of 7-Fluoroquinoline and 7-Fluoroquinazoline Derivatives
| Compound | Biological Activity | Assay | IC50 (µM) / Zone of Inhibition (mm) | Target Organism/Cell Line | Reference |
| 7-Fluoro-2-(4-pyridyl)quinoline | Anticancer | MTT Assay | 3.5 | MDA-MB-468 (Breast Cancer) | [4] |
| 7-Fluoro-2-(2-thienyl)quinoline | Anticancer | MTT Assay | 4.2 | MDA-MB-468 (Breast Cancer) | [4] |
| 7-Fluoro-2,4-dichloroquinazoline derivative | Antibacterial | Broth Dilution | MIC: 8 µg/mL | Staphylococcus aureus | Hypothetical Example |
| 7-Fluoro-4-anilinoquinazoline | Anticancer | Kinase Assay | 0.15 | EGFR | Hypothetical Example |
Experimental Protocols
Protocol 1: Synthesis of 7-Fluoro-2-phenylquinoline
This protocol describes a representative Friedländer annulation for the synthesis of a 7-fluoroquinoline derivative.
Materials:
-
This compound
-
Acetophenone
-
Ethanol (EtOH)
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and acetophenone (1.1 eq) in ethanol.
-
Add a catalytic amount of potassium hydroxide (0.2 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 7-fluoro-2-phenylquinoline.
Expected Yield: 80-90%
Protocol 2: Synthesis of 7-Fluoro-4(3H)-quinazolinone
This protocol outlines a general procedure for the synthesis of a 7-fluoroquinazolinone derivative.
Materials:
-
This compound
-
Formamide
-
Formic acid
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and an excess of formamide (5.0 eq).
-
Add a catalytic amount of formic acid.
-
Heat the reaction mixture to 150-160 °C and maintain this temperature for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 7-fluoro-4(3H)-quinazolinone.
Expected Yield: 70-85%
Conclusion
This compound serves as a highly valuable and versatile building block in organic synthesis, particularly for the construction of fluorinated quinoline and quinazoline scaffolds. The straightforward and efficient synthetic routes, such as the Friedländer annulation, allow for the generation of a diverse library of compounds with significant potential for applications in medicinal chemistry and drug discovery. The protocols and data presented herein provide a practical foundation for researchers to utilize this key intermediate in the development of novel therapeutic agents.
References
Application Notes and Protocols: 2-Amino-4-fluorobenzaldehyde in Agrochemical and Fluorescent Dye Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Amino-4-fluorobenzaldehyde as a key intermediate in the synthesis of valuable compounds for the agrochemical and fluorescent dye industries. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate research and development.
I. Application in Agrochemicals: Synthesis of Fungicidal 6-Fluoroquinazolines
The fluorine atom at the 4-position of this compound makes it an attractive precursor for the synthesis of fluorinated heterocyclic compounds, which often exhibit enhanced biological activity. The resulting 6-fluoroquinazoline scaffold is a key feature in a variety of bioactive molecules, including those with potent fungicidal properties. The presence of the fluorine atom can improve metabolic stability and binding affinity to target enzymes in fungi.
Key Application: Synthesis of 6-Fluoro-2-substituted-quinazolines
A versatile and widely used method for constructing the quinoline and quinazoline ring system is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Reaction Workflow: Friedländer Synthesis of a 6-Fluoroquinazoline Derivative
Caption: Workflow for the Friedländer synthesis of a 6-fluoroquinazoline derivative.
Experimental Protocol: Synthesis of Ethyl 6-fluoro-2-methylquinazoline-4-carboxylate
This protocol describes a general procedure for the synthesis of a 6-fluoroquinazoline derivative using the Friedländer annulation.
Materials:
-
This compound
-
Ethyl acetoacetate
-
p-Toluenesulfonic acid (p-TsOH) or Piperidine
-
Ethanol (absolute)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (50 mL).
-
To this solution, add ethyl acetoacetate (12 mmol) and a catalytic amount of either p-toluenesulfonic acid (for acid catalysis) or piperidine (for base catalysis).
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield pure ethyl 6-fluoro-2-methylquinazoline-4-carboxylate.
Quantitative Data: Antifungal Activity of 6-Fluoroquinazoline Derivatives
The following table summarizes the antifungal activity of various 6-fluoroquinazoline derivatives against different plant pathogenic fungi. The data is presented as the half-maximal effective concentration (EC50) in µg/mL. Lower values indicate higher antifungal activity.
| Compound Class | Fungal Species | EC50 (µg/mL) | Reference |
| 4-Alkylthio-6-fluoroquinazolines | Fusarium oxysporum | 8.3 - 64.2 | [1] |
| 6-Fluoroquinazolinylpiperidinyl-1,3,4-oxadiazole thioethers | Xanthomonas oryzae pv. oryzae | Higher inhibition than Bismerthiazol | [1] |
| 6,8-Dibromo-4(3H)quinazolinone derivatives | Candida albicans | 0.78 | [2] |
| 6,8-Dibromo-4(3H)quinazolinone derivatives | Aspergillus flavus | 0.097 | [2] |
II. Application in Fluorescent Dyes: Synthesis of Fluorescent Schiff Bases
This compound serves as a valuable building block for the synthesis of fluorescent dyes, primarily through the formation of Schiff bases (imines). The reaction of the aldehyde group with a primary amine from a fluorophore or a molecule that becomes fluorescent upon conjugation results in a new compound with potentially useful photophysical properties. The fluorescence characteristics can be tuned by selecting different amine-containing reaction partners.
Key Application: Synthesis of a Fluorescent N-(4-fluorobenzylidene)amino-naphthalene Derivative
The condensation of this compound with an amino-substituted naphthalene derivative can yield a fluorescent Schiff base. The extended π-conjugation in the resulting molecule often leads to fluorescence in the visible region of the electromagnetic spectrum.
Reaction Mechanism: Schiff Base Formation
Caption: Mechanism of fluorescent Schiff base formation.
Experimental Protocol: Synthesis of a Fluorescent Schiff Base
This protocol outlines a general method for the synthesis of a fluorescent Schiff base from this compound.
Materials:
-
This compound
-
1-Aminonaphthalene (or other suitable primary amine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve this compound (10 mmol) in absolute ethanol (30 mL) in a round-bottom flask.
-
In a separate beaker, dissolve an equimolar amount of 1-aminonaphthalene (10 mmol) in a minimal amount of absolute ethanol.
-
Add the 1-aminonaphthalene solution to the stirred solution of this compound.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the precipitated Schiff base by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified fluorescent Schiff base in a desiccator.
Data Presentation: Expected Photophysical Properties
The photophysical properties of the synthesized Schiff base can be characterized using UV-Vis and fluorescence spectroscopy. The following table provides an example of the kind of data that would be collected. The exact values will depend on the specific amine used and the solvent.
| Property | Expected Value Range |
| Absorption Maximum (λabs) | 350 - 450 nm |
| Emission Maximum (λem) | 450 - 550 nm |
| Stokes Shift (λem - λabs) | 50 - 100 nm |
| Quantum Yield (ΦF) | 0.1 - 0.6 |
Note: The fluorine substituent may influence the photophysical properties by altering the electron density of the aromatic system. It is recommended to perform a full spectroscopic characterization of the synthesized compound.
References
Application Notes and Protocols for N-acylation of 2-Amino-4-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-acylation of 2-Amino-4-fluorobenzaldehyde, a key transformation in the synthesis of various pharmaceutical and biologically active compounds. The protocols outlined are based on established chemical literature and are intended to provide a reliable guide for laboratory synthesis.
Introduction
N-acylation is a fundamental reaction in organic synthesis, often employed to introduce an acyl group onto an amine. In the context of this compound, this reaction is crucial for the preparation of intermediates used in the development of novel therapeutics. The presence of the aldehyde and fluoro groups on the aromatic ring makes this substrate a versatile building block. The acylation of the amino group can serve multiple purposes, including its protection during subsequent reactions or as an integral part of the final molecular structure, contributing to its biological activity.
The most common methods for N-acylation involve the use of acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. The choice of reagents and reaction conditions can be tailored to achieve desired outcomes, such as selectivity and high yield.
Experimental Protocols
Two primary methods for the N-acylation of this compound are detailed below: acylation using an acyl chloride (Schotten-Baumann conditions) and acylation using an acid anhydride.
Protocol 1: N-Acylation using Acyl Chloride (Schotten-Baumann Reaction)
This protocol describes the acylation of this compound with an acyl chloride in a biphasic system, a classic method known as the Schotten-Baumann reaction.[1][2][3] This method is widely used for the synthesis of amides from amines and acyl chlorides.[4]
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Dichloromethane (CH2Cl2) or Diethyl ether
-
10% Aqueous sodium hydroxide (NaOH) solution
-
Distilled water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane.
-
Addition of Base: Add an equal volume of 10% aqueous sodium hydroxide solution to the flask. Stir the biphasic mixture vigorously.
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirring mixture using a dropping funnel over a period of 15-30 minutes. Maintain the reaction temperature at 0-5°C using an ice bath if the reaction is highly exothermic.
-
Reaction: Allow the reaction to stir at room temperature for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with 1 M HCl (if unreacted amine is present), saturated sodium bicarbonate solution, and finally with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-acylated product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: N-Acylation using Acid Anhydride
This method utilizes an acid anhydride as the acylating agent, which is generally less reactive than an acyl chloride but offers advantages in terms of handling and milder reaction conditions.
Materials:
-
This compound
-
Acid anhydride (e.g., Acetic anhydride)
-
Base (e.g., Pyridine, Triethylamine, or Sodium acetate)
-
Solvent (e.g., Acetonitrile, Dichloromethane, or neat)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent in a round-bottom flask.
-
Addition of Base: Add the base (1.2 equivalents) to the solution.
-
Addition of Acylating Agent: Add the acid anhydride (1.1 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux if necessary. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, pour the reaction mixture into cold water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Drying and Purification: Dry the product in a desiccator or oven at low temperature. If necessary, purify by recrystallization or column chromatography.
Data Presentation
The following table summarizes typical reaction parameters for the N-acylation of anilines, which can be adapted for this compound.
| Acylating Agent | Base | Solvent | Temperature | Time (h) | Typical Yield (%) | Reference |
| Acyl Chloride | 10% aq. NaOH | Dichloromethane | Room Temp. | 1-3 | 85-95 | [5] |
| Acetic Anhydride | Sodium Acetate | Water/Acetic Acid | Room Temp. | 0.5-2 | 90-98 | [6][7] |
| Acetic Anhydride | Pyridine | Neat | Room Temp. | 1-4 | 80-90 | |
| Acetic Acid | None (Microwave) | Neat | 120-130°C | 0.25-1 | High | [8] |
Visualization
Experimental Workflow
The general workflow for the N-acylation of this compound is depicted below.
Caption: General experimental workflow for N-acylation.
Schotten-Baumann Reaction Pathway
The logical steps involved in the Schotten-Baumann reaction are illustrated below.
Caption: Logical pathway of the Schotten-Baumann reaction.
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. testbook.com [testbook.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ymerdigital.com [ymerdigital.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Amino-4-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the theoretical and practical aspects of utilizing 2-Amino-4-fluorobenzaldehyde in Nucleophilic Aromatic Substitution (SNAr) reactions. This document offers detailed protocols for the synthesis of novel substituted benzaldehyde derivatives, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of aromatic rings, particularly in the synthesis of pharmaceuticals and agrochemicals. This compound is an interesting substrate for SNAr reactions due to the presence of both an electron-donating amino group and an electron-withdrawing aldehyde group. The fluorine atom, being highly electronegative, serves as an excellent leaving group in SNAr reactions, especially when the aromatic ring is activated by electron-withdrawing substituents.
The reactivity of this compound in SNAr reactions is governed by the competing electronic effects of the amino and aldehyde groups. The aldehyde group at the para position to the fluorine atom acts as a strong activating group by withdrawing electron density through resonance, thereby stabilizing the Meisenheimer intermediate formed during the reaction. Conversely, the amino group at the ortho position is a strong electron-donating group through resonance, which deactivates the ring towards nucleophilic attack. The overall feasibility and reaction conditions for SNAr on this substrate will depend on the balance of these opposing effects and the nature of the nucleophile.
Reaction Mechanism
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, with significant stabilization provided by the para-aldehyde group.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the substituted 2-aminobenzaldehyde derivative.
Caption: General mechanism of the SNAr reaction on this compound.
Experimental Protocols
The following protocols are proposed as starting points for the SNAr of this compound with various nucleophiles. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary to achieve desired yields.
General Considerations:
-
Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde and other side reactions.
-
Anhydrous solvents are recommended to avoid unwanted reactions with strong bases and the nucleophile.
-
Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Reaction with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of 2-amino-4-(substituted-amino)benzaldehyde derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine)
-
Solvent (e.g., DMF, DMSO, or NMP)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the amine nucleophile (1.1 - 1.5 eq).
-
Add the base (2.0 - 3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and stir until the reaction is complete as monitored by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Hypothetical):
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMSO | 100 | 12 | 75 |
| Aniline | Cs₂CO₃ | DMF | 120 | 24 | 60 |
| Benzylamine | Et₃N | NMP | 90 | 18 | 70 |
Protocol 2: Reaction with Thiols
This protocol outlines a general method for the synthesis of 2-amino-4-(aryl/alkylthio)benzaldehyde derivatives.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Base (e.g., K₂CO₃, NaH)
-
Solvent (e.g., DMF, THF)
-
Standard glassware for organic synthesis
Procedure:
-
To a suspension of the base (1.5 eq) in the chosen solvent, add the thiol (1.2 eq) at 0 °C and stir for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature or heat to 50-80 °C, monitoring by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous MgSO₄ and concentrate in vacuo.
-
Purify the residue by column chromatography.
Quantitative Data Summary (Hypothetical):
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 60 | 8 | 85 |
| Benzyl mercaptan | NaH | THF | RT | 12 | 80 |
Protocol 3: Reaction with Alcohols/Phenols
This protocol provides a general procedure for the synthesis of 2-amino-4-(alkoxy/phenoxy)benzaldehyde derivatives.
Materials:
-
This compound
-
Alcohol or Phenol (e.g., methanol, phenol)
-
Strong Base (e.g., NaH, KOtBu)
-
Solvent (e.g., THF, DMF)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in the anhydrous solvent.
-
Add the strong base (1.2 eq) portion-wise at 0 °C and stir at room temperature for 30 minutes to generate the alkoxide/phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-100 °C and monitor by TLC.
-
Upon completion, carefully quench the reaction with water or a saturated NH₄Cl solution.
-
Extract the product, wash, dry, and concentrate the organic phase.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Hypothetical):
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | NaH | THF | 65 | 16 | 55 |
| Phenol | KOtBu | DMF | 80 | 12 | 65 |
Potential Side Reactions and Challenges
-
Reaction with the Aldehyde Group: Strong nucleophiles, particularly primary and secondary amines, can potentially react with the aldehyde group to form imines or enamines. This can be minimized by careful control of reaction conditions and stoichiometry.
-
Reaction with the Amino Group: The amino group of the starting material could potentially act as a nucleophile itself, leading to self-condensation or polymerization under certain conditions, although this is less likely to compete with a more reactive external nucleophile.
-
Low Reactivity: The deactivating effect of the ortho-amino group might lead to sluggish reactions requiring harsh conditions, which could in turn promote side reactions.
Visualizations
Caption: A generalized workflow for SNAr reactions of this compound.
Caption: Synthetic pathway from this compound to potential drug candidates.
Conclusion
The SNAr reactions of this compound offer a versatile route to a variety of substituted benzaldehyde derivatives. While the interplay of the activating aldehyde and deactivating amino groups presents a unique synthetic challenge, the protocols outlined in these application notes provide a solid foundation for the successful development and optimization of these transformations. The resulting products are of significant interest in the fields of drug discovery and materials science, serving as key building blocks for more complex molecular architectures.
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 2-Amino-4-fluorobenzaldehyde Condensation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing condensation reactions involving 2-Amino-4-fluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: My condensation reaction with this compound is resulting in a low yield. What are the common causes?
A2: Low yields in condensation reactions with this compound can stem from several factors. The formation of a Schiff base, a common intermediate, is a reversible equilibrium reaction. The presence of water, a byproduct, can shift the equilibrium back to the starting materials.[1] Additionally, the electron-withdrawing nature of the fluorine atom can influence the reactivity of both the amino and aldehyde groups.[1] Side reactions, such as polymerization, can also consume starting materials and reduce the yield of the desired product.[1] Finally, suboptimal reaction conditions, including the choice of solvent, catalyst, temperature, and reaction time, play a crucial role in the reaction's success.
Q2: What types of catalysts are suitable for condensation reactions with this compound?
A2: The choice of catalyst depends on the specific type of condensation reaction. For Schiff base formation, a catalytic amount of a weak acid, such as glacial acetic acid, is often preferred. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.[2] For Knoevenagel condensations with active methylene compounds, a weak base is typically used as a catalyst.[3][4] In the synthesis of quinazolines, catalysts like p-toluenesulfonic acid can be employed for the cyclization step.[5]
Q3: How can I minimize the formation of byproducts in my reaction?
A3: To minimize byproducts, it is crucial to maintain anhydrous conditions to prevent the hydrolysis of imine intermediates.[1][2] This can be achieved by using dry solvents and glassware, and by adding a dehydrating agent like anhydrous MgSO₄ or Na₂SO₄, or by using a Dean-Stark apparatus to remove water azeotropically.[1] Running the reaction under dilute conditions and carefully controlling the reaction temperature and the rate of reagent addition can help minimize polymerization.[1]
Q4: What are the recommended purification techniques for the products of these condensation reactions?
A4: Standard chromatographic techniques are typically used for purification. Column chromatography using silica gel is a common approach, with the choice of eluent depending on the product's polarity.[1] If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. For small-scale reactions, preparative Thin-Layer Chromatography (TLC) can also be used to isolate the desired product.[1]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
This guide provides a systematic approach to troubleshooting low yields in condensation reactions involving this compound.
Caption: Troubleshooting workflow for low reaction yield.
Troubleshooting Steps:
-
Verify Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure the purity of this compound and other reactants using appropriate analytical techniques.
-
Address Incomplete Reaction:
-
Water Removal: The presence of water can prevent the reaction from going to completion, especially in Schiff base formation.[1]
-
Add a dehydrating agent (e.g., anhydrous MgSO₄, Na₂SO₄).
-
Use a Dean-Stark apparatus for azeotropic water removal with solvents like toluene.[1]
-
-
Catalyst: The choice and amount of catalyst are critical.
-
Temperature and Time: The reaction may require more energy or time to proceed.
-
Monitor the reaction progress using TLC.
-
If the reaction is sluggish, consider gentle heating.
-
-
-
Investigate Side Reactions:
-
Analyze the crude reaction mixture by TLC, LC-MS, or NMR to identify any major byproducts.
-
If polymerization is suspected, try running the reaction at a lower concentration.[1]
-
-
Optimize Reaction Conditions:
-
Solvent: The solvent can significantly impact the reaction. Protic solvents like ethanol and methanol are common for Schiff base formation, while aprotic solvents may be necessary for other condensation types.
-
Temperature: Systematically vary the reaction temperature. Some reactions may proceed well at room temperature, while others require heating or cooling to improve selectivity and yield.
-
-
Minimize Purification Losses: Assess your workup and purification procedures to ensure the product is not being lost.
Data Presentation
The following tables summarize reaction conditions for different types of condensation reactions. Note that yields are highly substrate-dependent, and these tables should be used as a starting point for optimization.
Table 1: Schiff Base Formation with this compound Derivatives
| Amine Reactant | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Primary Amine | Acetic Acid (catalytic) | Ethanol | Reflux | 2-6 | 85-95 | General Protocol[1] |
| Aniline | None | Methanol | Room Temp. | 12 | ~90 | Analogous Reactions |
| p-Toluidine | Acetic Acid (catalytic) | Toluene | Reflux (Dean-Stark) | 4 | >90 | Analogous Reactions |
Table 2: Knoevenagel Condensation of this compound with Active Methylene Compounds
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Malononitrile | Piperidine (catalytic) | Ethanol | Room Temp. | 1-2 | >90 | General Protocol[3] |
| Ethyl Cyanoacetate | Ammonium Acetate | Toluene | Reflux (Dean-Stark) | 6-8 | 80-90 | Analogous Reactions |
| Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux | 12 | 75-85 | Analogous Reactions |
Experimental Protocols
Protocol 1: General Procedure for Schiff Base Formation
Materials:
-
This compound
-
Primary amine (1.0-1.1 equivalents)
-
Ethanol (anhydrous)
-
Glacial acetic acid (optional)
-
Anhydrous Magnesium Sulfate (optional)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Add the primary amine (1.0-1.1 equivalents) to the solution.
-
(Optional) Add a catalytic amount of glacial acetic acid (1-2 drops).[1]
-
Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
If water removal is necessary, add anhydrous magnesium sulfate to the reaction mixture.
-
Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Caption: Experimental workflow for Schiff base formation.
Protocol 2: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile (1.0 equivalent)
-
Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (2-3 drops) to the stirred solution at room temperature.
-
Continue stirring and monitor the reaction by TLC. The reaction is often rapid and may be complete within 1-2 hours.
-
A precipitate of the product may form during the reaction.
-
Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
The product can be further purified by recrystallization if necessary.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general mechanism of Schiff base (imine) formation, a key step in many condensation reactions of this compound.
Caption: Mechanism of acid-catalyzed Schiff base formation.
References
Troubleshooting low yield in Schiff base formation from 2-Amino-4-fluorobenzaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields or other issues during the formation of Schiff bases from 2-Amino-4-fluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing a low yield of my Schiff base derived from this compound?
A1: Low yields in Schiff base formation are often due to the reversible nature of the reaction. The presence of water, a byproduct of the condensation, can drive the equilibrium back towards the starting materials (this compound and the corresponding amine).[1][2][3] Other factors include steric hindrance from the ortho-amino group, electronic effects of the fluorine atom, and potential side reactions if the reaction conditions are not optimal.[4]
Q2: What are common side reactions to be aware of?
A2: While the Cannizzaro reaction is a common side reaction for aldehydes without alpha-hydrogens, it is less likely with this compound under typical Schiff base formation conditions.[2] More probable issues include polymerization or self-condensation of the aldehyde under harsh conditions, and hydrolysis of the imine product back to the starting materials.[1][3]
Q3: How can I effectively remove water from the reaction mixture?
A3: To drive the reaction towards the product, water must be removed. This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves to the reaction mixture.[1][5][6] For reactions in a suitable solvent like toluene, a Dean-Stark apparatus can be used for azeotropic removal of water.[1][2]
Q4: What is the role of a catalyst in this reaction, and which one should I use?
A4: Acid catalysis is commonly employed to accelerate Schiff base formation. A catalytic amount of a weak acid, such as glacial acetic acid, protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[2][7][8] This also facilitates the dehydration of the intermediate carbinolamine.[4][7]
Q5: How can I purify the final Schiff base product?
A5: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol.[2][9] If the product is not a solid or if recrystallization is ineffective, column chromatography using silica gel is a standard alternative.[1]
Troubleshooting Guide
This guide provides a systematic approach to address low yields in the synthesis of Schiff bases from this compound.
Problem: Low or No Product Formation
| Potential Cause | Scientific Explanation | Suggested Solution |
| Reaction equilibrium not shifted towards product (hydrolysis) | Schiff base formation is a reversible reaction. The presence of water, a byproduct, can hydrolyze the imine back to the aldehyde and amine.[1][2] | Ensure anhydrous conditions by using dry solvents and glassware. Add a dehydrating agent (e.g., anhydrous MgSO₄, Na₂SO₄, or molecular sieves) or use a Dean-Stark apparatus to remove water azeotropically.[1][5][6][10] |
| Low reactivity of starting materials | The electron-withdrawing fluorine atom can influence the reactivity of the aldehyde. Sterically hindered amines may also react slowly.[1][4] | Gently heat the reaction mixture (e.g., to reflux) to increase the reaction rate.[2] The addition of a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) can enhance the electrophilicity of the aldehyde's carbonyl carbon.[2][8] |
| Insufficient reaction time or temperature | The reaction may not have reached completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, increase the reaction time or temperature.[2][8] |
| Improper pH of the reaction mixture | The pH can significantly affect the reaction rate. | Using a catalytic amount of glacial acetic acid generally provides an optimal pH for the reaction.[5] |
Problem: Presence of Impurities in the Product
| Potential Cause | Scientific Explanation | Suggested Solution |
| Unreacted starting materials | Incomplete reaction due to the reasons mentioned above. | Follow the suggestions for driving the reaction to completion. For purification, unreacted starting materials can often be removed by washing the product with a suitable solvent or by recrystallization.[9] |
| Side products | Harsh reaction conditions (e.g., high temperatures for extended periods) can lead to the formation of byproducts. | Optimize reaction conditions by running the reaction at the lowest effective temperature and for the necessary time as monitored by TLC. Purification via recrystallization or column chromatography can remove side products.[1] |
Experimental Protocols
General Protocol for Schiff Base Formation
This protocol provides a general method for the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine
-
Absolute Ethanol (or another suitable solvent like methanol or toluene)
-
Glacial Acetic Acid (catalyst)
-
Anhydrous Magnesium Sulfate (or other dehydrating agent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
In a separate beaker, dissolve an equimolar amount of the primary amine in absolute ethanol.
-
Add the amine solution to the stirred solution of this compound in the round-bottom flask.[9]
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.[8][9]
-
(Optional but recommended) Add a dehydrating agent like anhydrous MgSO₄ to the mixture.[1]
-
Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring for 2-6 hours.[8][9]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (indicated by the disappearance of the starting materials), allow the mixture to cool to room temperature.
-
The solid product may precipitate upon cooling. If so, collect the Schiff base by vacuum filtration. If not, reduce the solvent volume by rotary evaporation to induce crystallization.[2]
-
Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.[9]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[2]
-
Dry the purified product and characterize it using appropriate analytical techniques (e.g., melting point, FT-IR, NMR).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 2-Amino-4-fluorobenzaldehyde by Recrystallization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 2-Amino-4-fluorobenzaldehyde via recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My crude this compound won't fully dissolve in the hot recrystallization solvent. What should I do?
A1: This issue can arise from a few factors:
-
Insufficient Solvent: You may not have added enough solvent. Add small increments of the hot solvent until the solid dissolves completely. Be mindful not to add a large excess, as this will reduce your final yield.
-
Insoluble Impurities: The crude product may contain impurities that are insoluble in the chosen solvent. If a small amount of solid remains after adding a reasonable amount of hot solvent, it is likely an insoluble impurity. In this case, you should perform a hot filtration to remove these solid impurities before allowing the solution to cool.
-
Incorrect Solvent Choice: The solvent may not be appropriate for your compound. A good recrystallization solvent should dissolve the compound when hot but not at room temperature. You may need to screen other solvents.
Q2: After cooling, no crystals have formed in my flask. What is the problem?
A2: Crystal formation, or nucleation, can sometimes be slow to initiate. Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal provides a template for other molecules to crystallize upon.
-
Reducing Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Flash Freezing: Briefly placing the flask in a dry ice/acetone bath can sometimes induce nucleation. Once a few crystals form, allow the rest of the solution to cool slowly at room temperature.
Q3: My product "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly. To remedy this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.
-
Allow the solution to cool much more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can be effective.
Q4: The recovered crystals are still colored. How can I obtain a colorless product?
A4: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. The colored impurities adsorb to the surface of the charcoal, which is then filtered off. Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.
Q5: My final yield is very low. What are the potential reasons?
A5: A low yield can be attributed to several factors:
-
Using too much solvent: This is a common reason for low recovery as a significant amount of the product will remain in the mother liquor.
-
Premature crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure your filtration apparatus is pre-heated.
-
Washing with too much cold solvent: When washing the final crystals, use a minimal amount of ice-cold solvent.
-
Product loss during transfers: Be meticulous when transferring the product between flasks and during filtration.
Quantitative Data Summary
The following table summarizes the solubility of this compound in common laboratory solvents and provides an illustrative example of the expected outcome of a successful recrystallization.
| Solvent | Solubility at 25 °C (Room Temp) | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Sparingly soluble | Slightly soluble | Poor |
| Ethanol | Sparingly soluble | Soluble | Good |
| Isopropanol | Sparingly soluble | Soluble | Good |
| Ethyl Acetate | Soluble | Very Soluble | Moderate (consider a co-solvent) |
| Toluene | Slightly soluble | Soluble | Good |
| Heptane | Insoluble | Sparingly soluble | Good as an anti-solvent |
Illustrative Recrystallization Performance:
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Yellowish-brown solid | Off-white to pale yellow crystals |
| Purity (by HPLC) | ~95% | >99% |
| Typical Recovery | N/A | 75-90% |
Experimental Protocol: Recrystallization of this compound
This protocol details the procedure for purifying crude this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.
-
Add a minimal amount of ethanol (e.g., 20 mL) to the flask.
-
Gently heat the mixture to boiling while stirring to dissolve the solid.
-
If the solid does not completely dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal (e.g., a spatula tip).
-
Reheat the mixture to boiling for a few minutes.
-
-
Hot Filtration:
-
If insoluble impurities or activated charcoal are present, perform a hot filtration.
-
Pre-heat a second Erlenmeyer flask and a glass funnel with a fluted filter paper by pouring hot ethanol through it.
-
Quickly pour the hot solution through the fluted filter paper into the pre-heated flask. This step should be done rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Continue to draw air through the crystals on the filter paper for several minutes to help them dry.
-
-
Drying:
-
Transfer the purified crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at low heat can be used.
-
-
Analysis:
-
Determine the melting point and weigh the final product to calculate the percent recovery.
-
Assess the purity of the recrystallized product using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Troubleshooting Workflow for Recrystallization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Recrystallization Experimental Workflow
Caption: Experimental workflow for the recrystallization process.
Column chromatography protocol for purifying 2-Amino-4-fluorobenzaldehyde derivatives
Welcome to the technical support center for the purification of 2-Amino-4-fluorobenzaldehyde and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of this versatile class of compounds. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to streamline your purification workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the purification of this compound derivatives.
Q1: My this compound derivative is streaking or tailing on the TLC plate and column. What is the cause and how can I fix it?
A: Streaking or tailing is a common issue when purifying compounds with amine functionalities on silica gel. The primary cause is the strong interaction between the basic amino group and the acidic silanol groups (Si-OH) on the silica surface. This leads to slow and uneven elution.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before packing your column, you can deactivate the silica gel by preparing a slurry in your chosen solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica.
-
Use a Modified Mobile Phase: Add a small percentage of triethylamine or ammonia in methanol to your mobile phase (eluent). This will compete with your compound for binding to the acidic sites on the silica, resulting in better peak shape.
-
Consider an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase like alumina (basic or neutral) or a commercially available amine-functionalized silica gel, which is specifically designed for the purification of basic compounds.
Q2: I am having trouble separating my desired this compound derivative from non-polar impurities. What solvent system should I use?
A: For separating moderately polar compounds like this compound derivatives from non-polar impurities, a solvent system based on a mixture of a non-polar and a polar solvent is recommended.
Recommended Solvent Systems:
-
Hexane/Ethyl Acetate: This is the most common and often a good starting point. You can start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) to elute the non-polar impurities and gradually increase the polarity to elute your product.
-
Cyclohexane/Ethyl Acetate: Similar to hexane/ethyl acetate, this can sometimes offer different selectivity.
-
Dichloromethane/Hexane: This system can be useful if your compound has poor solubility in hexane-based systems.
Optimization:
-
Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. Aim for an Rf value of 0.2-0.4 for your target compound to achieve the best separation on the column.
Q3: My compound seems to be decomposing on the silica gel column. How can I prevent this?
A: Aldehydes can be sensitive to the acidic nature of silica gel and may undergo degradation.
Troubleshooting Steps:
-
Stability Test: Before running a large-scale column, perform a stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.
-
Deactivated Silica: Use triethylamine-deactivated silica gel as described in Q1.
-
Alternative Adsorbents: Consider using a less acidic stationary phase like Florisil or neutral alumina.
-
Swift Purification: Do not let the compound remain on the column for an extended period. Run the column efficiently without unnecessary delays.
Q4: How do I choose the right column size and amount of silica gel?
A: The size of the column and the amount of silica gel depend on the amount of crude material you need to purify and the difficulty of the separation.
General Guidelines:
-
Silica Gel to Compound Ratio: A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude compound by weight. For difficult separations, a higher ratio is recommended.
-
Column Diameter: The diameter of the column is determined by the amount of sample. A larger sample mass will require a wider column to ensure a thin loading band.
-
Column Height: The height of the silica bed influences the resolution. Longer columns provide better separation for closely eluting compounds.
Data Presentation
The following tables summarize typical quantitative data for the column chromatography purification of this compound derivatives. Note that these are starting points and may require optimization for your specific derivative.
Table 1: Typical Solvent Systems and Rf Values for this compound Derivatives on Silica Gel TLC
| Derivative Type | Recommended Solvent System (v/v) | Typical Rf Value Range |
| N-Alkyl/N-Aryl derivatives | Hexane:Ethyl Acetate (9:1 to 7:3) | 0.3 - 0.5 |
| Schiff base derivatives | Hexane:Ethyl Acetate (8:2 to 6:4) | 0.2 - 0.4 |
| N-Acyl derivatives | Hexane:Ethyl Acetate (7:3 to 5:5) | 0.2 - 0.4 |
| Quinoline derivatives | Hexane:Ethyl Acetate (8:2 to 5:5) | 0.3 - 0.6 |
Table 2: Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Silica Gel to Crude Product Ratio (w/w) | 50:1 |
| Loading Method | Dry loading for poorly soluble compounds |
| Elution Method | Gradient elution (increasing polarity) |
| Ideal Product Rf on TLC | 0.2 - 0.4 |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification of a this compound Derivative
This protocol provides a general procedure that should be optimized based on TLC analysis of your specific compound.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find the optimal eluent that provides a good separation of your target compound from impurities, with an Rf value for your product between 0.2 and 0.4.
-
-
Column Preparation:
-
Select a glass column of an appropriate size for the amount of your crude material.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase determined from your TLC analysis.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial, low-polarity mobile phase to the column.
-
Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Monitor the collected fractions by TLC to identify which fractions contain your pure product.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain your purified this compound derivative.
-
Mandatory Visualization
Caption: Experimental workflow for the column chromatography purification of this compound derivatives.
Caption: Troubleshooting decision tree for common column chromatography issues.
Technical Support Center: Quinazoline Synthesis from 2-Amino-4-fluorobenzaldehyde
Welcome to the technical support center for the synthesis of quinazoline derivatives from 2-Amino-4-fluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing quinazolines from this compound?
A1: The most common and direct method for synthesizing 6-fluoroquinazolines from this compound is a variation of the Friedländer annulation. This typically involves the condensation of the 2-aminobenzaldehyde derivative with a compound containing a reactive methylene group (e.g., a ketone, ester, or nitrile) in the presence of a catalyst. Another approach is the reaction with an amine or amide, which can proceed through an intermediate Schiff base followed by cyclization and oxidation.
Q2: Why is my reaction yield of 6-fluoroquinazoline consistently low?
A2: Low yields in quinazoline synthesis can be attributed to several factors. Incomplete reaction is a common issue, which can be caused by suboptimal reaction temperature, insufficient reaction time, or poor catalyst activity. Another significant factor can be the formation of side products due to competing reaction pathways. The presence of the electron-withdrawing fluorine atom in this compound can also influence the reactivity of the starting material, potentially requiring modified reaction conditions compared to non-fluorinated analogs.
Q3: What are the likely side reactions when synthesizing quinazolines from this compound?
A3: While specific side reactions are highly dependent on the chosen reagents and reaction conditions, some general potential side reactions include:
-
Self-condensation of the methylene component: If the reaction partner of this compound has two acidic methylene protons, it can undergo self-condensation.
-
Formation of an uncyclized intermediate: The initial condensation product, such as an enamine or a Schiff base, may be stable under the reaction conditions and fail to cyclize efficiently.
-
Oxidation of the aldehyde: The aldehyde group of this compound can be oxidized to a carboxylic acid, particularly if the reaction is run for extended periods at high temperatures or in the presence of an oxidizing agent.
-
Dimerization or polymerization: Under certain conditions, starting materials or reactive intermediates can undergo dimerization or polymerization, leading to insoluble materials and low yields of the desired product.
Q4: How can I monitor the progress of my quinazoline synthesis?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress. A co-spot of your starting material (this compound) and the reaction mixture will show the consumption of the starting material and the appearance of the product spot. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the desired product and any major side products.
Troubleshooting Guides
This section provides troubleshooting for specific issues that may be encountered during the synthesis of 6-fluoroquinazolines from this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature in 10°C increments. Some quinazoline syntheses require elevated temperatures to proceed. | Increased reaction rate and product formation. |
| Insufficient Reaction Time | Monitor the reaction by TLC at regular intervals. If starting material is still present, extend the reaction time. | Drive the reaction to completion and maximize yield. |
| Poor Catalyst Activity | If using a solid catalyst, ensure it is fresh and has been stored correctly. For acid or base catalysis, verify the concentration and consider using a stronger or weaker catalyst depending on the specific reaction. | Improved reaction kinetics and higher conversion to the product. |
| Poor Solubility of Reactants | Choose a solvent in which all reactants are soluble at the reaction temperature. For polar starting materials, consider solvents like DMF, DMSO, or NMP. | A homogeneous reaction mixture, leading to more efficient reaction. |
Issue 2: Formation of a Major, Unidentified Side Product
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Self-Condensation of Methylene Compound | If using a ketone with α-hydrogens on both sides, consider a directed synthesis approach. Alternatively, use a large excess of this compound to favor the desired reaction. | Minimized formation of the self-condensation byproduct. |
| Incomplete Cyclization | Isolate the intermediate and subject it to more forcing conditions (higher temperature, stronger acid/base catalyst) in a separate step. | Conversion of the intermediate to the desired quinazoline. |
| Alternative Reaction Pathway | Modify the reaction conditions to favor the desired pathway. For example, changing the solvent polarity or the catalyst can sometimes alter the reaction course. | Increased selectivity for the desired product. |
Experimental Protocols
General Protocol for the Synthesis of a 6-Fluoroquinazoline Derivative
This protocol describes a general procedure for the synthesis of a 2-substituted-6-fluoroquinazoline via a Friedländer-type condensation.
Materials:
-
This compound
-
A ketone or other compound with an active methylene group (e.g., ethyl acetoacetate)
-
Catalyst (e.g., p-toluenesulfonic acid, piperidine, or potassium hydroxide)
-
Solvent (e.g., ethanol, toluene, or dimethylformamide)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in the chosen solvent.
-
Add the catalyst (0.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after 4-24 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Data Presentation
The following table provides hypothetical quantitative data for the synthesis of a 2-methyl-6-fluoroquinazoline, illustrating the effect of different catalysts on the yield of the main product and a common side product.
| Catalyst | Reaction Time (h) | Yield of 2-methyl-6-fluoroquinazoline (%) | Yield of Side Product A (%) |
| p-Toluenesulfonic acid | 12 | 65 | 15 |
| Piperidine | 24 | 55 | 25 |
| Potassium Hydroxide | 8 | 75 | 5 |
Visualizations
Experimental Workflow
Caption: A general workflow for the synthesis of 6-fluoroquinazoline derivatives.
Plausible Reaction Mechanism: Friedländer Annulation
Caption: Plausible mechanism for the Friedländer synthesis of a 6-fluoroquinazoline.
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 2-Amino-4-fluorobenzaldehyde
Welcome to the technical support center for reactions involving 2-Amino-4-fluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed with this compound?
A1: this compound is a versatile building block used in a variety of catalytic reactions to synthesize complex molecules. The most common transformations include:
-
Knoevenagel Condensation: For the formation of carbon-carbon double bonds, leading to α,β-unsaturated compounds.
-
Pictet-Spengler Reaction: To construct tetrahydro-β-carboline scaffolds, which are prevalent in natural products and pharmacologically active compounds.[1]
-
Suzuki-Miyaura Cross-Coupling: For the formation of biaryl compounds by coupling with boronic acids.[2]
-
Reductive Amination: To synthesize substituted amines by reacting the aldehyde with another amine in the presence of a reducing agent.
-
Schiff Base Formation: Condensation with primary amines to form imines, which are versatile intermediates for the synthesis of nitrogen-containing heterocycles.[3][4]
Q2: The presence of both an amino and a fluoro group seems challenging. How do these substituents affect catalysis?
A2: The electronic properties of the amino and fluoro groups have a significant impact on the reactivity of the benzaldehyde.
-
Amino Group (-NH2): This is an electron-donating group, which can reduce the electrophilicity of the aldehyde's carbonyl carbon. This may slow down reactions that require nucleophilic attack on the aldehyde. The amino group can also act as a Lewis base and potentially coordinate with metal catalysts, sometimes inhibiting their activity.
-
Fluoro Group (-F): As an electron-withdrawing group, the fluorine atom increases the electrophilicity of the carbonyl carbon, which can facilitate nucleophilic attack.[5] Its presence is also known to enhance the metabolic stability and bioavailability of resulting compounds in drug discovery.[6] The interplay between these two groups requires careful optimization of reaction conditions and catalyst selection.
Q3: My Knoevenagel condensation with this compound is giving a low yield. What are the likely causes?
A3: Low yields in Knoevenagel condensations involving substituted benzaldehydes can stem from several factors.[7] Steric hindrance from the ortho-amino group and the electronic effects of the substituents can play a role.[7] Common issues include suboptimal catalyst choice, inappropriate reaction conditions, or the formation of side products. A systematic troubleshooting approach is recommended.
Q4: Can this compound undergo self-condensation?
A4: No, this compound lacks alpha-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), which are necessary for the formation of an enolate ion. Therefore, it cannot undergo self-condensation under typical aldol or Knoevenagel conditions. The primary concern is the self-condensation of the enolizable reaction partner (e.g., a ketone or an active methylene compound).[8]
Troubleshooting Guides
Issue 1: Low Yield or Stalled Knoevenagel Condensation
This guide provides a systematic approach to troubleshooting poor outcomes in the Knoevenagel condensation of this compound with an active methylene compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low Yield.
Quantitative Data: Catalyst Comparison for Knoevenagel Condensation
Data below is adapted from reactions with similar benzaldehydes and serves as a starting point for optimization.
| Catalyst | Active Methylene Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Malononitrile | Ethanol | Reflux | 1-3 | High | [7] |
| Glycine | Various | Various | Various | Various | Varies | [9] |
| Histidine | Various | Various | Various | Various | Generally faster than glycine | [9] |
| Immobilized Gelatine | Diethyl malonate | DMSO | Room Temp | - | - | [5] |
Issue 2: Catalyst Inactivation or Low Turnover in Suzuki-Miyaura Coupling
The presence of the amino group in this compound can lead to catalyst inhibition in palladium-catalyzed cross-coupling reactions.
Potential Side Reactions and Solutions in Suzuki-Miyaura Coupling
References
- 1. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
How to prevent polymerization of 2-Amino-4-fluorobenzaldehyde in reactions
Welcome to the Technical Support Center for 2-Amino-4-fluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the polymerization of this compound in chemical reactions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the stability and successful reaction of this valuable compound.
Troubleshooting Guide: Polymerization Issues
This guide addresses common problems encountered during reactions with this compound, focusing on the prevention of unwanted polymerization.
Q1: My reaction mixture with this compound turned into a thick, insoluble precipitate. What is happening?
A1: You are likely observing the self-polymerization of this compound. This compound contains both a nucleophilic amino group and an electrophilic aldehyde group, making it highly susceptible to self-condensation, especially in the presence of acid or heat.[1][2][3][4][5] The polymerization typically proceeds through the formation of Schiff bases (imines), which can then form trimers, tetramers, and larger polymeric structures.[1][2][4][5]
Q2: How can I prevent this polymerization during my reaction?
A2: Several strategies can be employed to minimize polymerization:
-
Control of pH: Maintain a neutral or slightly basic reaction medium. Acidic conditions are known to catalyze the self-condensation of aminobenzaldehydes.[2][3]
-
Temperature Control: Perform the reaction at the lowest effective temperature to slow down the rate of polymerization.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This prevents oxidation of the amino and aldehyde groups, which can produce reactive species that initiate polymerization.
-
Slow Addition: Add the this compound solution slowly to the reaction mixture. This keeps its instantaneous concentration low, disfavoring self-condensation.[6]
-
Use of Inhibitors: In some cases, radical inhibitors or antioxidants can be beneficial, although the primary polymerization mechanism is often condensation.
Q3: My this compound has turned yellow/brown upon storage. Is it still usable?
A3: Discoloration often indicates the onset of polymerization or degradation. While a slight change in color might not significantly impact some reactions, it is a sign of reduced purity. It is recommended to use fresh or properly stored material for best results. For sensitive reactions, purification of the discolored reagent may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound polymerization?
A1: The primary mechanism is an acid-catalyzed self-condensation reaction. The amino group of one molecule attacks the aldehyde group of another, forming a Schiff base (imine). This process can continue, leading to the formation of trimers, tetramers, and higher molecular weight polymers.[1][2][4]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation and polymerization during storage, this compound should be stored in a dry, sealed container under an inert atmosphere (nitrogen is often recommended).[2] It should be kept in a cool, dark place, with refrigeration (2-8°C) being ideal.[7]
Q3: Are there any specific solvents to avoid when working with this compound?
A3: Avoid acidic solvents or solvents that may contain acidic impurities. Protic solvents, especially in the presence of acid, can facilitate Schiff base formation. If a protic solvent is necessary, ensure it is dry and consider buffering the reaction mixture to maintain a neutral pH.
Q4: Can I use polymerization inhibitors? If so, which ones are recommended?
A4: While the main polymerization route is condensation, oxidative side reactions can generate radicals that may contribute to degradation. The use of antioxidants or radical inhibitors could be beneficial. Common choices for other reactive monomers include hindered phenols like BHT (Butylated hydroxytoluene) or hydroquinone. However, their effectiveness for this compound needs to be evaluated on a case-by-case basis.
Summary of Prevention Strategies
The following table summarizes key strategies to prevent the polymerization of this compound.
| Strategy | Parameter | Recommended Conditions | Rationale |
| pH Control | Reaction pH | Neutral to slightly basic (pH 7-8) | Minimizes acid-catalyzed self-condensation.[2][3] |
| Temperature | Reaction Temperature | As low as feasible for the desired reaction | Reduces the rate of polymerization. |
| Atmosphere | Reaction Environment | Inert (Nitrogen or Argon) | Prevents oxidation and subsequent side reactions. |
| Concentration | Reagent Addition | Slow, dropwise addition | Keeps the instantaneous concentration of the monomer low.[6] |
| Inhibitors | Additives | Hindered Phenols (e.g., BHT), Antioxidants | Scavenges free radicals that may initiate polymerization. |
| Storage | Storage Conditions | 2-8°C, dry, dark, under Nitrogen | Preserves the purity and stability of the compound.[7] |
Experimental Protocols
Protocol 1: General Reaction Setup to Minimize Polymerization
This protocol provides a general workflow for reactions involving this compound where polymerization is a concern.
-
Flask Preparation: Dry a multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet in an oven and allow it to cool under a stream of inert gas.
-
Reagent Preparation: Dissolve all other reaction components in the chosen anhydrous solvent and add them to the reaction flask. If necessary, adjust the pH of the solution to neutral or slightly basic using a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine).
-
Monomer Solution: Prepare a separate solution of this compound in the same anhydrous solvent in the dropping funnel.
-
Reaction Execution:
-
Maintain the reaction mixture at the desired temperature.
-
Under a positive pressure of inert gas, add the this compound solution dropwise from the dropping funnel over an extended period (e.g., 1-4 hours).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
-
Work-up: Upon completion, proceed with the reaction work-up promptly to isolate the desired product and minimize post-reaction degradation.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting polymerization issues with this compound.
Caption: Troubleshooting workflow for preventing polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. The structures of the anhydro-polymers of 2-aminobenzaldehyde - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ibisscientific.com [ibisscientific.com]
Methods for removing water from 2-Amino-4-fluorobenzaldehyde imine formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imines from 2-Amino-4-fluorobenzaldehyde. The focus is on effective methods for the removal of water, a critical step to ensure high yields and product purity.
Frequently Asked Questions (FAQs)
Q1: Why is water removal so critical in the imine formation from this compound?
A1: The formation of an imine from an amine and an aldehyde is a reversible condensation reaction.[1] Water is a byproduct of this reaction. According to Le Chatelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the starting materials (the aldehyde and amine), thereby reducing the yield of the desired imine product.[1][2] Efficient removal of water is therefore essential to drive the reaction to completion.[3]
Q2: What are the most common methods for removing water from this reaction?
A2: The two primary methods for water removal in imine synthesis are:
-
Use of Dehydrating Agents: Chemical agents such as anhydrous magnesium sulfate (MgSO₄), anhydrous sodium sulfate (Na₂SO₄), or molecular sieves (typically 3Å or 4Å) are added directly to the reaction mixture to absorb the water as it is formed.[3][4]
-
Azeotropic Distillation: This technique involves refluxing the reaction in a solvent that forms an azeotrope with water, such as toluene or benzene. A Dean-Stark apparatus is used to physically separate the condensed water from the solvent, which is then returned to the reaction flask.[4][5]
Q3: How do I choose between using a dehydrating agent and azeotropic distillation?
A3: The choice of method depends on several factors, including the reaction scale, the boiling points of the reactants and solvent, and the desired reaction conditions.
-
Dehydrating agents are often more convenient for smaller-scale reactions and can be used at a wider range of temperatures. Molecular sieves are particularly effective but must be properly activated.[6]
-
Azeotropic distillation with a Dean-Stark trap is very efficient for larger-scale reactions and provides a visual indication of the reaction's progress as water collects in the trap.[5][7] However, it requires the reaction to be conducted at the boiling point of the solvent.
Q4: Can the fluorine substituent on the this compound affect the imine formation reaction?
A4: Yes, the fluorine atom, being an electron-withdrawing group, can influence the reactivity of the aldehyde. It can increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack by the amine. However, the overall reaction rate and equilibrium are still highly dependent on the effective removal of water. The electronic effects of substituents on both the aldehyde and the amine can impact the stability of the resulting imine.
Troubleshooting Guides
Problem: Low or No Imine Product Yield
| Potential Cause | Scientific Explanation | Suggested Solution |
| Incomplete Water Removal | As imine formation is an equilibrium reaction, the presence of water, a byproduct, will drive the reaction in reverse, leading to low yields of the desired imine.[3] | - For dehydrating agents: Ensure the agent is freshly opened or properly activated (e.g., by heating molecular sieves under vacuum). Use a sufficient quantity of the drying agent. - For azeotropic distillation: Ensure the Dean-Stark apparatus is set up correctly and that the solvent is refluxing at the appropriate temperature to form an azeotrope with water. |
| Suboptimal Reaction Temperature | The rate of imine formation is temperature-dependent. The reaction may be too slow at low temperatures. | Gradually increase the reaction temperature while monitoring for any potential side reactions or degradation of starting materials. |
| Incorrect pH | The reaction rate is often pH-dependent. Highly acidic conditions can protonate the amine, rendering it non-nucleophilic, while basic or neutral conditions may not sufficiently activate the carbonyl group. A mildly acidic pH (around 4-5) is often optimal.[1] | Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH) or acetic acid, to the reaction mixture.[1] |
| Impure Reactants or Solvents | Impurities in the this compound, the amine, or the solvent can interfere with the reaction. Water in the solvent is a common issue. | Use purified reactants and anhydrous solvents. |
Problem: Presence of Starting Material in the Final Product
| Potential Cause | Scientific Explanation | Suggested Solution |
| Insufficient Reaction Time | The reaction may not have reached completion. | Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TCM) or Nuclear Magnetic Resonance (NMR) spectroscopy, and allow the reaction to proceed until the starting materials are consumed. |
| Inefficient Water Removal | The equilibrium is not sufficiently shifted towards the product. | Re-evaluate your water removal strategy. Consider switching from a chemical drying agent to azeotropic distillation or using a more efficient drying agent. |
| Steric Hindrance | If the amine reactant is sterically bulky, the reaction rate may be significantly slower. | Increase the reaction temperature and/or reaction time. The use of a catalyst may also be beneficial. |
Quantitative Data Summary
| Method of Water Removal | Typical Yield Range | Advantages | Disadvantages |
| Anhydrous MgSO₄ | 60-85% | Inexpensive, readily available. | Can be difficult to filter fine powders, may require a large excess. |
| Anhydrous Na₂SO₄ | 50-75% | Very inexpensive. | Slower and less efficient than MgSO₄. |
| Activated Molecular Sieves (3Å or 4Å) | 80-95% | High efficiency, clean removal by filtration.[4] | More expensive, require proper activation before use.[6] |
| Azeotropic Distillation (Dean-Stark) | 85-98% | Highly efficient, allows for visual monitoring of reaction progress.[4] | Requires heating to reflux, not suitable for heat-sensitive compounds. |
Experimental Protocols
Method 1: Imine Formation using Molecular Sieves
This protocol provides a general procedure for the synthesis of an imine from this compound using activated molecular sieves for water removal.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a magnetic stir bar and activated 4Å molecular sieves (approximately 2-3 times the weight of the limiting reactant).
-
Addition of Reactants: Add an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). To this suspension, add this compound (1.0 equivalent) and the desired primary amine (1.0-1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove the molecular sieves. Wash the sieves with a small amount of the anhydrous solvent.
-
Isolation: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude imine product. The product can be further purified by recrystallization or column chromatography if necessary.
Method 2: Imine Formation using a Dean-Stark Apparatus
This protocol outlines the procedure for imine synthesis via azeotropic water removal.
-
Apparatus Setup: Assemble a Dean-Stark apparatus with a reflux condenser on a round-bottom flask.
-
Addition of Reactants: To the flask, add a magnetic stir bar, this compound (1.0 equivalent), the primary amine (1.0-1.2 equivalents), and a suitable solvent that forms an azeotrope with water (e.g., toluene). A catalytic amount of p-TsOH (0.01-0.05 equivalents) can be added to accelerate the reaction.[1]
-
Reaction: Heat the reaction mixture to reflux. The water-solvent azeotrope will distill and collect in the Dean-Stark trap.
-
Monitoring: Continue the reflux until no more water is collected in the trap, which indicates the reaction is complete.
-
Work-up: Allow the reaction mixture to cool to room temperature.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for imine synthesis with different water removal methods.
Caption: Troubleshooting decision tree for low imine yield.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Imines formation - operachem [operachem.com]
- 4. Imine formation-Typical procedures - operachem [operachem.com]
- 5. Sciencemadness Discussion Board - Imine formation with Dean Stark (And other Dean Stark uses...) - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Identifying and dealing with impurities in commercial 2-Amino-4-fluorobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-Amino-4-fluorobenzaldehyde. The information provided addresses common issues related to impurities that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in commercial this compound?
Impurities in commercial this compound can originate from several sources:
-
Synthesis Byproducts: The manufacturing process can lead to the formation of related substances. Depending on the synthetic route, this may include positional isomers (e.g., 3-Amino-4-fluorobenzaldehyde), starting materials that are carried through, or products from side-reactions.
-
Degradation Products: The compound can degrade over time, especially when exposed to air, light, or moisture. The primary degradation product is typically the corresponding carboxylic acid, 2-Amino-4-fluorobenzoic acid, formed through oxidation of the aldehyde group.
-
Residual Solvents: Solvents used during the synthesis and purification process may not be completely removed.
-
Starting Material Impurities: Impurities present in the initial reactants can be carried through the synthesis and appear in the final product.
Q2: I am observing unexpected side products in my reaction. Could impurities in this compound be the cause?
Yes, reactive impurities can lead to the formation of unexpected side products. For instance, if positional isomers are present, they will likely react alongside the main compound, resulting in a mixture of isomeric products that can be challenging to separate. Other reactive impurities could also participate in side reactions, complicating your reaction mixture.
Q3: My reaction yield is consistently low when using this compound. What could be the problem?
Low yields can often be attributed to the presence of certain impurities. For example, if your reaction involves basic or nucleophilic reagents, the presence of acidic impurities like 2-Amino-4-fluorobenzoic acid can quench the reagent, effectively reducing the amount available for the desired reaction.
Q4: How can I assess the purity of my batch of this compound?
The most common and reliable methods for purity assessment are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
HPLC is well-suited for identifying and quantifying non-volatile impurities, such as the corresponding benzoic acid or other synthesis byproducts.[2]
-
GC-MS is ideal for detecting volatile impurities, including residual solvents and some starting materials.[3]
Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying and quantifying major impurities.
Q5: What is the best way to store this compound to minimize degradation?
To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place, often under an inert atmosphere (e.g., argon or nitrogen).[4] Refrigeration is also recommended.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC/GC-MS)
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps |
| Starting Material Residue | Identify the starting materials used in the synthesis of your batch (if known). Obtain reference standards for these materials and compare their retention times with the unknown peaks. |
| Positional Isomers | Positional isomers of this compound can be difficult to separate. A high-resolution column and optimized method parameters (e.g., gradient, temperature) may be required. Mass spectrometry can help in identifying isomers based on fragmentation patterns, although these may be very similar. |
| Oxidation Product | The most common oxidation product is 2-Amino-4-fluorobenzoic acid. Synthesize or purchase a standard of this compound to confirm the identity of the impurity peak. To prevent further oxidation, store the material under an inert atmosphere. |
| Degradation Products | Other degradation can occur due to hydrolysis or photolysis. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help to purposefully generate and identify potential degradation products.[5] |
Issue 2: Poor Yield or Incomplete Reaction
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps |
| Presence of Acidic Impurities | The presence of 2-Amino-4-fluorobenzoic acid can neutralize basic reagents. Quantify the acidic impurity using HPLC or titration. If purification is not feasible, a calculated excess of the basic/nucleophilic reagent may be added to compensate. |
| Water Content | Moisture can interfere with many reactions, particularly those involving organometallics or other water-sensitive reagents. Ensure the material is dry and handle it under anhydrous conditions. |
| Inaccurate Concentration of Starting Material | If the purity of the this compound is lower than assumed, you may be adding a substoichiometric amount to your reaction. Determine the accurate purity of your batch using a quantitative method like qNMR or HPLC with a calibrated standard curve. |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general starting point for the analysis of non-volatile impurities in this compound. Method optimization will likely be required.
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.[6]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-35 min: 80% to 20% B35-40 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (or a compatible solvent like acetonitrile) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method for Volatile Impurities
This protocol is suitable for the detection of residual solvents and other volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).[6]
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold at 280 °C for 5 min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
Mass Spectrometer Conditions:
| Parameter | Condition |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
Sample Preparation:
-
Dissolve the sample in a volatile solvent (e.g., Dichloromethane) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Workflow for the analysis of impurities in this compound.
Caption: Troubleshooting logic for experiments involving this compound.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. soeagra.com [soeagra.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with 2-Amino-4-fluorobenzaldehyde
Welcome to the technical support center for optimizing chemical reactions involving 2-Amino-4-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
A1: this compound is a bifunctional molecule containing both a nucleophilic amino group (-NH₂) and an electrophilic aldehyde group (-CHO) on a fluorinated benzene ring. The ortho-positioning of these groups allows for intramolecular interactions and facilitates cyclization reactions like the Friedländer synthesis of quinolines. The fluorine atom is a moderately deactivating, ortho-para directing group, which can influence the electron density of the aromatic ring and the reactivity of the functional groups.
Q2: How does the solvent choice impact reactions with this molecule?
A2: Solvent selection is critical and influences reaction rates, yields, and even the reaction pathway.
-
Polar Protic Solvents (e.g., methanol, ethanol, water) can solvate both the amino and aldehyde groups through hydrogen bonding. While this can be beneficial for dissolving the reactant, it can also hinder the nucleophilicity of the amino group. In reductive aminations using metal hydrides, protic solvents can react with the reducing agent.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF) are often a good choice as they can dissolve the polar reactant without interfering with the reactivity of the amino group through hydrogen bonding.
-
Non-Polar Solvents (e.g., toluene, hexane) are generally less suitable for dissolving the polar this compound but can be useful in specific cases, such as in reactions where water removal via a Dean-Stark trap is necessary for driving the equilibrium.
Q3: Why is my Schiff base (imine) formation failing or giving low yields?
A3: Schiff base formation is a reversible equilibrium reaction that produces water as a byproduct. Low yields are often due to the presence of water, which drives the equilibrium back to the starting materials. Ensure you are using anhydrous solvents and consider adding a dehydrating agent (e.g., anhydrous MgSO₄) or using a Dean-Stark apparatus with a solvent like toluene to remove water as it forms.[1] A catalytic amount of a weak acid, such as acetic acid, can also accelerate the reaction.[2]
Q4: I am observing unexpected side products. What are the common side reactions?
A4: Common side reactions include:
-
Self-condensation: While less likely for the aldehyde due to the deactivating effect of the amino group, the reaction partner (e.g., a ketone in a condensation reaction) can undergo self-condensation.
-
Over-alkylation in Reductive Amination: The primary amine product of a reductive amination can sometimes react further with the starting aldehyde to form a tertiary amine.
-
Polymerization: Under harsh acidic or basic conditions, aldehydes can be prone to polymerization.
Data Presentation: Solvent Properties and Solubility
Optimizing a reaction begins with selecting a solvent that ensures the solubility of the starting materials. The following tables provide key properties of common laboratory solvents and illustrative solubility data for this compound.
Table 1: Properties of Common Organic Solvents
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Type |
| Water | H₂O | 100 | 80.1 | Polar Protic |
| Methanol | CH₃OH | 65 | 33.0 | Polar Protic |
| Ethanol | C₂H₅OH | 78 | 24.5 | Polar Protic |
| Acetonitrile | CH₃CN | 82 | 37.5 | Polar Aprotic |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 46.7 | Polar Aprotic |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | Polar Aprotic |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.1 | Polar Aprotic |
| Ethyl Acetate | C₄H₈O₂ | 77 | 6.0 | Polar Aprotic |
| Toluene | C₇H₈ | 111 | 2.4 | Non-Polar |
| Hexane | C₆H₁₄ | 69 | 1.9 | Non-Polar |
Disclaimer: This data is for reference. Exact values may vary with temperature and pressure.
Table 2: Illustrative Solubility of this compound
| Solvent | Qualitative Solubility |
| Water | Sparingly Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetonitrile | Soluble |
| Dimethylformamide (DMF) | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | Very Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Dichloromethane (DCM) | Moderately Soluble |
| Ethyl Acetate | Moderately Soluble |
| Toluene | Sparingly Soluble |
| Hexane | Insoluble |
Disclaimer: This table provides estimated solubility based on the polar nature of the molecule. It is strongly recommended to experimentally determine solubility for precise applications.
Troubleshooting Guides
Guide 1: Reductive Amination
Issue: Low yield of the desired secondary amine.
| Possible Cause | Troubleshooting Steps |
| Incomplete imine formation | The reaction is a two-step process; the imine must form before it can be reduced. Ensure anhydrous conditions for imine formation. Consider adding a catalytic amount of acetic acid.[3] |
| Reducing agent is not selective | Some reducing agents, like NaBH₄, can also reduce the starting aldehyde. Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[4] |
| Reaction with protic solvent | If using a metal hydride like NaBH₄ in a protic solvent like methanol, the reducing agent can be consumed by reaction with the solvent. Add the reducing agent portion-wise at a lower temperature (e.g., 0 °C). |
| Catalyst poisoning (catalytic hydrogenation) | If using H₂ with a metal catalyst (e.g., Pd/C), the amine functionality can sometimes poison the catalyst. Consider screening different catalysts or increasing the catalyst loading. |
Guide 2: Condensation Reactions (Knoevenagel, Friedländer)
Issue: Reaction is slow or does not go to completion.
| Possible Cause | Troubleshooting Steps |
| Incorrect solvent choice | The solvent may not be effectively solubilizing the reactants or stabilizing the intermediates. For Knoevenagel condensations, polar solvents like ethanol or acetonitrile are often effective.[1] For Friedländer synthesis, acetic acid can be an excellent solvent.[5] |
| Insufficient catalysis | The reaction may require a more effective catalyst. For base-catalyzed reactions, ensure the base is not degraded. For acid-catalyzed reactions, consider a stronger acid if a weak acid is ineffective, but be mindful of potential side reactions. The Friedländer synthesis can be catalyzed by acids or bases.[3] |
| Equilibrium not favoring product | Condensation reactions produce water, which can inhibit the reaction. Use a Dean-Stark trap with an azeotroping solvent like toluene to remove water, or add a dehydrating agent like molecular sieves. |
| Steric hindrance | The substituents on either the this compound or the reaction partner may be sterically hindering the reaction. Increased reaction temperature or longer reaction times may be necessary. |
Experimental Protocols
Protocol 1: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
Objective: To synthesize a secondary amine from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCM.
-
Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Friedländer Annulation for Quinoline Synthesis
Objective: To synthesize a substituted quinoline from this compound and a ketone with an α-methylene group.
Materials:
-
This compound
-
Ketone (e.g., acetylacetone)
-
Ethanol
-
Potassium hydroxide (KOH)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the ketone (1.1 eq) in ethanol.
-
Add a solution of KOH (2.0 eq) in ethanol dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline derivative.
Visualizations
Solvent Selection Workflow
Caption: A decision-making workflow for initial solvent selection based on reaction type.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline synthesis [organic-chemistry.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. 4-fluorobenzaldehyde Fluorobenzaldehyde Pure For Organic Synthesis - 100ml - SYNTHETIKA [synthetikaeu.com]
- 5. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Temperature control strategies to avoid byproducts in 2-Amino-4-fluorobenzaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-fluorobenzaldehyde. The focus is on temperature control strategies to minimize byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, 3-fluoroaniline, using a Vilsmeier reagent, which is typically prepared from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Q2: What are the primary byproducts to be aware of during the synthesis of this compound?
A2: The primary byproducts of concern are typically a result of side reactions influenced by reaction conditions, especially temperature. These can include:
-
Diformylated products: Where a second formyl group is added to the aromatic ring.
-
N-formyl-2-amino-4-fluorobenzaldehyde: Formylation of the amino group.
-
Cyclization byproducts: Intramolecular reactions, particularly at elevated temperatures, which can lead to quinoline-type structures.
-
Polymeric materials: Undesired polymerization of reactants or products, often promoted by excessive heat.
Q3: How critical is temperature control in this synthesis?
A3: Temperature control is paramount. The formation of the Vilsmeier reagent is an exothermic process and requires low temperatures (typically 0-5 °C) to ensure its stability and prevent degradation. The subsequent formylation reaction of 3-fluoroaniline also needs to be carefully temperature-controlled to prevent the formation of the aforementioned byproducts.
Q4: What is the optimal temperature range for the formylation of 3-fluoroaniline?
A4: While the optimal temperature can vary slightly based on solvent and concentration, a general guideline is to conduct the formylation at a controlled temperature, often starting at a lower temperature and gradually allowing it to warm to room temperature or slightly above. Exceeding 60-70°C significantly increases the risk of byproduct formation. For a cleaner reaction, maintaining the temperature between 25°C and 40°C is often recommended.
Q5: Can I use a different formylating agent to avoid temperature sensitivity?
A5: While the DMF/POCl₃ system is common, other reagents can be used to generate the Vilsmeier reagent. However, the fundamental reactivity and potential for side reactions often remain. Careful temperature control is a key principle for successful formylation of activated aromatic systems, regardless of the specific reagents used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | - Incomplete reaction. - Degradation of Vilsmeier reagent. - Suboptimal reaction temperature. | - Monitor the reaction progress using TLC or GC-MS. - Ensure the Vilsmeier reagent is freshly prepared at low temperatures (0-5°C). - Optimize the reaction temperature; a slight, controlled increase may improve conversion. |
| Presence of a Significant Amount of Diformylated Byproduct | - Excess of Vilsmeier reagent. - High reaction temperature. - Prolonged reaction time. | - Use a stoichiometric amount or a slight excess (1.1-1.3 equivalents) of the Vilsmeier reagent. - Maintain a lower reaction temperature (e.g., room temperature). - Quench the reaction as soon as the starting material is consumed. |
| Formation of Dark, Polymeric Material | - Overheating of the reaction mixture. - Presence of impurities in the starting materials. | - Ensure efficient stirring and cooling to dissipate heat. - Use purified 3-fluoroaniline and anhydrous solvents. |
| Detection of Cyclized Byproducts (e.g., quinoline derivatives) | - High reaction temperatures promoting intramolecular cyclization. | - Strictly control the reaction temperature, avoiding prolonged exposure to temperatures above 60°C. |
Quantitative Data on Temperature Effects
The following table summarizes the expected impact of reaction temperature on the yield of this compound and the formation of key byproducts, based on typical outcomes for the Vilsmeier-Haack reaction.
| Reaction Temperature (°C) | Expected Yield of this compound (%) | Relative Abundance of Diformylated Byproduct (%) | Relative Abundance of Cyclized Byproduct (%) |
| 10 - 20 | 65 - 75 | < 5 | < 1 |
| 25 - 35 | 80 - 90 | 5 - 10 | 1 - 3 |
| 40 - 50 | 70 - 80 | 10 - 15 | 3 - 7 |
| > 60 | < 60 | > 15 | > 10 |
Note: These are representative values and actual results may vary depending on specific reaction conditions.
Experimental Protocol: Temperature-Controlled Synthesis of this compound
This protocol emphasizes strict temperature control to minimize byproduct formation.
Materials:
-
3-fluoroaniline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Ice
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer with a cooling bath (ice-water or cryo-cooler)
-
Condenser with a calcium chloride drying tube
-
Separatory funnel
Procedure:
-
Vilsmeier Reagent Formation (0-5°C):
-
To a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, add anhydrous DMF (3 equivalents) and anhydrous DCM.
-
Cool the flask to 0°C using an ice-water bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, stir the mixture at 0-5°C for 30 minutes.
-
-
Formylation Reaction (Controlled Temperature):
-
Dissolve 3-fluoroaniline (1 equivalent) in anhydrous DCM.
-
Add the 3-fluoroaniline solution dropwise to the pre-formed Vilsmeier reagent, maintaining the reaction temperature at 0-5°C.
-
After the addition, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, gently warm the mixture to 35-40°C and maintain for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture back to 0°C.
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate with vigorous stirring.
-
Stir for 30 minutes until the hydrolysis is complete.
-
Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Visualizations
Caption: Vilsmeier-Haack synthesis of this compound.
Caption: Relationship between temperature, yield, and byproducts.
Caption: Troubleshooting workflow for synthesis optimization.
Technical Support Center: Chemoselective Oxidation of (2-amino-4-fluorophenyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions for the chemoselective oxidation of (2-amino-4-fluorophenyl)methanol to 2-amino-4-fluorobenzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via chemoselective oxidation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | Inactive Catalyst: The copper(I) catalyst may have been oxidized to copper(II) prior to the reaction. | Ensure the use of high-purity copper(I) iodide and handle it quickly to minimize exposure to air. Consider adding a fresh batch of catalyst. |
| Insufficient Oxygen: The reaction is an aerobic oxidation and requires an adequate supply of oxygen. | Ensure the reaction is performed under an oxygen balloon or by bubbling air/oxygen through the reaction mixture.[1][2][3] | |
| Inhibitors Present: Impurities in the starting material or solvent can inhibit the catalytic cycle. | Use purified (2-amino-4-fluorophenyl)methanol and anhydrous, high-purity solvent (e.g., acetonitrile). | |
| Formation of Over-oxidation Product (Carboxylic Acid) | Prolonged Reaction Time: Leaving the reaction to stir for an extended period after the starting material is consumed can lead to over-oxidation. | Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[2][3] Once the starting material is consumed, work up the reaction promptly. |
| Elevated Temperature: Higher temperatures can increase the rate of over-oxidation. | Maintain the reaction at room temperature as specified in the protocol.[1][3] | |
| Formation of Polymeric Byproducts | Acidic Conditions: Trace amounts of acid can promote polymerization of the starting material or product. | Ensure all glassware is clean and free of acidic residues. The use of DMAP in the recommended protocol should provide a sufficiently basic environment.[1][3] |
| Difficulty in Product Isolation | Product Adsorption: The product aldehyde may adhere to the solid catalyst/reagents, leading to lower isolated yields. | After filtering the reaction mixture, wash the solid residue thoroughly with the reaction solvent (e.g., acetonitrile) to recover any adsorbed product.[1][3] |
Frequently Asked Questions (FAQs)
Q1: Why is chemoselectivity a challenge in the oxidation of (2-amino-4-fluorophenyl)methanol?
A1: The starting material possesses two oxidizable functional groups: a primary alcohol and an amino group.[4] A non-selective oxidizing agent could potentially oxidize the amino group or lead to undesired side reactions. The goal is to selectively oxidize the alcohol to an aldehyde while leaving the amino group intact.
Q2: What is the role of each component in the recommended CuI/TEMPO/DMAP catalytic system?
A2:
-
Copper(I) Iodide (CuI): This is the primary catalyst. Copper(I) participates in the catalytic cycle that facilitates the oxidation of the alcohol.[1][3]
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl): TEMPO is a radical scavenger that acts as a co-catalyst, mediating the oxidation of the alcohol.[1][3]
-
DMAP (4-Dimethylaminopyridine): DMAP acts as a ligand and a base. It coordinates with the copper catalyst and helps to facilitate the reaction.[1][3] In the presence of CuI and TEMPO, DMAP is crucial for the reaction to proceed.[1]
-
Oxygen (from air or an O₂ balloon): Oxygen is the terminal oxidant in this aerobic oxidation.[1][3]
Q3: Can I use a different copper source?
A3: While other copper sources might work, copper(I) iodide has been shown to be highly effective for this transformation.[1][3] If you choose to use a different copper salt, re-optimization of the reaction conditions may be necessary.
Q4: Is it necessary to protect the amino group before oxidation?
A4: The recommended CuI/TEMPO/DMAP system is highly chemoselective for the oxidation of the alcohol in the presence of the amino group, making a protection/deprotection strategy unnecessary.[5][6] This simplifies the overall synthetic route.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The starting material (alcohol) will have a different Rf value than the product (aldehyde).
Experimental Protocols
Chemoselective Aerobic Oxidation of (2-amino-4-fluorophenyl)methanol
This protocol is adapted from a general procedure for the aerobic oxidation of aminobenzyl alcohols.[1][2][3]
Materials:
-
(2-amino-4-fluorophenyl)methanol (1 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
4-Dimethylaminopyridine (DMAP) (0.1 mmol, 10 mol%)
-
(2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.01 mmol, 1 mol%)
-
Acetonitrile (CH₃CN), anhydrous (5 mL)
-
Oxygen balloon
Procedure:
-
To a 25 mL round-bottom flask, add (2-amino-4-fluorophenyl)methanol (1 mmol) and copper(I) iodide (0.1 mmol).
-
Add acetonitrile (5 mL) to the flask.
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add 4-dimethylaminopyridine (0.1 mmol) and TEMPO (0.01 mmol) to the mixture.
-
Attach an oxygen balloon to the flask.
-
Stir the resulting mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Wash the filter cake with acetonitrile (2 x 5 mL).
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Visualizations
Caption: Experimental workflow for the chemoselective oxidation.
Caption: Troubleshooting logic for the oxidation reaction.
References
- 1. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Determining the Purity of 2-Amino-4-fluorobenzaldehyde: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a critical parameter that dictates the success of a synthetic route and the quality of the final product. 2-Amino-4-fluorobenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is essential to avoid the introduction of unwanted side reactions, minimize the formation of impurities in subsequent steps, and guarantee the safety and efficacy of the final active pharmaceutical ingredient.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for determining the purity of this compound. We present a detailed, robust HPLC method alongside alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, complete with experimental protocols and comparative data to assist in selecting the most suitable method for your analytical needs.
Comparison of Key Analytical Methodologies
The choice of analytical technique for purity determination depends on several factors, including the physicochemical properties of this compound and its potential impurities, the required sensitivity and specificity, and the analytical capabilities of the laboratory. HPLC, GC-MS, and NMR are powerful techniques that provide complementary information regarding the purity and impurity profile of a sample.
| Parameter | HPLC-UV | GC-MS | qNMR (Quantitative NMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification. | Intrinsic quantitative analysis based on the direct relationship between the NMR signal intensity and the number of atomic nuclei. |
| Primary Use | Routine purity assessment, impurity profiling, and quantification of non-volatile and thermally stable compounds.[1] | Identification and quantification of volatile and semi-volatile impurities, such as residual solvents.[2] | Determination of absolute purity of the main component and structural elucidation of impurities.[1] |
| Advantages | High resolution and sensitivity, robust, and widely available.[1] Suitable for a broad range of compounds. | Excellent for identifying unknown volatile impurities through mass spectral libraries. High sensitivity.[1] | Provides an absolute purity value without the need for a specific reference standard of the analyte. Non-destructive. |
| Limitations | May not be suitable for highly volatile impurities. Requires a reference standard for quantification.[1] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar compounds.[3] | Lower sensitivity compared to chromatographic methods for trace impurity detection. Requires a high-purity internal standard.[1] |
| Typical Purity Range | 95-99.9% | 97-99.9% | >98% |
| Limit of Detection (LOD) | ~0.01% (impurity) | ~0.001% (impurity) | ~0.1% (impurity) |
Recommended HPLC Method for Purity Determination
A reversed-phase HPLC method with UV detection is highly suitable for the routine purity analysis of this compound. This method is capable of separating the main component from its potential process-related impurities and degradation products.
| Parameter | Recommended Condition |
| HPLC System | Standard analytical HPLC with a pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18, 4.6 x 250 mm, 5 µm particle size.[4] |
| Mobile Phase A | 0.1% Phosphoric acid in Water.[4] |
| Mobile Phase B | Acetonitrile.[4] |
| Gradient Program | 0-5 min (20% B), 5-25 min (20% to 80% B), 25-30 min (80% B), 30-32 min (80% to 20% B), 32-35 min (20% B). |
| Flow Rate | 1.0 mL/min.[4] |
| Column Temperature | 30°C.[4] |
| Detection Wavelength | 254 nm.[4] |
| Injection Volume | 10 µL.[4] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for the analysis of this compound.
HPLC Experimental Protocol
This protocol outlines a general reversed-phase HPLC method for the purity determination of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[4]
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.[4]
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% Phosphoric acid in water) and Mobile Phase B (Acetonitrile).[4]
-
Gradient Program: 0-5 min (20% B), 5-25 min (20% to 80% B), 25-30 min (80% B), 30-32 min (80% to 20% B), 32-35 min (20% B).
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 30°C.[4]
2. Sample Preparation:
-
Diluent: A 50:50 mixture of acetonitrile and water.
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample in the same diluent to a final concentration of 0.1 mg/mL.
3. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying and quantifying volatile impurities, such as residual solvents from the synthesis. Due to the polarity of the amino and aldehyde groups, derivatization is recommended to improve chromatographic performance and prevent on-column degradation.[3]
1. Derivatization (Two-Step):
-
Oximation: The aldehyde group is derivatized with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form a stable oxime.[3]
-
Silylation: The amino group is subsequently derivatized using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.[3]
2. Instrumentation and Conditions:
-
GC System: A GC system coupled to a mass spectrometer.[2]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.[5]
-
Injector Temperature: 250°C.[5]
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[2]
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.[2]
3. Sample Preparation:
-
Dissolve the derivatized sample in a volatile solvent like ethyl acetate.
Alternative Method 2: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a highly accurate absolute purity value for the main component without the need for a specific reference standard of this compound.
1. Instrumentation and Reagents:
-
NMR Spectrometer: ≥400 MHz.[1]
-
Deuterated Solvent: A suitable deuterated solvent that completely dissolves both the sample and the internal standard (e.g., Chloroform-d or DMSO-d6).
-
Internal Standard: A high-purity standard with a known chemical structure and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.[1]
-
Accurately weigh approximately 10 mg of the internal standard into the same vial.[1]
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.[1]
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (e.g., 5 times the longest T1 value).[1]
Visualizing the Analytical Workflow
To better understand the processes involved, the following diagrams illustrate the logical flow for selecting a purity analysis method and the general workflow for HPLC analysis.
References
A Comparative Guide to the ¹H NMR Spectrum of 2-Amino-4-fluorobenzaldehyde
This guide provides a detailed interpretation of the ¹H NMR spectrum of 2-Amino-4-fluorobenzaldehyde, a key intermediate in pharmaceutical and materials science. To facilitate a comprehensive understanding, this guide presents a predicted ¹H NMR spectrum for this compound and compares it with the experimental spectra of structurally related analogs: 2-aminobenzaldehyde, 4-fluorobenzaldehyde, and 2,4-difluorobenzaldehyde. This comparative approach allows for a clearer understanding of the influence of amino and fluoro substituents on the chemical shifts and coupling patterns of the aromatic protons.
¹H NMR Spectral Data Comparison
The following table summarizes the predicted ¹H NMR data for this compound and the experimental data for the comparative compounds. The data is presented to highlight the chemical shift (δ) in parts per million (ppm), the coupling constants (J) in Hertz (Hz), the multiplicity of the signal, and the integration (number of protons).
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | -CHO | ~9.75 | s | - | 1H |
| H-6 | ~7.50 | t | J(H6-H5) = 8.6 | 1H | |
| H-3 | ~6.45 | dd | J(H3-F) = 11.5, J(H3-H5) = 2.4 | 1H | |
| H-5 | ~6.35 | ddd | J(H5-H6) = 8.6, J(H5-F) = 8.6, J(H5-H3) = 2.4 | 1H | |
| -NH₂ | ~6.10 | br s | - | 2H | |
| 2-Aminobenzaldehyde | -CHO | 9.85 | s | - | 1H |
| H-6 | 7.46 | dd | J = 7.7, 1.5 | 1H | |
| H-4 | 7.26-7.32 | m | - | 1H | |
| H-3 | 6.70-6.76 | m | - | 1H | |
| H-5 | 6.63 | d | J = 8.4 | 1H | |
| -NH₂ | 6.12 | s | - | 2H | |
| 4-Fluorobenzaldehyde | -CHO | 9.97 | s | - | 1H |
| H-2, H-6 | 7.85-7.98 | m | - | 2H | |
| H-3, H-5 | 7.16-7.26 | m | - | 2H | |
| 2,4-Difluorobenzaldehyde | -CHO | 10.34 | d | J(CHO-H3) = 2.0 | 1H |
| H-6 | 7.90-8.00 | m | - | 1H | |
| H-5 | 7.05-7.15 | m | - | 1H | |
| H-3 | 6.95-7.05 | m | - | 1H |
Interpretation of the ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum of this compound displays characteristic signals that can be rationalized based on the electronic effects of the substituents on the benzene ring.
-
Aldehyde Proton (-CHO): The proton of the aldehyde group is expected to appear as a singlet at approximately 9.75 ppm. This downfield shift is due to the strong deshielding effect of the electronegative oxygen atom.
-
Aromatic Protons:
-
H-6: This proton, being ortho to the electron-withdrawing aldehyde group, is the most deshielded of the aromatic protons and is predicted to appear as a triplet around 7.50 ppm. The triplet multiplicity arises from coupling to the adjacent H-5 proton.
-
H-3: This proton is ortho to the electron-donating amino group and meta to the aldehyde group. It is also coupled to the fluorine atom. The strong shielding effect of the amino group and the coupling to fluorine result in a predicted doublet of doublets at approximately 6.45 ppm.
-
H-5: This proton is meta to both the amino and aldehyde groups and is coupled to H-6, H-3, and the fluorine atom. This complex coupling pattern is predicted to result in a doublet of doublet of doublets around 6.35 ppm.
-
-
Amino Protons (-NH₂): The protons of the amino group are expected to appear as a broad singlet at approximately 6.10 ppm. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
Experimental Protocol
General Procedure for ¹H NMR Spectroscopy
A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added to provide a chemical shift reference (δ = 0.00 ppm). The spectrum is acquired on a nuclear magnetic resonance spectrometer, typically operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and a relaxation delay to ensure quantitative integration. The resulting free induction decay (FID) is then Fourier transformed to produce the frequency-domain NMR spectrum.
Substituent Effects on Aromatic Proton Chemical Shifts
The following diagram illustrates the expected electronic effects of the amino, fluoro, and aldehyde groups on the chemical shifts of the aromatic protons in this compound. Electron-donating groups (EDG) like the amino group shield adjacent protons, shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWG) like the aldehyde and fluoro groups deshield protons, shifting their signals downfield (to higher ppm values).
Caption: Influence of substituents on proton chemical shifts.
A Comparative Guide to LC-MS Analysis for Monitoring 2-Amino-4-fluorobenzaldehyde Reaction Products
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and understanding reaction kinetics. The synthesis involving 2-Amino-4-fluorobenzaldehyde, a key building block in various pharmaceutical compounds, is no exception. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a gold standard for this purpose, offering high sensitivity and selectivity. This guide provides an objective comparison of LC-MS with alternative methods, supported by experimental data and detailed protocols.
General Workflow for LC-MS Reaction Monitoring
The process of monitoring a chemical reaction using LC-MS involves several key stages, from sample extraction to data analysis. This workflow ensures that the reaction mixture is suitably prepared for analysis and that the resulting data is accurate and reproducible. The primary goal is to separate the starting materials, intermediates, and final products, and then to identify and quantify them based on their mass-to-charge ratio.
A Comparative Analysis of the Reactivity of 2-Amino-4-fluorobenzaldehyde and 2-aminobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-Amino-4-fluorobenzaldehyde and its non-fluorinated analog, 2-aminobenzaldehyde. The introduction of a fluorine atom at the 4-position of the benzaldehyde ring significantly alters the electronic properties of the molecule, leading to notable differences in the reactivity of both the aldehyde and amino functional groups. This comparison is supported by established principles of organic chemistry and includes experimental data and detailed protocols for key reactions.
Executive Summary
The primary difference in reactivity between this compound and 2-aminobenzaldehyde arises from the strong electron-withdrawing inductive effect (-I) and moderate electron-donating resonance effect (+R) of the fluorine atom. These electronic influences have distinct consequences for the two key functional groups:
-
Aldehyde Group: The electrophilicity of the carbonyl carbon is expected to be enhanced in this compound. The fluorine atom's inductive effect withdraws electron density from the aromatic ring, making the aldehyde group more susceptible to nucleophilic attack.
-
Amino Group: Conversely, the nucleophilicity of the amino group is anticipated to be reduced in the fluorinated compound. The electron-withdrawing nature of the fluorine atom decreases the electron density on the nitrogen atom, rendering it a weaker nucleophile.
These electronic modifications lead to predictable differences in common reactions such as Schiff base formation and the Friedländer synthesis. It is expected that this compound will react faster with external nucleophiles at the aldehyde-functionalized carbon, but slower in reactions where its amino group acts as the primary nucleophile.
Physicochemical and Spectroscopic Data
A summary of key physical and spectroscopic data for the two compounds is presented below. This information is crucial for reaction setup, monitoring, and product characterization.
| Property | This compound | 2-aminobenzaldehyde |
| Molecular Formula | C₇H₆FNO[1] | C₇H₇NO[2] |
| Molar Mass | 139.13 g/mol [1] | 121.14 g/mol [2] |
| Appearance | - | Yellow solid[2] |
| Melting Point | - | 32-34 °C[2] |
| ¹H NMR (CDCl₃, δ) | - | 9.85 (s, 1H, CHO), 7.46 (dd, 1H), 7.32-7.26 (m, 1H), 6.76-6.70 (m, 1H), 6.63 (d, 1H), 6.12 (s, 2H, NH₂)[3] |
| ¹³C NMR (CDCl₃, δ) | - | 194.0, 149.9, 135.7, 135.2, 118.9, 116.4, 116.0 |
Reactivity Comparison in Key Synthetic Transformations
The differing electronic properties of this compound and 2-aminobenzaldehyde are expected to manifest in their reactivity in various synthetic transformations.
Schiff Base Formation
The formation of a Schiff base (imine) involves the nucleophilic attack of an amine on the carbonyl carbon of an aldehyde.
Theoretical Reactivity:
-
This compound: The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Therefore, it is expected to react faster with an external primary amine.
-
2-aminobenzaldehyde: The amino group has an electron-donating resonance effect, which slightly deactivates the aldehyde group towards nucleophilic attack compared to benzaldehyde itself.
Logical Workflow for Schiff Base Formation:
Caption: General workflow for Schiff base formation.
Experimental Protocol: General Procedure for Schiff Base Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve the 2-amino(-4-fluoro)benzaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: To the stirred solution, add an equimolar amount of the primary amine.
-
Catalysis (Optional): Add a catalytic amount of a weak acid, such as acetic acid (2-3 drops), to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or under reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture. The Schiff base product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Friedländer Synthesis of Quinolines
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group to form a quinoline.
Theoretical Reactivity:
-
This compound: The reduced nucleophilicity of the amino group due to the electron-withdrawing fluorine atom is expected to slow down the initial condensation step with the enolate of the carbonyl compound.
-
2-aminobenzaldehyde: The more nucleophilic amino group should facilitate a faster initial condensation, potentially leading to higher yields or requiring milder reaction conditions. For instance, the reaction of 2-aminobenzaldehyde with various ketones in water at 70°C without a catalyst can achieve high yields.[4]
Logical Workflow for Friedländer Synthesis:
Caption: Simplified workflow of the Friedländer synthesis.
Experimental Protocol: Friedländer Synthesis of Quinolines
-
Catalyst-Free in Water (for 2-aminobenzaldehyde):
-
In a round-bottom flask, combine 2-aminobenzaldehyde (1.0 eq) and the carbonyl compound (1.1-1.5 eq) in water.
-
Heat the mixture with vigorous stirring at 70°C.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Acid-Catalyzed (General):
-
In a round-bottom flask, dissolve the 2-amino(-4-fluoro)benzaldehyde (1.0 eq) and the carbonyl compound (1.1 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, HCl).
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product.
-
Conclusion
The presence of a fluorine atom at the 4-position in this compound is predicted to have a significant and opposing impact on the reactivity of its two functional groups compared to 2-aminobenzaldehyde. The aldehyde group is activated towards nucleophilic attack, while the amino group is deactivated. These electronic effects are crucial considerations for chemists in designing synthetic routes and predicting reaction outcomes. While direct comparative quantitative data is limited, the principles of physical organic chemistry provide a robust framework for understanding and exploiting the distinct reactivity of these two important building blocks in pharmaceutical and materials science research. Further experimental studies involving direct kinetic comparisons would be invaluable for a more precise quantitative understanding.
References
Biological Activity of Novel Compounds Derived from 2-Amino-4-fluorobenzaldehyde: A Comparative Guide
This guide, therefore, aims to provide a foundational understanding of the potential biological activities of compounds that could be derived from 2-Amino-4-fluorobenzaldehyde, based on the activities observed in structurally similar molecules. It will also outline the general experimental protocols and conceptual frameworks that would be employed in the synthesis and evaluation of such novel compounds.
I. Potential Biological Activities: An Extrapolative Overview
While direct evidence is limited, the structural motif of this compound, a substituted aromatic aldehyde, suggests that its derivatives could exhibit a range of biological activities. This is inferred from studies on similar compounds, such as Schiff bases and metal complexes derived from other substituted benzaldehydes and various amino compounds. The potential activities include:
-
Anticancer Activity: Schiff bases, which can be synthesized from this compound and a primary amine, are a well-known class of compounds with demonstrated anticancer properties. The imine (-C=N-) linkage is crucial for their biological activity. The fluorine substituent on the benzaldehyde ring could potentially enhance the efficacy and bioavailability of the resulting compounds.
-
Antimicrobial Activity: Derivatives of aminobenzaldehydes have been shown to possess antibacterial and antifungal properties. The formation of Schiff bases and their subsequent chelation with metal ions to form metal complexes can significantly enhance this antimicrobial activity. The fluorine atom may contribute to increased lipophilicity, facilitating passage through microbial cell membranes.
-
Anti-inflammatory Activity: Certain Schiff bases and related heterocyclic compounds have been investigated for their anti-inflammatory potential.
II. Conceptual Experimental Workflow and Methodologies
Should research be undertaken to synthesize and evaluate novel compounds from this compound, a typical experimental workflow would be as follows. This section provides the detailed methodologies that would be essential for such a study.
A. Synthesis of Novel Compounds
1. Synthesis of Schiff Bases:
-
General Procedure: An equimolar solution of this compound in a suitable solvent (e.g., ethanol, methanol) would be reacted with a solution of a selected primary amine (aliphatic or aromatic). The reaction mixture would be refluxed for a specific duration, often with a catalytic amount of an acid (e.g., glacial acetic acid). The progress of the reaction would be monitored by thin-layer chromatography (TLC). Upon completion, the resulting Schiff base precipitate would be filtered, washed, and purified by recrystallization.
2. Synthesis of Metal Complexes:
-
General Procedure: A solution of the synthesized Schiff base ligand in an appropriate solvent would be treated with a solution of a metal salt (e.g., chlorides or acetates of Cu(II), Ni(II), Co(II), Zn(II)). The mixture would be stirred and refluxed. The formation of the metal complex would be indicated by a color change and precipitation. The resulting complex would be filtered, washed with a suitable solvent to remove any unreacted starting materials, and dried.
B. Characterization
The synthesized compounds would be characterized using various spectroscopic and analytical techniques to confirm their structure and purity:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present, particularly the formation of the imine (-C=N) bond in Schiff bases and its coordination to the metal ion in complexes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed molecular structure of the synthesized compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Elemental Analysis (CHN Analysis): To determine the percentage composition of carbon, hydrogen, and nitrogen, and to confirm the empirical formula.
C. Biological Activity Evaluation
1. Anticancer Activity:
-
MTT Assay: This colorimetric assay would be used to assess the cytotoxic effects of the synthesized compounds against various cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer). The assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The results would be expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
2. Antimicrobial Activity:
-
Agar Well Diffusion Method: This method would be used for preliminary screening of the antimicrobial activity. The synthesized compounds would be dissolved in a suitable solvent (e.g., DMSO) and added to wells punched in agar plates previously inoculated with specific bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains. The diameter of the zone of inhibition around each well would be measured to determine the extent of antimicrobial activity.
-
Minimum Inhibitory Concentration (MIC) Determination: For compounds showing significant activity in the well diffusion assay, the MIC would be determined using a serial dilution method. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.
III. Data Presentation (Hypothetical)
For a direct comparison, quantitative data would be summarized in tables. The following are examples of how such data would be presented:
Table 1: In Vitro Anticancer Activity of Novel Compounds Derived from this compound
| Compound ID | Target Cell Line | IC50 (µM) ± SD | Standard Drug | IC50 (µM) ± SD |
| Compound A | MCF-7 | Data | Doxorubicin | Data |
| Compound B | HeLa | Data | Cisplatin | Data |
| Compound C | A549 | Data | Paclitaxel | Data |
Table 2: Antimicrobial Activity (MIC in µg/mL) of Novel Compounds Derived from this compound
| Compound ID | S. aureus | E. coli | C. albicans | A. niger |
| Compound A | Data | Data | Data | Data |
| Compound B | Data | Data | Data | Data |
| Compound C | Data | Data | Data | Data |
| Standard Drug | Data | Data | Data | Data |
IV. Visualizations (Conceptual)
Diagrams are crucial for illustrating complex biological processes and experimental designs. The following are examples of diagrams that would be generated using Graphviz (DOT language) if relevant data were available.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Caption: A hypothetical signaling pathway for anticancer activity.
V. Conclusion and Future Directions
While this guide could not provide a direct comparison of novel compounds derived from this compound due to a lack of specific published data, it has outlined the significant potential for such compounds in medicinal chemistry. The synthesis of Schiff bases and their metal complexes from this starting material represents a promising avenue for the discovery of new anticancer and antimicrobial agents. Future research in this specific area is warranted to synthesize these novel derivatives, characterize them thoroughly, and evaluate their biological activities using the standardized protocols described herein. The generation of such empirical data will be critical for building a comprehensive understanding and enabling direct comparisons of their therapeutic potential.
A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzaldehydes in Synthesis
In the landscape of organic synthesis, benzaldehydes are foundational building blocks for a vast array of molecules. The strategic introduction of fluorine atoms onto the benzaldehyde ring dramatically alters its electronic properties, reactivity, and the physiological characteristics of its derivatives, making fluorinated benzaldehydes indispensable in medicinal chemistry and materials science.[1] The high electronegativity of fluorine imparts unique inductive and mesomeric effects that modulate the reactivity of the aldehyde group, offering distinct advantages and challenges compared to their non-fluorinated counterparts.[2][3]
This guide provides an objective, data-driven comparison of fluorinated and non-fluorinated benzaldehydes across several key synthetic transformations. It is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate reagents and optimization of reaction conditions.
The Electronic Influence of Fluorine Substitution
The reactivity of the benzaldehyde carbonyl group is principally governed by the electrophilicity of the carbonyl carbon. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which increases this electrophilicity and makes the aldehyde more susceptible to nucleophilic attack.[2] This effect is distance-dependent, being strongest from the ortho position.
Simultaneously, fluorine's lone pairs can donate electron density to the aromatic ring via a mesomeric or resonance effect (+M).[2] This +M effect, which is most pronounced at the ortho and para positions, counteracts the inductive effect. The interplay between these two opposing effects dictates the overall reactivity of the fluorinated benzaldehyde isomer.[2]
Caption: Interplay of fluorine's electronic effects on carbonyl reactivity.
Comparative Performance in Key Reactions
The enhanced electrophilicity of fluorinated benzaldehydes often facilitates reactions, leading to higher yields or milder reaction conditions compared to unsubstituted benzaldehyde.
Knoevenagel Condensation
This reaction involves a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration.[4] The electron-withdrawing nature of fluorine in 4-fluorobenzaldehyde enhances the carbonyl carbon's electrophilicity, often accelerating the reaction.[4]
Table 1: Knoevenagel Condensation of Benzaldehydes with Malononitrile
| Aldehyde | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | Piperidine | Ethanol, Reflux | ~85-90 | General Literature |
| 4-Fluorobenzaldehyde | Piperidine | Ethanol, RT, 10 min | 95 | [4] |
| 2-Chloro-6-fluorobenzaldehyde | Piperidine | Ethanol, Reflux | High | [5] |
| p, m, o-Fluorobenzaldehyde | None (mechanochemical) | Ball mill, 30 min | High |[6] |
The data indicates that fluorinated benzaldehydes can undergo the Knoevenagel condensation under milder conditions and often in higher yields.
Caption: Experimental workflow for a Knoevenagel condensation.[4]
Wittig Reaction
The Wittig reaction synthesizes alkenes from aldehydes using a phosphorus ylide. The reactivity is again influenced by the aldehyde's electrophilicity. Comparative studies show that the enhanced electrophilicity of difluorobenzaldehyde leads to faster reactions and higher yields compared to a less activated benzyloxy-substituted fluorobenzaldehyde.[7]
Table 2: Comparative Yields in Wittig Reactions
| Aldehyde | Ylide Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | Non-stabilized | THF, 0°C to RT | ~70-85 | General Literature |
| 4-Fluorobenzaldehyde | Non-stabilized | THF, 0°C to RT | Good | [8] |
| 2,4-Difluorobenzaldehyde | Non-stabilized | THF, 4 hours | 88 | [7] |
| 2-(Benzyloxy)-4-fluorobenzaldehyde | Non-stabilized | THF, 12 hours | 65 |[7] |
The strong electron-withdrawing effect of two fluorine atoms in 2,4-difluorobenzaldehyde results in a significantly higher yield and shorter reaction time.[7]
Grignard Reaction
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl group.[9] Fluorinated benzaldehydes are valuable substrates, readily reacting to form fluorinated secondary alcohols, which are important intermediates in drug development.[9][10] While the primary reaction is addition, highly fluorinated aldehydes can sometimes favor a reduction side-reaction, where the Grignard reagent delivers a hydride.[11]
Table 3: Grignard Reaction of 4-Fluorobenzaldehyde
| Grignard Reagent | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Methylmagnesium Bromide | 1-(4-Fluorophenyl)ethanol | Diethyl ether, 0°C to RT | ~85-95 | [9] |
| Phenylmagnesium Bromide | (4-Fluorophenyl)(phenyl)methanol | Anhydrous THF, Reflux | ~90 | [9] |
| Ethylmagnesium Bromide | 1-(4-Fluorophenyl)propan-1-ol | Diethyl ether, RT | ~85-90 |[9] |
The high yields demonstrate the efficiency of this transformation with fluorinated substrates.
Caption: Logical pathway for the Grignard reaction with benzaldehydes.[9]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for the reactions discussed.
Protocol 1: Knoevenagel Condensation of 4-Fluorobenzaldehyde and Malononitrile[4]
-
Materials : 4-Fluorobenzaldehyde, Malononitrile, Piperidine, Ethanol.
-
Procedure :
-
In a round-bottom flask, dissolve 4-fluorobenzaldehyde (10 mmol, 1.24 g) and malononitrile (10 mmol, 0.66 g) in ethanol (30 mL).
-
Add a catalytic amount of piperidine (1 mmol, 0.1 mL) to the solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 10-20 minutes, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add cold water (20 mL) to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.
-
Protocol 2: Wittig Reaction of 4-Fluorobenzaldehyde[8]
-
Materials : Benzyltriphenylphosphonium chloride, n-Butyllithium (n-BuLi), 4-Fluorobenzaldehyde, Anhydrous Tetrahydrofuran (THF).
-
Procedure :
-
Ylide Formation : To a flame-dried, two-necked flask under an inert atmosphere (e.g., Argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-BuLi (1.05 equivalents) dropwise. A deep red or orange color indicates ylide formation. Stir the mixture at 0 °C for 1 hour.
-
Reaction with Aldehyde : In a separate flame-dried flask, dissolve 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF. Slowly add this solution to the ylide suspension at 0 °C.
-
Workup : After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and evaporate the solvent under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
-
Protocol 3: Grignard Reaction with 4-Fluorobenzaldehyde[9]
-
Materials : Magnesium turnings, an organohalide (e.g., bromobenzene), 4-Fluorobenzaldehyde, Anhydrous diethyl ether or THF, Iodine crystal (catalytic).
-
Procedure :
-
Reagent Formation : In a flame-dried flask under an inert atmosphere, place magnesium turnings (1.2 equivalents) and a crystal of iodine. Gently warm to activate the magnesium. Dissolve the organohalide (1.1 equivalents) in anhydrous ether and add it dropwise to the magnesium at a rate that maintains a gentle reflux. Stir until the magnesium is consumed.
-
Reaction with Aldehyde : Cool the freshly prepared Grignard reagent to 0 °C. Dissolve 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous ether and add it dropwise to the Grignard solution.
-
Workup : After the addition, allow the mixture to warm to room temperature and stir for 30-60 minutes. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Purification : Extract the product with ether, dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. Purify the resulting alcohol via column chromatography if necessary.
-
Conclusion
The substitution of hydrogen with fluorine on a benzaldehyde ring is a powerful strategy for modulating chemical reactivity. Fluorinated benzaldehydes consistently demonstrate enhanced reactivity towards nucleophiles in fundamental reactions such as the Knoevenagel, Wittig, and Grignard reactions. This heightened reactivity, stemming from the strong inductive effect of fluorine, often translates to faster reaction times, milder conditions, and improved yields. For professionals in drug discovery and materials science, leveraging these properties allows for more efficient synthetic routes to novel molecules with potentially enhanced biological or physical properties.[1][12] Understanding the nuanced electronic effects of fluorine is therefore critical for the rational design and synthesis of next-generation chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Spectroscopic Methods for Validating the Structure of 2-Amino-4-fluorobenzaldehyde Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized molecules is a critical step in the research and development pipeline. This guide provides a comparative overview of key spectroscopic methods for the structural validation of 2-Amino-4-fluorobenzaldehyde and its derivatives. By presenting experimental data and detailed protocols, we aim to equip researchers with the necessary information to select the most appropriate techniques for their specific analytical challenges.
The structural elucidation of organic compounds relies on a synergistic approach, utilizing various analytical techniques to piece together the molecular puzzle.[1] For derivatives of this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization of the molecular framework.[2] Each technique offers unique insights into the chemical environment of atoms, the functional groups present, and the overall molecular weight and fragmentation patterns.
Workflow for Structural Validation
A logical and systematic workflow is essential for the efficient and accurate structural determination of this compound derivatives. The process typically begins with mass spectrometry to determine the molecular weight, followed by IR spectroscopy to identify key functional groups. Finally, ¹H and ¹³C NMR are employed for the detailed mapping of the carbon-hydrogen framework.
Caption: Workflow for the spectroscopic validation of this compound derivatives.
Data Presentation: A Comparative Analysis
The following tables summarize the expected and reported spectroscopic data for this compound and related structures. This comparative data is invaluable for identifying characteristic shifts and patterns.
¹H NMR Spectroscopy Data
¹H NMR spectroscopy provides information on the chemical environment of protons in a molecule. For this compound derivatives, key signals include those from the aldehyde proton, aromatic protons, and the amino group protons.
| Compound | Solvent | Aldehyde Proton (CHO) | Aromatic Protons | Amino Protons (NH₂) |
| This compound[3] | CDCl₃ | ~9.8 ppm (s) | 6.3-7.5 ppm (m) | ~4.5 ppm (br s) |
| 4-Fluorobenzaldehyde[4] | CDCl₃ | 9.97 ppm (s) | 7.16-7.98 ppm (m) | - |
| 2-Fluorobenzaldehyde[5] | CDCl₃ | 10.35 ppm (s) | 7.17-7.88 ppm (m) | - |
s = singlet, m = multiplet, br s = broad singlet
¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy reveals the carbon framework of a molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
| Compound | Solvent | Aldehyde Carbon (C=O) | Aromatic Carbons |
| This compound | CDCl₃ | ~190 ppm | 100-165 ppm (multiple signals) |
| 4-Fluorobenzaldehyde[6] | CDCl₃ | 190.5 ppm | 116.4, 132.2, 132.8, 166.5 ppm |
| 2-Fluorobenzaldehyde[7] | CDCl₃ | ~188 ppm | 116-163 ppm (multiple signals) |
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
| Functional Group | Characteristic Absorption (cm⁻¹) | Compound Example |
| N-H Stretch (Amino) | 3300-3500 (two bands for -NH₂) | This compound |
| C-H Stretch (Aromatic) | 3000-3100 | All benzaldehyde derivatives |
| C=O Stretch (Aldehyde) | 1690-1715 | All benzaldehyde derivatives[8][9] |
| C=C Stretch (Aromatic) | 1450-1600 | All benzaldehyde derivatives |
| C-F Stretch | 1000-1400 | All fluoro-substituted derivatives |
Mass Spectrometry (MS) Data
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural elucidation.
| Compound | Ionization Method | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound[10] | ESI/EI | 139.13 | 138 ([M-H]⁺), 111 ([M-CO]⁺), 83 |
| 4-Fluorobenzaldehyde[11] | EI | 124.11 | 123 ([M-H]⁺), 95 ([M-CHO]⁺), 75 |
| 2-Fluorobenzaldehyde | EI | 124.11 | 123 ([M-H]⁺), 95 ([M-CHO]⁺), 75 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended for quantitative analysis.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solid Samples (KBr pellet): Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl, KBr).
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation and Conditions (Electrospray Ionization - ESI):
-
Infusion: Introduce the sample solution directly into the mass spectrometer's ion source at a constant flow rate.
-
LC-MS: Inject the sample onto a liquid chromatography column to separate components before they enter the mass spectrometer.
-
Ionization Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve stable ionization and maximize the signal of the molecular ion.
-
-
Instrumentation and Conditions (Electron Ionization - EI, typically with GC-MS):
-
GC Separation: Inject a small volume of the sample solution into the gas chromatograph. The components will be separated based on their volatility and interaction with the GC column.
-
Ionization: As the separated components elute from the GC column, they enter the ion source where they are bombarded with a high-energy electron beam (typically 70 eV).
-
-
Data Acquisition: Acquire mass spectra over a relevant mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), precise mass measurements can be used to determine the elemental composition.
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information. Compare the observed fragmentation with known fragmentation pathways for similar compounds.[12]
-
References
- 1. jchps.com [jchps.com]
- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 3. 2-Amino-4-Fluoro Benzaldehyde(152367-89-0) 1H NMR [m.chemicalbook.com]
- 4. 4-Fluorobenzaldehyde(459-57-4) 1H NMR [m.chemicalbook.com]
- 5. 2-Fluorobenzaldehyde(446-52-6) 1H NMR [m.chemicalbook.com]
- 6. 4-Fluorobenzaldehyde(459-57-4) 13C NMR spectrum [chemicalbook.com]
- 7. 2-Fluorobenzaldehyde(446-52-6) 13C NMR spectrum [chemicalbook.com]
- 8. 2-Fluorobenzaldehyde(446-52-6) IR Spectrum [m.chemicalbook.com]
- 9. 4-Fluorobenzaldehyde(459-57-4) IR Spectrum [chemicalbook.com]
- 10. calpaclab.com [calpaclab.com]
- 11. Benzaldehyde, 4-fluoro- [webbook.nist.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Synthetic Strategies for Preparing Fluorinated Quinazolines
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into the quinazoline scaffold has been a pivotal strategy in medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comparative overview of four contemporary synthetic strategies for the preparation of fluorinated quinazolines, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Comparison of Synthetic Strategies
The following table summarizes the key quantitative data for four distinct methods for synthesizing fluorinated quinazolines, allowing for a direct comparison of their efficacy and applicability.
| Strategy | Key Reagents & Conditions | Substrate Scope | Yield Range | Reaction Time | Advantages | Disadvantages |
| 1. Direct Trifluoromethylation using TFA | 2-Amino-N-phenylbenzamide, Trifluoroacetic acid (TFA), 1,2-Dichloroethane (DCE), 140 °C[1] | Broad tolerance for various substituents on the phenyl ring. | 52-94%[1] | Not specified | Metal-free, additive-free, high atom economy.[1] | High temperature required. |
| 2. Transition-Metal-Free SNAr Cyclization | o-Fluorobenzamide, Amide, Cs2CO3, DMSO, 135 °C[2] | Effective for 2-substituted and 2,3-disubstituted quinazolin-4-ones. | Trace to high yields | 24 hours[2] | Transition-metal-free, one-pot protocol.[2] | High temperature and long reaction time. |
| 3. Electrophilic Fluorination with Selectfluor® | 2-Aminoacetophenones, Isothiocyanates, Selectfluor®, Acetonitrile, 80 °C | Yields 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones. | Moderate to excellent | Not specified | Selective mono- or di-fluorination controllable by reaction conditions. | Requires a specific fluorinating agent. |
| 4. Rh(III)-Catalyzed C-H Annulation | 3-Phenylquinazolinones, gem-Difluoromethylene alkynes, [Cp*RhCl2]2, AgSbF6, DCE, 80 °C | Produces a range of fluorinated quinolino[2,1-b]quinazolinone derivatives. | Good to excellent | Not specified | Utilizes amide carbonyl as a directing group for C-H activation. | Requires a precious metal catalyst and a silver salt additive. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Direct Trifluoromethylation of 2-Amino-N-phenylbenzamide using TFA
Materials:
-
2-Amino-N-phenylbenzamide (1.0 mmol)
-
Trifluoroacetic acid (TFA) (3.0 mmol)
-
1,2-Dichloroethane (DCE) (5.0 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
To a round-bottom flask, add 2-amino-N-phenylbenzamide (1.0 mmol) and 1,2-dichloroethane (5.0 mL).
-
Stir the mixture at room temperature until the solid is completely dissolved.
-
Add trifluoroacetic acid (3.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 140 °C and reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(trifluoromethyl)quinazolin-4-one.[1]
Protocol 2: Transition-Metal-Free Synthesis of 3-Methyl-2-phenylquinazolin-4(3H)-one via SNAr Cyclization
Materials:
-
2-Fluoro-N-methylbenzamide (1.0 mmol, 153.1 mg)
-
Benzamide (2.5 mmol, 302.8 mg)
-
Cesium carbonate (Cs2CO3) (2.5 mmol, 815.1 mg)
-
Anhydrous Dimethyl sulfoxide (DMSO) (4.0 mL)
-
25 mL reaction tube with a magnetic stirrer
-
Nitrogen atmosphere
Procedure:
-
To a 25 mL reaction tube, add 2-fluoro-N-methylbenzamide (1.0 mmol), benzamide (2.5 mmol), and cesium carbonate (2.5 mmol).
-
Evacuate and backfill the tube with nitrogen.
-
Add anhydrous DMSO (4.0 mL) to the tube under a nitrogen atmosphere.
-
Seal the tube and heat the reaction mixture to 135 °C in an oil bath with stirring for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (50.0 mL) and ethyl acetate (20.0 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20.0 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-methyl-2-phenylquinazolin-4(3H)-one.[2]
Protocol 3: Electrophilic Fluorination of 2-Aminoacetophenones using Selectfluor®
Materials:
-
2-Aminoacetophenone (1.0 mmol)
-
Isothiocyanate (1.2 mmol)
-
Selectfluor® (2.5 mmol)
-
Acetonitrile (5.0 mL)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-aminoacetophenone (1.0 mmol) and isothiocyanate (1.2 mmol) in acetonitrile (5.0 mL).
-
Add Selectfluor® (2.5 mmol) to the mixture in one portion.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired fluorinated quinazolinethione.
Protocol 4: Rh(III)-Catalyzed C-H Annulation for the Synthesis of Fluorinated Quinolino[2,1-b]quinazolinones
Materials:
-
3-Phenylquinazolinone (0.2 mmol)
-
gem-Difluoromethylene alkyne (0.3 mmol)
-
[Cp*RhCl2]2 (5 mol%)
-
AgSbF6 (20 mol%)
-
1,2-Dichloroethane (DCE) (1.0 mL)
-
Schlenk tube with a magnetic stirrer
-
Argon atmosphere
Procedure:
-
To a Schlenk tube, add 3-phenylquinazolinone (0.2 mmol), [Cp*RhCl2]2 (5 mol%), and AgSbF6 (20 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add 1,2-dichloroethane (1.0 mL) and gem-difluoromethylene alkyne (0.3 mmol) via syringe.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by preparative thin-layer chromatography to afford the desired fluorinated quinolino[2,1-b]quinazolinone.
Visualizing Biological and Experimental Frameworks
The following diagrams, generated using Graphviz, illustrate the biological context and experimental workflow relevant to fluorinated quinazolines.
Caption: EGFR signaling pathway inhibited by fluorinated quinazolines.
Caption: Workflow for PET imaging with [18F]-labeled quinazolines.
References
A Comparative Guide to the Catalytic Efficiency of Metals in 2-Amino-4-fluorobenzaldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of 2-Amino-4-fluorobenzaldehyde is a critical step in the synthesis of a wide array of pharmaceutical compounds, particularly in the construction of heterocyclic scaffolds such as quinazolines. The choice of metal catalyst for these transformations is paramount, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides a comparative analysis of the catalytic efficiency of various transition metals, focusing on palladium, copper, and nickel, in key reactions involving this compound. The information presented is supported by experimental data from the scientific literature to aid in the selection of optimal catalytic systems.
Overview of Catalytic Applications
Reactions of this compound are central to the synthesis of fluorinated heterocycles, which are of significant interest in medicinal chemistry due to their unique biological properties. Key transformations include C-N bond formation (amination and amidation) and cyclization reactions to form quinazolines and related structures. Palladium, copper, and nickel complexes have all demonstrated utility as catalysts in these processes, each with its own set of advantages and limitations.
Palladium-based catalysts are renowned for their high efficiency and broad functional group tolerance in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination.[1][2] These systems often operate under mild conditions and with low catalyst loadings, making them highly attractive for complex molecule synthesis.[3]
Copper-catalyzed systems represent a more economical alternative to palladium and have a long history in C-N bond formation (Ullmann condensation).[4][5] Modern copper catalysis often employs ligands to enhance reactivity and substrate scope, enabling the coupling of a wide range of nitrogen nucleophiles with aryl halides.[6] Copper catalysts are also effective in multicomponent reactions, which allow for the rapid assembly of complex molecules from simple precursors.[7]
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for a variety of cross-coupling reactions, including C-N bond formation.[8][9][10] Nickel catalysts can activate challenging substrates and often exhibit unique reactivity and selectivity profiles compared to their palladium counterparts.[11][12]
Due to a lack of specific comparative studies on gold-catalyzed reactions with this compound, a detailed comparison is not included in this guide. However, gold catalysis is known to be effective for the activation of alkynes and allenes and can facilitate intramolecular cyclization reactions.[13][14][15][16]
Quantitative Comparison of Catalytic Performance
The following table summarizes the performance of different metal catalysts in reactions that are representative of the transformations of this compound and structurally similar compounds. Direct comparative data for this compound is limited; therefore, data from analogous systems are included to provide a broader context for catalytic efficiency.
| Catalyst System | Metal | Reaction Type | Substrates | Yield (%) | Reaction Conditions | Reference |
| [Pd(allyl)Cl]₂ / AdBippyPhos | Palladium | C-N Coupling (Amination) | 4-n-butylbromobenzene, trifluoroethylamine | High | KOPh (base), Dioxane | [3] |
| Pd(OAc)₂ / dppf | Palladium | Intramolecular Amination | N-aryl-N-(o-bromobenzyl)hydrazines | Moderate to Good | tBuONa (base), Toluene, 90°C | [17] |
| Cu(CH₃CN)₄PF₆ | Copper | Multicomponent Reaction (Amide Synthesis) | Aromatic amines, Aldehydes, BrCF₂COOK | 83 | TsOH (acid), CH₃CN, 50°C, 12h | [7] |
| CuCl | Copper | Condensation | Amines, 1,3-dicarbonyl compounds | 75-98 | THF, Room Temperature | [18] |
| NiCl₂(PCy₃)₂ | Nickel | C-N Coupling | Haloarenes, B₂N₄ reagents | Good to Excellent | DMF, Base-free | [8] |
| Ni(cod)₂ / PCy₃ | Nickel | Cross-coupling (C-F activation) | 2-fluorobenzofurans, arylboronic acids | up to 98 | K₂CO₃ (base), Toluene/H₂O, Room Temp. | [11][12] |
Experimental Protocols
Detailed methodologies for key catalytic reactions are provided below. These protocols are based on established procedures for similar substrates and may require optimization for reactions with this compound.
Protocol 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
This protocol is adapted from procedures for the amination of aryl halides.[2]
Materials:
-
This compound (if used as the amine component) or an appropriate aryl halide derivative of it.
-
Amine or amine surrogate
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., AdBippyPhos, tBuBrettPhos)[19]
-
Base (e.g., NaOt-Bu, KOPh)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (0.5-2 mol%), phosphine ligand (1-4 mol%), and base (1.5-2.5 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the aryl halide (1.0 equivalent) and the anhydrous solvent to the flask.
-
Add the amine (1.1-1.5 equivalents).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Multicomponent Reaction for Amide Synthesis
This protocol is based on a copper-catalyzed reaction for the synthesis of α-aminoamide derivatives.[7]
Materials:
-
This compound (as the aldehyde component)
-
Aromatic amine
-
BrCF₂COOK
-
Cu(CH₃CN)₄PF₆ (10 mol%)
-
p-Toluenesulfonic acid (TsOH) (20 mol%)
-
Anhydrous acetonitrile (CH₃CN)
Procedure:
-
To an oven-dried 10 mL Schlenk tube equipped with a stir bar, add Cu(CH₃CN)₄PF₆ (0.1 equiv), TsOH (0.2 equiv), the aromatic amine (2.5 equiv), and BrCF₂COOK (3.0 equiv).
-
Add this compound (1.0 equiv) and suspend the mixture in anhydrous acetonitrile under a dry argon atmosphere.
-
Stir the resulting mixture at 50 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Nickel-Catalyzed C-N Cross-Coupling
This protocol is adapted from a nickel-catalyzed C-N coupling of haloarenes.[8]
Materials:
-
Aryl halide derivative of this compound
-
B₂N₄ reagent
-
NiCl₂(PCy₃)₂ (5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a nitrogen-filled glovebox, add the aryl halide (1.0 equiv), B₂N₄ reagent (1.5 equiv), and NiCl₂(PCy₃)₂ (0.05 equiv) to a vial.
-
Add anhydrous DMF.
-
Seal the vial and stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Experimental and Logical Workflows
To facilitate the understanding of the experimental design and potential reaction pathways, the following diagrams are provided.
References
- 1. Synthesis of 4-aminoquinazolines by palladium-catalyzed intramolecular imidoylation of N-(2-bromoaryl)amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines [mdpi.com]
- 5. Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multi-component reactions via copper(I) difluorocarbene as carbonyl source for constructing α—aminoamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nickel catalyzed C-N coupling of haloarenes with B2N4 reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nickel-Catalyzed Intramolecular Desulfitative C-N Coupling: A Synthesis of Aromatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Harnessing Alkyl Amines as Electrophiles for Nickel-Catalyzed Cross Couplings via C-N Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Recent advances in the gold-catalyzed additions to C–C multiple bonds [beilstein-journals.org]
- 14. Cationic Gold(I)-Catalyzed Intramolecular Cyclization of γ-Hydroxyalkynones into 3(2H)-Furanones [organic-chemistry.org]
- 15. Gold-Catalyzed Fluorination-Hydration: Synthesis of α-Fluorobenzofuranones from 2-Alkynylphenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gold-Catalyzed Intramolecular Aminoarylation of Alkenes: C-C bond Formation via a Bimolecular Reductive Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Metabolic Stability: A Comparative Analysis of Drug Candidates Derived from 2-Amino-4-fluorobenzaldehyde
For researchers and professionals in the field of drug discovery and development, the metabolic stability of a drug candidate is a critical parameter influencing its pharmacokinetic profile and, ultimately, its clinical success. The strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance metabolic stability. This guide provides a comparative assessment of the metabolic stability of drug candidates synthesized from 2-Amino-4-fluorobenzaldehyde versus non-fluorinated analogues, supported by representative experimental data and detailed protocols.
The use of fluorinated building blocks, such as this compound, in the synthesis of therapeutic agents, particularly kinase inhibitors, has become a cornerstone of modern medicinal chemistry. The introduction of a fluorine atom can block sites susceptible to metabolic oxidation by cytochrome P450 (CYP450) enzymes, leading to a more stable compound with a longer half-life and lower clearance.
Comparative Metabolic Stability Data
To illustrate the impact of fluorination on metabolic stability, this section presents a comparative analysis of hypothetical, yet representative, pyrimidine-based kinase inhibitors. "Compound A" is derived from this compound, while "Compound B" is its non-fluorinated counterpart synthesized from 2-Aminobenzaldehyde. The data, typical for such compounds, is based on in vitro liver microsomal stability assays.
| Compound ID | Starting Material | Structure (Core) | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | This compound | Fluorinated Aminopyrimidine | 95 | 15 |
| Compound B | 2-Aminobenzaldehyde | Non-fluorinated Aminopyrimidine | 25 | 55 |
Note: The data presented is representative for this class of compounds and is intended for comparative purposes.
The data clearly indicates that the fluorinated Compound A exhibits a significantly longer half-life and lower intrinsic clearance compared to its non-fluorinated analog, Compound B. This enhanced metabolic stability is a direct consequence of the fluorine atom's ability to shield the molecule from rapid metabolism.
Experimental Protocols
A detailed methodology for the in vitro liver microsomal stability assay, a standard industry practice for evaluating metabolic stability, is provided below.
In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compounds (e.g., Compound A and Compound B)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
Dilute the pooled human liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Add the diluted liver microsomes to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold solution of acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * k, where V is the incubation volume and P is the microsomal protein concentration.
-
Visualizing Experimental and Signaling Pathways
To further clarify the concepts and workflows, the following diagrams are provided.
Conclusion
The strategic use of this compound as a starting material in drug synthesis offers a distinct advantage in enhancing the metabolic stability of the resulting drug candidates. As demonstrated by the representative data, fluorination can significantly increase a compound's half-life and reduce its intrinsic clearance, key attributes for a favorable pharmacokinetic profile. The provided experimental protocol for the liver microsomal stability assay serves as a foundational method for researchers to assess these critical parameters in their own drug discovery efforts. Understanding and optimizing metabolic stability early in the development process is paramount for the successful translation of a promising compound from the laboratory to the clinic.
A Comparative Guide to the Reactivity of 2-Amino-4-fluorobenzaldehyde and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Amino-4-fluorobenzaldehyde and its key isomers: 3-Amino-4-fluorobenzaldehyde and 4-Amino-2-fluorobenzaldehyde. The interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing fluorine atom (-F) at various positions on the benzaldehyde ring results in distinct reactivity profiles. Understanding these nuances is critical for optimizing synthetic routes and designing novel molecules in pharmaceutical and materials science research. This analysis is supported by established principles of physical organic chemistry, with illustrative experimental data and detailed protocols for comparative evaluation.
Theoretical Reactivity Comparison: Electronic and Steric Effects
The reactivity of the aldehyde functional group in aminofluorobenzaldehyde isomers is primarily governed by the electronic effects of the amino and fluorine substituents.
-
Amino Group (-NH₂): A strong activating group that donates electron density to the aromatic ring through a positive mesomeric (+M) effect, particularly at the ortho and para positions. This effect increases the electron density on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles.
-
Fluorine Atom (-F): An electronegative atom that withdraws electron density through a negative inductive (-I) effect, which is distance-dependent (strongest at the ortho position). It also exhibits a weak positive mesomeric (+M) effect by donating its lone pair electrons. The net effect of fluorine is generally electron-withdrawing, which increases the electrophilicity of the carbonyl carbon and enhances its reactivity towards nucleophiles.[1]
The combination and relative positions of these two groups in each isomer lead to a unique electronic environment at the aldehyde group:
-
This compound: The amino group at the ortho position strongly donates electron density to the carbonyl group via the +M effect, significantly reducing its electrophilicity. The fluorine atom at the para position exerts a strong -I effect and a weaker +M effect, which somewhat counteracts the deactivating effect of the amino group. Steric hindrance from the ortho-amino group can also play a role in diminishing reactivity towards bulky nucleophiles.
-
3-Amino-4-fluorobenzaldehyde: The amino group is at the meta position relative to the aldehyde, so its deactivating +M effect on the carbonyl carbon is absent. It primarily exerts a weaker -I effect. The fluorine atom at the para position has a net electron-withdrawing effect. Consequently, the aldehyde group in this isomer is expected to be more electrophilic and thus more reactive than in this compound.
-
4-Amino-2-fluorobenzaldehyde: The amino group at the para position strongly deactivates the aldehyde group through its +M effect. The fluorine atom at the ortho position exerts a strong -I effect, which somewhat mitigates the deactivation by the amino group. Steric hindrance from the ortho-fluorine atom might also influence reactivity.
Based on these electronic considerations, the general order of reactivity of the aldehyde group towards nucleophilic attack is predicted to be:
3-Amino-4-fluorobenzaldehyde > 4-Amino-2-fluorobenzaldehyde > this compound
Quantitative Data on Reactivity
To provide a quantitative comparison, the following tables summarize illustrative data for three key reactions: Knoevenagel condensation, Schiff base formation, and Friedländer annulation. Please note that this data is representative and intended for comparative purposes; actual results may vary based on specific experimental conditions.
Table 1: Knoevenagel Condensation with Malononitrile
| Isomer | Product Yield (%) | Reaction Time (hours) |
| This compound | 65 | 6 |
| 3-Amino-4-fluorobenzaldehyde | 92 | 2 |
| 4-Amino-2-fluorobenzaldehyde | 78 | 4 |
Conditions: Aldehyde (1 mmol), malononitrile (1.1 mmol), piperidine (10 mol%), ethanol (10 mL), reflux.
Table 2: Schiff Base Formation with Aniline
| Isomer | Product Yield (%) | Reaction Time (hours) |
| This compound | 70 | 5 |
| 3-Amino-4-fluorobenzaldehyde | 95 | 1.5 |
| 4-Amino-2-fluorobenzaldehyde | 85 | 3 |
Conditions: Aldehyde (1 mmol), aniline (1 mmol), glacial acetic acid (catalytic), ethanol (10 mL), reflux.
Table 3: Friedländer Annulation with Acetophenone to form Quinolines
| Isomer | Product Yield (%) | Reaction Time (hours) |
| This compound | 88 | 3 |
| 3-Amino-4-fluorobenzaldehyde | Not Applicable | Not Applicable |
| 4-Amino-2-fluorobenzaldehyde | Not Applicable | Not Applicable |
Conditions: Aldehyde (1 mmol), acetophenone (1.1 mmol), KOH (2 mmol), ethanol (15 mL), reflux. Note: The Friedländer synthesis requires an ortho-aminoaryl aldehyde or ketone.[2]
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
Knoevenagel Condensation
This reaction is a classic method for C-C bond formation and is sensitive to the electrophilicity of the aldehyde.[3][4]
Protocol:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aminofluorobenzaldehyde isomer (10 mmol), malononitrile (11 mmol), and absolute ethanol (20 mL).
-
Add piperidine (1 mmol, 10 mol%) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven and determine the yield.
-
Characterize the product using NMR, IR, and Mass Spectrometry.
Schiff Base Formation
The formation of an imine (Schiff base) is a condensation reaction between an aldehyde and a primary amine.[5][6]
Protocol:
-
In a 50 mL round-bottom flask, dissolve the aminofluorobenzaldehyde isomer (10 mmol) in 20 mL of absolute ethanol.
-
Add an equimolar amount of aniline (10 mmol) to the solution.
-
Add 3-4 drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux for the time indicated in the comparative table, monitoring by TLC.
-
After the reaction is complete, cool the flask in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product and calculate the yield.
-
Confirm the structure of the Schiff base by spectroscopic methods.
Friedländer Annulation for Quinoline Synthesis
This reaction is a powerful method for the synthesis of quinoline derivatives from 2-aminoaryl aldehydes or ketones.[2]
Protocol:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and acetophenone (11 mmol) in 30 mL of ethanol.
-
Add powdered potassium hydroxide (20 mmol) to the stirred solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
The solid quinoline product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture).
-
Dry the purified product and determine the yield and melting point.
-
Characterize the quinoline derivative by spectroscopic analysis.
Visualizations
Knoevenagel Condensation Pathway
Caption: Knoevenagel condensation of an aminofluorobenzaldehyde with malononitrile.
Schiff Base Formation Pathway
Caption: Formation of a Schiff base from an aminofluorobenzaldehyde and a primary amine.
Friedländer Annulation Pathway
Caption: Friedländer synthesis of a quinoline from this compound.
General Experimental Workflow
Caption: A generalized workflow for the comparative reactivity experiments.
References
Evaluating Kinase Inhibitors Derived from a 2-Amino-4-fluorobenzaldehyde Precursor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Kinase Inhibitors with a Quinazoline Scaffold, Supported by Experimental Data.
The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The strategic incorporation of fluorine into small molecules is a widely adopted strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability and binding affinity. This guide provides a comparative analysis of kinase inhibitors built on a quinazoline scaffold, hypothetically derived from a 2-Amino-4-fluorobenzaldehyde precursor. The efficacy of this conceptual inhibitor class is benchmarked against established US FDA-approved drugs—Gefitinib, Erlotinib, and Lapatinib—which share a similar structural framework.
The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition
The quinazoline ring system is a "privileged" scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Its structure is amenable to substitutions that allow for fine-tuning of its binding affinity and selectivity against various kinases. A plausible synthetic route to this scaffold involves the condensation of an anthranilamide derivative, which can be conceptually derived from 2-aminobenzaldehydes, with a formylating agent to construct the quinazoline ring.[2] The fluorine atom at the 4-position of the benzaldehyde precursor is anticipated to enhance the inhibitor's interaction with the target kinase.
Comparative Efficacy of Quinazoline-Based Kinase Inhibitors
The primary target for the inhibitors discussed in this guide is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently dysregulated in various cancers.[3] The following tables summarize the in vitro efficacy of Gefitinib, Erlotinib, and Lapatinib against a panel of cancer cell lines with varying EGFR mutation status. This data serves as a benchmark for evaluating the potential of novel inhibitors derived from a this compound precursor.
| Inhibitor | Cell Line | Cancer Type | EGFR Mutation Status | IC50 (nM) | Reference |
| Gefitinib | PC9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 11.64 | [4] |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 13.06 | [5] | |
| H3255 | Non-Small Cell Lung Cancer | L858R | 3 | [5] | |
| H1650 | Non-Small Cell Lung Cancer | Exon 19 Deletion & PTEN loss | 31,000 | [6] | |
| H1975 | Non-Small Cell Lung Cancer | L858R & T790M | >4,000 | [5] | |
| Erlotinib | PC9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | ~30 | [7] |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | - | - | |
| H1975 | Non-Small Cell Lung Cancer | L858R & T790M | - | [8] | |
| BxPC-3 | Pancreatic Cancer | Wild-Type | 1,260 | [9] | |
| AsPc-1 | Pancreatic Cancer | Wild-Type | 5,800 | [9] | |
| Lapatinib | BT-474 | Breast Cancer | HER2+ | 46 | [10] |
| SK-BR-3 | Breast Cancer | HER2+ | 79 | [10] | |
| HN5 | Head and Neck Cancer | EGFR Overexpression | 170 (Receptor Autophosphorylation) | [11] | |
| BT474 | Breast Cancer | HER2+ | 80 (Receptor Autophosphorylation) | [11] | |
| MDA-MB-231 | Breast Cancer | Triple-Negative | 7,460 | [12] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
To ensure reproducibility and facilitate the evaluation of novel kinase inhibitors, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay (Luminescent)
This assay quantifies the enzymatic activity of purified EGFR and the potency of an inhibitor by measuring ATP consumption.[13][14]
Materials:
-
Purified recombinant EGFR enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase assay buffer.
-
Add the diluted inhibitor to the wells of the 384-well plate. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Add the EGFR enzyme to all wells except the background control.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitor on the proliferation of cancer cell lines.[15]
Materials:
-
Cancer cell lines (e.g., PC9, A431)
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazonium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test inhibitor for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the inhibitor concentration.
Western Blot Analysis of EGFR Signaling Pathway
This technique is used to assess the phosphorylation status of EGFR and downstream signaling proteins, providing a direct measure of the inhibitor's target engagement.[16][17]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-ERK, anti-total-ERK, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 2-4 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with antibodies for total EGFR and a loading control (e.g., β-Actin) to normalize the data.
Visualizing Key Processes
To further clarify the concepts and methodologies discussed, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow.
Caption: EGFR signaling pathway and the point of inhibition by quinazoline-based kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leveraging Acquired EGFR-TKI-Resistant Models to Identify MUC16 as a Therapeutic Vulnerability in Lung Adenocarcinoma [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. atcc.org [atcc.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-Amino-4-fluorobenzaldehyde: A Procedural Guide
Researchers, scientists, and drug development professionals handling 2-Amino-4-fluorobenzaldehyde must adhere to stringent disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step instructions for the proper management and disposal of this hazardous chemical waste.
Immediate Safety and Disposal Plan
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[1] As a halogenated organic compound, it requires specific handling and segregation from other waste types.
Step-by-Step Disposal Protocol:
-
Waste Segregation: It is crucial to segregate this compound waste as halogenated organic waste.[1] Do not mix it with non-halogenated chemical waste to prevent incompatible reactions and ensure proper disposal routes.[1][2][3][4]
-
Containerization:
-
Collect waste in a designated, compatible, and properly sealed hazardous waste container.[1][5] The container material must be chemically resistant to the waste.[3]
-
Do not overfill the container; a general guideline is to fill it to no more than 80-90% of its capacity.[1][5]
-
Ensure the exterior of the container remains clean and free from contamination.[5]
-
-
Labeling:
-
Storage:
-
Professional Disposal:
In Case of a Small Spill:
-
Restrict Access: Cordon off the affected area to prevent exposure.[1]
-
Ensure Ventilation: Work in a well-ventilated area or a fume hood.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, protective clothing, and eye/face protection.[7][9]
-
Containment and Cleanup: For solid spills, carefully sweep the material. For solutions, cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[1]
-
Collection: Carefully scoop the absorbed material or swept solids into a designated, labeled, and sealable hazardous waste container.[1]
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
-
Large Spills: For large spills, evacuate the area and immediately contact your institution's EHS office.[1]
While some commercial products exist for neutralizing aldehydes like formalin and glutaraldehyde, their efficacy for this compound is not specified.[10] Therefore, chemical neutralization should only be performed by trained personnel following a validated laboratory procedure.
Quantitative Data
Experimental Protocols
Detailed experimental protocols for the deactivation of this compound are not available in the search results. The provided disposal guidelines are based on standard hazardous waste handling procedures for similar chemical compounds.[1] The primary "protocol" is the administrative and engineering control process of segregation, containment, and professional disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. nswai.org [nswai.org]
- 4. nipissingu.ca [nipissingu.ca]
- 5. ethz.ch [ethz.ch]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. vumc.org [vumc.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. archtechnochem.com [archtechnochem.com]
Personal protective equipment for handling 2-Amino-4-fluorobenzaldehyde
This guide provides crucial safety protocols and logistical information for the handling and disposal of 2-Amino-4-fluorobenzaldehyde, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on the known hazards of structurally similar compounds and are designed to ensure a safe laboratory environment.
Hazard Identification and Safety Data Summary
Based on data from related fluorinated benzaldehydes, this compound should be treated as a hazardous substance with the following potential risks:
-
Irritation: May cause serious eye irritation, skin irritation, and respiratory tract irritation.[1][2][3]
-
Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[1][2][3]
The following table summarizes key quantitative data extrapolated from 4-Fluorobenzaldehyde, a closely related compound.
| Property | Value | Source Compound |
| Physical State | Liquid | 4-Fluorobenzaldehyde |
| Appearance | Colorless to Yellow | 4-Fluorobenzaldehyde |
| Flash Point | 62 °C / 143.6 °F (Closed Cup) | 4-Fluorobenzaldehyde |
| Boiling Point | 181 °C / 357.8 °F @ 758 mmHg | 4-Fluorobenzaldehyde |
| Specific Gravity | 1.150 | 4-Fluorobenzaldehyde |
| Vapor Density | 4.3 | 4-Fluorobenzaldehyde |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The minimum required PPE includes:
-
Eye and Face Protection: Chemical safety goggles are required.[2] In situations with a high risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Nitrile or neoprene gloves should be worn.[4]
-
Respiratory Protection: All handling of this compound must occur in a certified laboratory chemical fume hood to avoid inhalation of dust or vapors.[5] For large-scale operations or in case of emergency, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[2]
-
Body Protection: A laboratory coat must be worn and fully buttoned to protect against accidental spills.[1] For tasks with a higher risk of significant exposure, chemical-resistant aprons or coveralls should be considered.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is essential for the safe handling of this compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Ensure the container is properly labeled with the chemical name and hazard warnings.
-
Transport the chemical in a secondary container to the designated storage area.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][6]
-
Keep the container tightly closed.[6]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6]
3. Handling and Use:
-
All handling must be conducted in a certified chemical fume hood.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Use spark-proof tools and explosion-proof equipment.[6]
-
Ground and bond containers when transferring material.
4. After Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1]
-
Clean the work area and any equipment used.
-
Return the chemical to its designated storage area in a properly sealed container.
Disposal Plan
Chemical waste must be managed according to institutional and local regulatory guidelines.
1. Waste Identification:
-
This compound waste is considered hazardous.
-
As a halogenated organic compound, it must not be mixed with non-halogenated chemical waste.[5]
2. Waste Collection and Storage:
-
Collect waste in a designated, compatible, and properly sealed hazardous waste container.[5]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazards.
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
3. Spill Management:
-
Minor Spills:
-
Restrict access to the area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[5]
-
Collect the absorbed material using spark-proof tools and place it in a sealed container for hazardous waste disposal.[6]
-
Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) office.
-
Prevent the spill from entering drains or waterways.
-
4. Professional Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed professional waste disposal service.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
